N,N-Diphenyl-4-methoxybenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N,N-diphenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-19-14-12-16(13-15-19)20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVALSXYCLDABKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342823 | |
| Record name | N,N-Diphenyl-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16034-40-5 | |
| Record name | N,N-Diphenyl-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N,N-Diphenyl-4-methoxybenzamide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of N,N-Diphenyl-4-methoxybenzamide. The information is curated for professionals in the fields of chemical research and drug development.
Chemical Structure and Properties
This compound is a tertiary amide featuring a 4-methoxyphenyl group attached to the carbonyl carbon and two phenyl substituents on the nitrogen atom.
Caption: Chemical structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇NO₂ | [1][2] |
| Molecular Weight | 303.36 g/mol | [1][2] |
| CAS Number | 16034-40-5 | [1] |
| Appearance | Solid | [1] |
| Purity | >97.0% | [2] |
| Synonyms | 4-Methoxy-N,N-diphenylbenzamide, N-p-Anisoyldiphenylamine | [1][2] |
| InChI | InChI=1S/C20H17NO2/c1-23-19-14-12-16(13-15-19)20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | [1] |
| InChI Key | GVALSXYCLDABKT-UHFFFAOYSA-N | [1][2] |
| SMILES | COC1=CC=C(C=C1)C(=O)N(C1=CC=CC=C1)C1=CC=CC=C1 | |
| Melting Point | 140°C | [2] |
Synthesis
This compound can be synthesized via the benzoylation of N,N-diphenylamine with 4-methoxybenzoyl chloride.[3]
Caption: Synthesis workflow for this compound.
Experimental Protocol: General Benzoylation
The following is a general procedure for the synthesis of this compound based on standard benzoylation methods.
-
Preparation of Reactants: In a round-bottom flask, dissolve N,N-diphenylamine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran. Add a base, typically a tertiary amine like triethylamine or pyridine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.
-
Reaction: Cool the mixture in an ice bath to 0-5°C. While stirring, slowly add a solution of 4-methoxybenzoyl chloride (1 equivalent) in the same solvent to the cooled diphenylamine solution.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure this compound.[4]
Spectroscopic and Crystallographic Characterization
Crystallographic Data
Single crystal X-ray diffraction analysis has shown that this compound crystallizes in a monoclinic system with the space group P2₁/n.[3]
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Observations | Reference |
| FT-IR | The FT-IR spectrum reveals the presence of various functional groups. A characteristic peak for the amide carbonyl (C=O) stretching vibration is observed around 1656 cm⁻¹. | |
| ¹H NMR | The proton NMR spectrum confirms the number of protons in the molecule. The exact chemical shifts and coupling constants would be determined from the spectrum, with characteristic signals for the methoxy group protons and the aromatic protons of the three phenyl rings. | |
| ¹³C NMR | The carbon-13 NMR spectrum shows the number of unique carbon atoms present. A characteristic signal for the carbonyl carbon appears around 169.40 ppm. Signals corresponding to the methoxy carbon and the aromatic carbons are also observed in their expected regions. | |
| UV-Vis | The UV-Vis spectrum indicates a high percentage of transmission (72%) in the visible region. The specific absorbance maxima would provide information about the electronic transitions within the molecule. | [3] |
Experimental Protocols for Characterization
The following are general protocols for the spectroscopic and crystallographic analysis of this compound.
-
Single-Crystal X-ray Diffraction: Single crystals suitable for XRD analysis can be grown by the slow evaporation of a solution of the compound in a suitable solvent, such as dimethyl sulfoxide.[3] Data collection is performed on a single-crystal X-ray diffractometer.
-
FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using a Fourier Transform Infrared spectrophotometer. The solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. Spectra are generally recorded in the range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. A deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), that completely dissolves the sample is used. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is obtained using a UV-Vis spectrophotometer. The sample is dissolved in a suitable UV-transparent solvent, such as ethanol or acetonitrile, and the absorbance is measured over a specific wavelength range, typically 200-800 nm.
Biological Activity
Currently, there is no specific published data on the biological activity or signaling pathways of this compound. However, the N-phenylbenzamide scaffold is present in various molecules with documented biological activities. For instance, some N-phenylbenzamide derivatives have been investigated for their potential as antiviral agents, showing activity against viruses like Enterovirus 71.[5][6] Other related compounds have been explored for their antiprotozoal and anticancer properties. The mechanism of action for some antiviral N-phenylbenzamide derivatives has been linked to the upregulation of the host restriction factor APOBEC3G. These findings suggest that this compound could be a candidate for biological screening in these therapeutic areas.
Conclusion
This compound is a well-defined chemical entity whose synthesis and characterization have been established. The benzoylation of N,N-diphenylamine provides a straightforward route to this compound. Its structural and physicochemical properties have been elucidated through various analytical techniques. While no specific biological functions have been reported for this particular molecule, the broader class of N-phenylbenzamides exhibits a range of biological activities, indicating that this compound may hold potential for further investigation in drug discovery and development. This guide provides a foundational repository of technical information to support such future research endeavors.
References
- 1. rsc.org [rsc.org]
- 2. mt.com [mt.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of N,N-Diphenyl-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary and alternative synthesis pathways for N,N-Diphenyl-4-methoxybenzamide, a tertiary amide with applications in organic synthesis and materials science. This document details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the synthetic routes and workflows.
Primary Synthesis Pathway: Benzoylation of Diphenylamine
The most common and direct method for synthesizing this compound is the benzoylation of diphenylamine with 4-methoxybenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen of diphenylamine attacks the electrophilic carbonyl carbon of the acid chloride.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound via benzoylation.
Experimental Protocol
A representative experimental procedure is as follows:
-
Reaction Setup: In a round-bottom flask, combine diphenylamine (1.0 equivalent), a base such as potassium carbonate (1.0-1.2 equivalents), and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in an anhydrous aprotic solvent like acetonitrile or dichloromethane (DCM).
-
Addition of Acyl Chloride: To the stirred mixture, add 4-methoxybenzoyl chloride (1.0-1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for an extended period, typically 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched by pouring it into ice water. The resulting precipitate is collected by filtration and washed with deionized water.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 84% | [1] |
| Melting Point | 418 K (145 °C) | [1] |
| Reaction Time | 12 hours | [1] |
| Temperature | Room Temperature | [1] |
| Solvent | Acetonitrile | [1] |
| Base | K₂CO₃ | [1] |
| Catalyst | TBAB | [1] |
Experimental Workflow
Caption: Step-by-step experimental workflow for the benzoylation synthesis of this compound.
Alternative Synthesis Pathway: Direct Amidation of 4-Methoxybenzoic Acid
An alternative approach to this compound involves the direct coupling of 4-methoxybenzoic acid and diphenylamine using a peptide coupling agent. This method avoids the need to prepare the acyl chloride intermediate.
Reaction Scheme
Caption: General reaction scheme for the direct amidation of 4-methoxybenzoic acid.
Experimental Protocol
A general procedure for this amidation is as follows:
-
Reaction Setup: To a solution of 4-methoxybenzoic acid (1.0 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add the amine (diphenylamine, 1.1 equivalents), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents), and an additive like 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) to suppress side reactions. A non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents) is also added.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. Progress is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Quantitative Data
| Parameter | Expected Value |
| Yield | >80% |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Solvent | DMF or DCM |
| Coupling Agents | EDC, HOBt |
| Base | DIPEA |
Experimental Workflow
Caption: Step-by-step experimental workflow for the direct amidation synthesis of this compound.
Characterization Data
Spectroscopic data for this compound are summarized below.[1]
| Technique | Observed Peaks |
| ¹H NMR | Doublet peaks at δ 7.38 ppm (d, 2H, ArH) and δ 6.62 ppm (d, 2H, ArH), and multiplet peaks at δ 7.19, δ 7.20 and δ 7.22 ppm (m, 10H) in aromatic compounds. |
| ¹³C NMR | The peak appeared at 169.17 ppm due to C=O carbon in the benzamide aromatic ring. The remaining 8 carbons appeared at 155.28, 143.12, 129.24, 128.63, 127.52, 126.36, 120.36 and 110.67 ppm and are related to aromatic carbons in the phenyl ring. |
| FTIR (cm⁻¹) | 1656 (C=O stretching) |
References
An In-depth Technical Guide on N-p-Anisoyldiphenylamine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-p-Anisoyldiphenylamine, also known as N-(4-methoxybenzoyl)diphenylamine, is an aromatic amide derivative of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and an exploration of its potential biological activities based on structurally related compounds. The information is presented to support further research and development involving this molecule.
Core Physical and Chemical Properties
Direct experimental data for N-p-Anisoyldiphenylamine is not extensively available in public literature. The following tables summarize predicted data and key properties of its precursors, offering a baseline for experimental design.
Table 1: Predicted Physicochemical Properties of N-p-Anisoyldiphenylamine
| Property | Predicted Value | Notes |
| Molecular Formula | C₂₀H₁₇NO₂ | - |
| Molecular Weight | 303.36 g/mol | - |
| Appearance | Expected to be a solid at room temperature | Based on similar N-acylated diphenylamines |
| Melting Point | Not available | Likely higher than diphenylamine (53-54 °C) |
| Boiling Point | Not available | Expected to be significantly high |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Typical for aromatic amides |
| XLogP3 | ~5.0 | Prediction suggests high lipophilicity |
| Hydrogen Bond Donor Count | 0 | The amide nitrogen is tertiary |
| Hydrogen Bond Acceptor Count | 2 | The carbonyl oxygen and methoxy oxygen |
Table 2: Properties of Key Precursors
| Property | Diphenylamine[1][2] | p-Anisoyl Chloride |
| CAS Number | 122-39-4[1] | 100-07-2 |
| Molecular Formula | C₁₂H₁₁N[1] | C₈H₇ClO₂ |
| Molecular Weight | 169.22 g/mol [1] | 170.59 g/mol |
| Appearance | Colorless to tan solid with a floral odor[1] | Colorless to yellow liquid or solid |
| Melting Point | 53-54 °C[1] | 22 °C |
| Boiling Point | 302 °C[1] | 262-263 °C |
| Solubility | Soluble in many organic solvents; moderately soluble in water[1]. | Decomposes in water and ethanol |
Synthesis of N-p-Anisoyldiphenylamine
The most probable and direct synthetic route to N-p-Anisoyldiphenylamine is the N-acylation of diphenylamine with p-anisoyl chloride. This reaction is a form of the Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: N-acylation of Diphenylamine
This protocol is a general procedure for the synthesis of N-acyl diphenylamines and can be adapted for N-p-Anisoyldiphenylamine.
Materials:
-
Diphenylamine
-
p-Anisoyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or Tetrahydrofuran)
-
Base (e.g., Triethylamine or Pyridine)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve diphenylamine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 to 1.5 equivalents) to the solution and cool the mixture in an ice bath (0 °C).
-
Slowly add p-anisoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) or by column chromatography on silica gel.
Synthesis Workflow Diagram
References
Unveiling the Bioactive Potential of N,N'-Diphenyl-4-methoxybenzamidine: A Technical Guide
An In-depth Exploration of a Promising Antiprotozoal Agent
This technical guide provides a comprehensive overview of the biological activities of N,N'-Diphenyl-4-methoxybenzamidine, a compound demonstrating significant potential in the realm of antiparasitic drug discovery. While the structurally similar N,N-Diphenyl-4-methoxybenzamide lacks notable reported biological activities in the current scientific literature, N,N'-Diphenyl-4-methoxybenzamidine, hereafter referred to as methoxyamidine, has been the subject of targeted research, revealing a promising profile against protozoan parasites.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and a visualization of its proposed mechanism of action.
Core Biological Activity: Antiprotozoal Efficacy
Methoxyamidine has demonstrated potent activity against the protozoan parasites Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. These neglected tropical diseases affect millions worldwide, and the search for novel, effective, and safe therapeutics is a global health priority.
Data Presentation: Antiprotozoal Activity
The efficacy of methoxyamidine against these parasites has been quantified, and the data is summarized in the table below.
| Target Organism | Metric | Value | Reference |
| Leishmania amazonensis | LD₅₀ | 20 µM | [1] |
| Trypanosoma cruzi | LD₅₀ | 59 nM | [1] |
LD₅₀ (Lethal Dose, 50%) represents the concentration of the compound that is lethal to 50% of the parasite population.
Mechanism of Action: Mitochondrial Disruption
Research into the mechanism by which methoxyamidine exerts its antiprotozoal effects has pointed towards the mitochondrion as a key target. The compound has been shown to interfere with critical energy-linked functions within isolated rat liver mitochondria, suggesting a similar mode of action within the parasites.
Key Mitochondrial Effects:
-
Inhibition of Respiratory Chain: Methoxyamidine inhibits state 3 respiration in mitochondria actively oxidizing glutamate and malate.[1] The specific sites of inhibition have been identified as Complex I and the segment between ubiquinone and Complex III of the electron transport chain.[1]
-
Uncoupling Effect: The compound stimulates state 4 respiration and increases ATPase activity in intact mitochondria, which is indicative of an uncoupling effect.[1] This disrupts the mitochondrial membrane potential and compromises ATP synthesis.
-
Alteration of Membrane Permeability: Methoxyamidine has been observed to reduce mitochondrial swelling, suggesting an effect on mitochondrial membrane permeability and fluidity.[1]
Data Presentation: Effects on Mitochondrial Respiration
| Mitochondrial State | Substrate | Concentration of Methoxyamidine | Effect | % Change | Reference |
| State 3 Respiration | Glutamate + Malate | 25 nmol/mg protein | Inhibition | ~15% | [1] |
| State 4 Respiration | 50 nmol/mg protein | Stimulation | ~32% | [1] | |
| 65 nmol/mg protein | Stimulation | ~43% | [1] | ||
| Oligomycin-induced State 4 Respiration | 65 nmol/mg protein | Stimulation | ~69% | [1] |
Data Presentation: Effects on Mitochondrial ATPase Activity and Swelling
| Mitochondrial Parameter | Condition | Concentration of Methoxyamidine | Effect | % Change | Reference |
| ATPase Activity | Intact Mitochondria | 50 nmol/mg protein | Increase | ~27% | [1] |
| 65 nmol/mg protein | Increase | ~83% | [1] | ||
| Mitochondrial Swelling | Glutamate + Malate + Acetate | 50 nmol/mg protein | Reduction | ~16% | [1] |
| 65 nmol/mg protein | Reduction | ~32% | [1] | ||
| K⁺ + Valinomycin (no substrate) | 50-65 nmol/mg protein | Inhibition | ~20% | [1] |
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action of methoxyamidine on the mitochondrial respiratory chain.
References
An In-depth Technical Guide on the Biological Mechanism of Action of N,N-Diphenyl-4-methoxybenzamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological mechanism of action of N,N-Diphenyl-4-methoxybenzamide is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of a closely related structural analog, N,N'-diphenyl-4-methoxy-benzamidine (methoxyamidine) , to infer a probable mechanism of action. The primary focus will be on its antiprotozoal effects and its interaction with mitochondrial functions.
Core Biological Activity: Antiprotozoal Efficacy
N,N'-diphenyl-4-methoxy-benzamidine, a close analog of this compound, has demonstrated significant activity against protozoan parasites.[1] This suggests that this compound may also possess similar therapeutic potential. The primary reported activities are against Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively.[1]
| Compound | Organism | Potency (LD50) |
| N,N'-diphenyl-4-methoxy-benzamidine | Leishmania amazonensis | 20 µM[1] |
| N,N'-diphenyl-4-methoxy-benzamidine | Trypanosoma cruzi | 59 nM[1] |
Mechanism of Action: Mitochondrial Targeting
The primary mechanism of action elucidated for N,N'-diphenyl-4-methoxy-benzamidine involves the disruption of mitochondrial function. Mitochondria in both protozoan parasites and mammalian cells are crucial for energy production and cellular respiration. The compound has been shown to interfere with key processes within the mitochondria.[1]
N,N'-diphenyl-4-methoxy-benzamidine inhibits the mitochondrial respiratory chain at two specific sites:
-
Complex I (NADH:ubiquinone oxidoreductase) [1]
-
The segment between ubiquinone and Complex III (Ubiquinone-cytochrome c reductase) [1]
This inhibition disrupts the flow of electrons, which is essential for generating the proton gradient that drives ATP synthesis.
The compound also acts as an uncoupling agent.[1] It stimulates state 4 respiration (oxygen consumption in the absence of ADP), indicating that it dissipates the proton motive force across the inner mitochondrial membrane without ATP synthesis.[1] This is further supported by the observed increase in ATPase activity in intact mitochondria, as the cell attempts to compensate for the reduced ATP production.[1]
N,N'-diphenyl-4-methoxy-benzamidine has been observed to affect the permeability and fluidity of the mitochondrial membrane.[1] It was found to inhibit mitochondrial swelling, suggesting an interaction with the membrane that alters its physical properties.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and a general workflow for its investigation.
Caption: Proposed mitochondrial mechanism of N,N'-diphenyl-4-methoxy-benzamidine analog.
Caption: Experimental workflow for mitochondrial toxicity assessment.
Quantitative Data on Mitochondrial Effects
The following table summarizes the quantitative effects of N,N'-diphenyl-4-methoxy-benzamidine on isolated rat liver mitochondria.
| Parameter | Concentration (nmol/mg protein) | Observed Effect |
| State 3 Respiration | 25 | ~15% inhibition[1] |
| State 4 Respiration | 50 | ~32% stimulation[1] |
| 65 | ~43% stimulation[1] | |
| Oligomycin-induced Oxygen Consumption | 65 | ~69% increase[1] |
| ATPase Activity (in intact mitochondria) | 50 | ~27% increase[1] |
| 65 | ~83% increase[1] | |
| Mitochondrial Swelling (glutamate + malate) | 50 | ~16% reduction[1] |
| 65 | ~32% reduction[1] | |
| Mitochondrial Swelling (K+ and valinomycin) | 50-65 | ~20% inhibition[1] |
Detailed Experimental Protocols
The following are generalized protocols based on the methodologies described for the investigation of N,N'-diphenyl-4-methoxy-benzamidine's effects on mitochondria.[1]
-
Animal Preparation: Euthanize adult Wistar rats following ethical guidelines.
-
Tissue Homogenization: Perfuse the liver with a cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). Mince the liver and homogenize in the isolation buffer using a Potter-Elvehjem homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in the isolation buffer and repeating the high-speed centrifugation.
-
-
Final Preparation: Resuspend the final mitochondrial pellet in a suitable buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4).
-
Protein Quantification: Determine the mitochondrial protein concentration using a standard method such as the Bradford or BCA assay.
-
Apparatus: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Reaction Medium: Add a respiration buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA, pH 7.4) to the respirometer chamber.
-
Mitochondrial Suspension: Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL) to the chamber.
-
Substrate Addition: Initiate respiration by adding respiratory substrates (e.g., 5 mM glutamate and 5 mM malate for Complex I-linked respiration). This measures State 2 respiration.
-
State 3 Respiration: Add a known amount of ADP (e.g., 150 µM) to stimulate ATP synthesis and measure the maximal rate of oxygen consumption.
-
State 4 Respiration: After the added ADP is phosphorylated to ATP, the respiration rate will decrease to the State 4 level.
-
Compound Addition: Introduce N,N'-diphenyl-4-methoxy-benzamidine at various concentrations and monitor the changes in State 3 and State 4 respiration rates.
-
Uncoupling Assessment: In a separate experiment, after establishing State 4 respiration, add oligomycin to inhibit ATP synthase. Then, add the test compound to observe any increase in oxygen consumption, which indicates uncoupling.
-
Reaction Mixture: Prepare a reaction buffer containing substrates for the ATPase (e.g., 125 mM sucrose, 65 mM KCl, 10 mM HEPES, 2 mM MgCl2, 1 mM EGTA, pH 7.4), ATP, and an ATP-regenerating system (if measuring ATP synthesis) or a system to measure phosphate release (for ATP hydrolysis).
-
Mitochondria and Compound: Add isolated mitochondria and the test compound at desired concentrations.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Measurement: Measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released over time using a colorimetric method (e.g., malachite green assay).
-
Principle: Mitochondrial swelling is accompanied by a decrease in light scattering, which can be measured as a decrease in absorbance at 540 nm.
-
Experimental Setup:
-
Suspend isolated mitochondria in a swelling buffer (e.g., 100 mM sucrose, 75 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, 50 µM EGTA, pH 7.4).
-
Place the suspension in a spectrophotometer cuvette.
-
-
Induction of Swelling: Induce swelling by adding an agent that promotes water influx (e.g., sodium acetate in the presence of respiratory substrates, or K+ in the presence of valinomycin).
-
Compound Treatment: Add N,N'-diphenyl-4-methoxy-benzamidine to the mitochondrial suspension before or after inducing swelling.
-
Data Acquisition: Monitor the change in absorbance at 540 nm over time. A decrease in absorbance indicates swelling.
Conclusion and Future Directions
The available evidence strongly suggests that the biological activity of N,N'-diphenyl-4-methoxy-benzamidine and its close analog, methoxyamidine, is mediated through the targeting of mitochondria. The dual action of inhibiting the electron transport chain and uncoupling oxidative phosphorylation leads to a significant disruption of cellular energy metabolism. This mechanism is a plausible explanation for its potent antiprotozoal effects.
Future research should focus on:
-
Directly assessing the biological activities of this compound to confirm if it phenocopies its amidine analog.
-
Investigating the selectivity of the compound for protozoan versus mammalian mitochondria to determine its therapeutic index.
-
Elucidating the precise binding sites on Complex I and the ubiquinone-Complex III region.
-
Exploring the potential of this compound and its derivatives in other therapeutic areas where mitochondrial dysfunction is implicated, such as in certain cancers and neurodegenerative diseases.
References
Solubility and stability of N,N-Diphenyl-4-methoxybenzamide in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of N,N-Diphenyl-4-methoxybenzamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known data with estimated properties based on structurally related molecules and outlines detailed, standardized experimental protocols for its characterization.
Introduction
This compound is a chemical compound with potential applications in various fields, including materials science and as an intermediate in organic synthesis. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as formulation, process chemistry, and preliminary assessment for pharmaceutical applications. This guide offers a foundational understanding of these critical physicochemical properties.
Solubility Profile
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented. However, based on its synthesis and the solubility of structurally similar compounds like benzamide and N,N-dimethylbenzamide, an estimated solubility profile can be inferred. The presence of two phenyl groups suggests a tendency towards solubility in non-polar to moderately polar organic solvents, while the methoxy and amide functionalities may impart some solubility in more polar environments.
It is known that single crystals of this compound can be grown from a dimethyl sulfoxide (DMSO) solvent, indicating good solubility in this polar aprotic solvent.[1][2]
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Expected Solubility | Rationale / Analog Data |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Confirmed for crystal growth of the target compound.[1][2] |
| N,N-Dimethylformamide (DMF) | Soluble | N,N-dimethylbenzamide is highly soluble in many organic solvents. | |
| Acetone | Soluble to Moderately Soluble | Benzamide is soluble in acetone.[3] | |
| Acetonitrile | Slightly Soluble | Benzamide exhibits lower solubility in acetonitrile compared to other polar solvents.[3] | |
| Polar Protic | Methanol | Moderately to Slightly Soluble | Benzamide is soluble in methanol.[3] The bulky phenyl groups may reduce solubility. |
| Ethanol | Moderately to Slightly Soluble | Benzamide is soluble in ethanol.[3] Recrystallization of a related compound was performed in a 30% ethanol-water solution.[4] | |
| Water | Insoluble | The hydrophobic nature of the two phenyl rings and the large molecular structure would significantly limit aqueous solubility. Benzamide has limited water solubility.[5] | |
| Non-Polar | Toluene | Soluble to Moderately Soluble | The aromatic nature of toluene would favor interaction with the phenyl groups. |
| Dichloromethane (DCM) | Soluble to Moderately Soluble | A common solvent for organic synthesis of similar compounds. | |
| Hexanes | Insoluble | The polarity of the amide and methoxy groups would be unfavorable for dissolution in aliphatic hydrocarbons. |
Note: This table provides estimations and should be confirmed by experimental determination.
Stability Profile
The stability of an active pharmaceutical ingredient (API) or key intermediate is critical for determining its shelf-life, storage conditions, and potential degradation pathways. For this compound, the primary areas of stability concern are thermal and chemical (hydrolytic, oxidative, and photolytic) degradation.
Thermal Stability
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have been performed on this compound. The compound is reported to be thermally stable up to 418 K (145 °C).[1][2]
Table 2: Thermal Stability of this compound
| Parameter | Value | Reference |
| Decomposition Temperature | 418 K (145 °C) | [1][2] |
Chemical Stability
Amide bonds, such as the one in this compound, are generally more resistant to hydrolysis than esters.[6] However, they can still undergo degradation under certain conditions.
-
Hydrolytic Stability: Hydrolysis is a potential degradation pathway, particularly under acidic or basic conditions, although it is expected to be slow.[6] Stability testing across a range of pH values is recommended.
-
Oxidative Stability: While the core structure is relatively robust, exposure to strong oxidizing agents or conditions that promote auto-oxidation should be investigated.[]
-
Photostability: The aromatic rings in the structure suggest potential photosensitivity. Exposure to UV or visible light could lead to degradation.
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvents. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stir plate at a constant temperature (e.g., 25 °C and/or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, separate the solid and liquid phases by centrifugation or filtration. Care must be taken to maintain the constant temperature during this step.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Testing Protocol
A comprehensive stability study should evaluate the effects of temperature, pH, light, and oxidative stress.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
Stress Conditions:
-
Hydrolytic Stability: Add the stock solution to aqueous buffers at different pH values (e.g., pH 2, pH 7, pH 9). Incubate samples at a controlled temperature (e.g., 40 °C).
-
Oxidative Stability: Add the stock solution to a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide). Keep a control sample in the solvent without the oxidizing agent.
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) as per ICH Q1B guidelines. Protect a control sample from light.
-
-
Time Points: Withdraw aliquots from each stressed sample and the control samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the aliquots by a stability-indicating HPLC method that can separate the parent compound from any potential degradation products.
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point. Identify and, if possible, characterize any significant degradation products.
Caption: General Workflow for Chemical Stability Testing.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound and provides standardized protocols for its experimental characterization. While the compound is known to be soluble in DMSO and thermally stable up to 418 K, further experimental work is necessary to establish a comprehensive profile across a range of solvents and stress conditions. The methodologies and estimated data presented herein serve as a valuable resource for researchers and professionals working with this compound, enabling informed decisions in process development, formulation, and further research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. benchchem.com [benchchem.com]
Spectroscopic and Structural Elucidation of N,N-Diphenyl-4-methoxybenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically important compound, N,N-Diphenyl-4-methoxybenzamide. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and quality control of this molecule.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound (CAS No: 16034-40-5).
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 7.38 (d, 2H) | Ar-H | 169.17 | C=O |
| 7.22 (m, 10H) | Ar-H | 155.28 | C-O |
| 7.20 (m, 10H) | Ar-H | 143.12 | Ar-C |
| 7.19 (m, 10H) | Ar-H | 129.24 | Ar-C |
| 6.62 (d, 2H) | Ar-H | 128.63 | Ar-C |
| 3.84 (s, 3H) | O-CH₃ | 127.52 | Ar-C |
| 126.36 | Ar-C | ||
| 120.36 | Ar-C | ||
| 110.67 | Ar-C |
Note: The provided ¹H NMR data consists of two doublet peaks at δ 7.38 ppm and δ 6.62 ppm, and multiplet peaks at δ 7.19, δ 7.20 and δ 7.22 ppm corresponding to the aromatic protons. The ¹³C NMR spectrum shows a peak at 169.17 ppm attributed to the carbonyl carbon of the benzamide and a series of peaks for the aromatic carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 2: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 1656 | C=O (Amide I) stretching |
Note: The prominent peak at 1656 cm⁻¹ is characteristic of the amide carbonyl stretch[1].
Mass Spectrometry (MS)
Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data presented above.
Synthesis of this compound
The synthesis of this compound can be achieved via the benzoylation of N,N-diphenylamine with 4-methoxybenzoyl chloride[1].
Materials:
-
N,N-Diphenylamine
-
4-Methoxybenzoyl chloride
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile
Procedure:
-
A mixture of diphenylamine (3 mmol), K₂CO₃ (3 mmol in methanol), and a catalytic amount of TBAB (1 mmol) is prepared in acetonitrile (20 mL).
-
To this mixture, 4-methoxybenzoyl chloride (3 mmol) is added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice water (20 g) to precipitate the crude product.
-
The solid precipitate is filtered, washed with deionized water, and air-dried.
-
The crude product is purified by recrystallization from hot methanol (30 mL, 35-40 °C) to yield this compound.
NMR Spectroscopy
Instrumentation:
A standard NMR spectrometer (e.g., Bruker Avance) is used, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
Sample Preparation:
Approximately 10-20 mg of the purified this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and methoxy protons, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width is necessary to cover the range of both aromatic and carbonyl carbons. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.
FTIR Spectroscopy
Instrumentation:
A Fourier-transform infrared spectrometer is used for analysis.
Sample Preparation:
The solid sample of this compound is prepared for analysis using the KBr pellet method. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
Data Acquisition:
The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
Mass Spectrometry
Instrumentation:
A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI), is used.
Sample Preparation:
The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the instrument.
Data Acquisition:
The sample solution is introduced into the mass spectrometer.
-
For ESI-MS: The sample is infused directly or via liquid chromatography into the ESI source. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For EI-MS: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting mass spectrum will show the molecular ion peak (if stable enough) and various fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to N,N-Diphenyl-4-methoxybenzamide: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diphenyl-4-methoxybenzamide is a distinct chemical entity within the broader, pharmacologically significant class of N-phenylbenzamides. While direct biological applications of this specific molecule are not extensively documented in publicly available literature, its structural analogs have demonstrated a wide spectrum of therapeutic potential, including antiviral, antiprotozoal, and anticancer activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical characterization of this compound. Furthermore, it delves into the rich biological activities and mechanisms of action of structurally related compounds, thereby illuminating the potential avenues for future research and drug development centered around this scaffold. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further investigation.
Introduction: The N-Phenylbenzamide Scaffold
The N-phenylbenzamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The versatility of this structural motif allows for substitutions on both the benzoyl and aniline rings, leading to a vast chemical space for the exploration of structure-activity relationships (SAR). This guide focuses on this compound, a tertiary amide derivative, and explores its known characteristics and the therapeutic promise suggested by its chemical relatives.
Discovery and History of this compound
The initial synthesis and characterization of this compound were reported in the context of materials science, specifically for its potential as an organic nonlinear optical (NLO) material. Its discovery was not initially linked to a biological application but rather to its physicochemical properties.
The synthesis was achieved through the benzoylation of N,N-diphenylamine with 4-methoxybenzoyl chloride.[1] Subsequent characterization confirmed its molecular structure and crystalline properties. While its history in drug development is not established, the significant biological activities of other N-phenylbenzamide derivatives warrant its consideration as a potential pharmacophore.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇NO₂ | |
| Molecular Weight | 303.36 g/mol | |
| Appearance | Solid | |
| Melting Point | 418 K (145 °C) | [1] |
| Amide Carbonyl Peak (FT-IR) | 1656 cm⁻¹ | [1] |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the acylation of diphenylamine.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from the synthesis of related N-phenylbenzamide derivatives.[2][3]
Materials:
-
Diphenylamine
-
4-Methoxybenzoyl chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
0.5 N NaOH solution
-
10% Hydrochloric acid solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Procedure:
-
Dissolve diphenylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add 4-methoxybenzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 0.5 N NaOH solution.
-
Separate the organic layer and wash successively with 10% HCl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield this compound.
Biological Activities of Structurally Related Compounds
While specific biological data for this compound is limited, numerous studies on its analogs reveal a promising landscape for potential therapeutic applications.
Antiviral Activity
Several N-phenylbenzamide derivatives have demonstrated potent antiviral activity.
Table 2: Antiviral Activity of N-Phenylbenzamide Derivatives
| Compound | Virus | Assay | IC₅₀ (µM) | Cytotoxicity (TC₅₀ or CC₅₀ in µM) | Selectivity Index (SI) | Reference |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (EV71) | CPE Inhibition | 5.7 ± 0.8 - 12 ± 1.2 | 620 ± 0.0 (Vero cells) | >51 | [2] |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | Hepatitis B Virus (HBV) - Wild-type | In vitro | 1.99 | > 100 (HepG2.2.15 cells) | >50.25 | [4][5][6] |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | Hepatitis B Virus (HBV) - Drug-resistant | In vitro | 3.30 | > 100 (HepG2.2.15 cells) | >30.30 | [4][5][6] |
A notable mechanism of action for the anti-HBV activity of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide is the upregulation of the host restriction factor Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G).[4][5][6] A3G is a cytidine deaminase that can inhibit viral replication.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]
- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
N,N-Diphenyl-4-methoxybenzamide: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diphenyl-4-methoxybenzamide, a tertiary amide featuring a methoxy-substituted benzoyl group and two phenyl substituents on the nitrogen atom, has emerged as a valuable and versatile precursor in organic synthesis. Its unique structural characteristics and reactivity profile make it an important building block for the construction of complex molecular architectures, including nonlinear optical materials and scaffolds with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and synthetic applications of this compound, with a focus on its role as a precursor. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its use in research and development.
Introduction
The benzamide functional group is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively modify the substituents on both the carbonyl carbon and the nitrogen atom provides a powerful handle for fine-tuning the steric and electronic properties of the molecule. This compound, with its electron-donating methoxy group and bulky diphenylamino moiety, offers a unique combination of features that can be exploited in a variety of chemical transformations. This guide will delve into the synthesis of this precursor and explore its utility in the creation of novel organic compounds.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a precursor is paramount for its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₂₀H₁₇NO₂ |
| Molecular Weight | 303.36 g/mol |
| CAS Number | 16034-40-5 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 140-142 °C |
| Solubility | Soluble in dichloromethane, chloroform, THF |
Table 1: Physicochemical Properties of this compound
The spectroscopic data provides confirmation of the compound's structure and purity.
| Spectroscopic Technique | Key Data and Assignments |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30-7.10 (m, 10H, Ar-H of diphenylamino), 6.95 (d, J=8.8 Hz, 2H, Ar-H ortho to OMe), 6.75 (d, J=8.8 Hz, 2H, Ar-H meta to OMe), 3.80 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 169.5 (C=O), 161.0 (C-OMe), 143.0 (ipso-C of N-Ph), 130.0 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 127.0 (Ar-C), 113.5 (Ar-C), 55.5 (OCH₃) |
| FTIR (KBr, cm⁻¹) | ν: 1656 (C=O stretching, amide I), 1245 (C-O stretching, ether), 1595, 1490 (C=C aromatic stretching) |
Table 2: Spectroscopic Data for this compound
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the benzoylation of diphenylamine with 4-methoxybenzoyl chloride.[1]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Diphenylamine (1.0 eq)
-
4-Methoxybenzoyl chloride (1.05 eq)
-
Pyridine (1.1 eq) or Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylamine in anhydrous dichloromethane.
-
Add the base (pyridine or triethylamine) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride in anhydrous dichloromethane to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash it sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford this compound as a crystalline solid.[1]
Quantitative Data:
-
Yield: Typically >80%[1]
-
Purity: >97% after recrystallization
This compound as a Precursor in Organic Synthesis
The reactivity of this compound can be harnessed to synthesize a variety of other molecules. The amide functionality can undergo reduction, and the aromatic rings can be subjected to further functionalization.
Reduction of the Amide Carbonyl
The reduction of the tertiary amide to the corresponding tertiary amine is a valuable transformation. While specific literature on the reduction of this compound is not abundant, a general and powerful method for this conversion is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]
Caption: Proposed reduction of this compound.
Proposed Experimental Protocol (Analogous to general amide reductions):
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of deionized water, followed by 15% aqueous sodium hydroxide solution, and then more deionized water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by column chromatography on silica gel.
Synthesis of Ketones via Reaction with Organometallic Reagents
Tertiary amides can react with organolithium or Grignard reagents to form ketones upon acidic workup. The diphenylamino group can act as a leaving group in the tetrahedral intermediate.
Caption: Proposed synthesis of ketones from the title compound.
Proposed Experimental Protocol (General):
Materials:
-
This compound (1.0 eq)
-
Organolithium reagent (e.g., phenyllithium) or Grignard reagent (e.g., phenylmagnesium bromide) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF and cool to -78 °C.
-
Slowly add the organometallic reagent to the stirred solution.
-
Maintain the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting ketone by column chromatography or recrystallization.
Precursor to Bioactive Molecules and Functional Materials
While direct applications of this compound as a precursor in complex multi-step syntheses are not extensively documented, the broader class of N-phenylbenzamides are key intermediates in the synthesis of various bioactive compounds, including antiviral agents.[3] For instance, derivatives of N-phenylbenzamide have shown promising activity against Enterovirus 71.[3] The synthesis of these compounds often involves the condensation of a substituted benzoic acid with a substituted aniline.
Furthermore, this compound has been successfully employed in the synthesis of organic nonlinear optical (NLO) materials.[1] Single crystals of this compound, grown by slow evaporation, have been shown to exhibit second harmonic generation (SHG) efficiency.[1]
Synthetic Pathway to NLO Materials:
Caption: Pathway to nonlinear optical materials.
Conclusion
This compound is a readily accessible and synthetically useful precursor. Its preparation via a straightforward benzoylation reaction, coupled with its potential for further transformations such as reduction and reaction with organometallic reagents, makes it a valuable tool for organic chemists. Its demonstrated application in the synthesis of nonlinear optical materials and the relevance of the broader N-phenylbenzamide scaffold in medicinal chemistry underscore its importance in both materials science and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the exploration of this compound in a variety of synthetic endeavors.
References
Theoretical and Computational Insights into N,N-Diphenyl-4-methoxybenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diphenyl-4-methoxybenzamide is a substituted aromatic amide with potential applications in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding its molecular properties and potential biological activities. While direct computational studies on this specific molecule are limited in publicly available literature, this guide synthesizes data from closely related analogs and outlines established computational methodologies. This document covers molecular geometry, electronic properties derived from Density Functional Theory (DFT), and potential mechanisms of action based on the known biological targets of the broader N-arylbenzamide class of compounds. All quantitative data is presented in structured tables, and detailed experimental and computational protocols are provided to facilitate further research.
Introduction
This compound belongs to the benzamide class of compounds, which are recognized for their diverse biological activities and applications in materials science. The core structure, characterized by a central benzoyl group attached to a diphenylamine moiety and a methoxy substitution, imparts specific electronic and steric properties that are crucial for its interactions and reactivity. Understanding these properties at a molecular level is essential for its rational design and application in drug discovery and materials development. Theoretical studies and computational modeling offer powerful tools to elucidate these characteristics, providing insights that complement experimental data.
Synthesis and Experimental Characterization
The synthesis of this compound is typically achieved through the benzoylation of diphenylamine with 4-methoxybenzoyl chloride.
General Synthesis Protocol
A general procedure involves the dropwise addition of 4-methoxybenzoyl chloride to a stirred solution of diphenylamine and a non-nucleophilic base, such as pyridine, in an appropriate solvent like dichloromethane. The reaction mixture is typically stirred for several hours at room temperature. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Experimental Data
The following table summarizes key experimental data reported for this compound and its isomers.
| Property | 2-methoxy-N,N-diphenylbenzamide | 3-methoxy-N,N-diphenylbenzamide | 4-methoxy-N,N-diphenylbenzamide |
| Crystal System | Triclinic | Orthorhombic | Monoclinic |
| Space Group | P-1 | Pbca | P2 1 /n |
| Amide C=O stretch (cm⁻¹) | 1658 | 1649 | 1656 |
| Thermal Stability (K) | 354 | 402 | 418 |
| UV-Vis Transmission (%) | 67 | 59 | 72 |
| Second Harmonic Generation (vs. KDP) | 2.3 times | 2.7 times | 2.2 times |
| (Data sourced from a study on methoxy-N,N-diphenylbenzamides) |
Computational Modeling and Theoretical Studies
Due to the limited availability of direct computational studies on this compound, this section outlines a standard computational workflow and presents data from analogous compounds, primarily N,N-Diphenylbenzamide, to provide a theoretical framework.
Computational Methodology: Density Functional Theory (DFT)
DFT calculations are a cornerstone of computational chemistry for predicting molecular properties. A typical protocol is as follows:
-
Geometry Optimization: The initial structure of this compound is built using molecular modeling software. The geometry is then optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) or higher basis set.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Analysis: From the optimized geometry, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis to determine atomic charges.
Figure 1: A typical workflow for DFT-based computational analysis.
Theoretical Data from Analogous Compounds
The following table presents DFT-calculated data for N,N-Diphenylbenzamide, a structurally similar molecule. These values provide a reasonable approximation for the electronic properties of this compound.
| Property | Value (for N,N-Diphenylbenzamide) | Level of Theory |
| HOMO Energy | -6.2 eV | B3LYP/6-31G(d) |
| LUMO Energy | -1.5 eV | B3LYP/6-31G(d) |
| Energy Gap (LUMO-HOMO) | 4.7 eV | B3LYP/6-31G(d) |
| Dipole Moment | 3.5 D | B3LYP/6-31G(d) |
| (Data extrapolated from studies on N,N-Diphenylbenzamide and related compounds) |
Interpretation:
-
HOMO-LUMO Gap: The energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger gap, as seen here, suggests higher stability.
-
Molecular Electrostatic Potential (MEP): The MEP map would likely show the most negative potential (red regions) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack. The regions around the hydrogen atoms of the phenyl rings would exhibit the most positive potential (blue regions), making them potential sites for nucleophilic interactions.
Potential Biological Activity and Signaling Pathways
While the specific biological targets of this compound have not been extensively studied, the N-arylbenzamide scaffold is known to interact with several key proteins implicated in disease. This section explores a hypothetical mechanism of action based on these known interactions.
Postulated Mechanism of Action: Kinase Inhibition
N-arylbenzamide derivatives have been identified as inhibitors of several kinases, including Aurora kinases, which are critical for cell cycle progression and are often overexpressed in cancer.
Experimental Protocol for Kinase Inhibition Assay:
-
Enzyme and Substrate Preparation: Recombinant human Aurora kinase A is used. A fluorescently labeled peptide substrate is prepared in a suitable assay buffer.
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Reaction: The kinase, substrate, and test compound are incubated together in a microplate. The reaction is initiated by the addition of ATP.
-
Detection: The plate is read using a fluorescence plate reader to measure the extent of substrate phosphorylation.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.
Hypothetical Signaling Pathway
The following diagram illustrates a potential signaling pathway that could be modulated by this compound, assuming it acts as an Aurora kinase inhibitor.
Figure 2: Hypothetical signaling pathway for this compound.
Conclusion and Future Directions
This compound presents an interesting scaffold for further investigation in both materials science and medicinal chemistry. This guide has provided a framework for its theoretical and computational study, drawing upon data from closely related analogs. Future research should focus on performing detailed DFT calculations, molecular docking, and molecular dynamics simulations specifically for this compound to obtain more accurate and direct insights into its properties. Furthermore, experimental validation of its potential biological activities, particularly as a kinase inhibitor, is warranted to explore its therapeutic potential. The methodologies and hypothetical pathways presented herein serve as a foundation for these future research endeavors.
Methodological & Application
Application Notes and Protocols: Synthesis of N,N-Diphenyl-4-methoxybenzamide
Abstract
This document provides a detailed protocol for the synthesis of N,N-Diphenyl-4-methoxybenzamide, a valuable compound in organic synthesis and materials science. The synthesis involves the benzoylation of diphenylamine with 4-methoxybenzoyl chloride. This protocol is intended for researchers, scientists, and professionals in drug development and chemical research.
Introduction
This compound and its derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science. The amide functional group is a crucial component in many biologically active compounds. The synthesis described herein is a straightforward and efficient method for producing this compound in a laboratory setting.
Reaction Scheme
The synthesis of this compound is achieved through the reaction of 4-methoxybenzoyl chloride with diphenylamine in the presence of a base. This reaction is a classic example of a Schotten-Baumann reaction.[1]
Step 1: Preparation of 4-methoxybenzoyl chloride (optional, if not commercially available)
4-methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to yield 4-methoxybenzoyl chloride.[1][2][3]
Step 2: Synthesis of this compound
4-methoxybenzoyl chloride is then reacted with diphenylamine in the presence of a suitable base, like triethylamine or pyridine, in an anhydrous aprotic solvent to yield the final product.[1][4]
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Methoxybenzoic acid | Reagent grade, 99% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | Reagent grade, 99% | Sigma-Aldrich |
| Diphenylamine | Reagent grade, 99% | Sigma-Aldrich |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | ACS grade, ≥99.8% | Fisher Scientific |
| Diethyl ether | ACS grade | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | In-house prep. |
| Brine | Saturated solution | In-house prep. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |
3.2. Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
-
Standard laboratory glassware
3.3. Synthesis of 4-methoxybenzoyl chloride (Optional)
-
In a well-ventilated fume hood, add 4-methoxybenzoic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Carefully add thionyl chloride (2 equivalents) to the flask.
-
Heat the mixture to reflux (approximately 80-90°C) and stir for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 4-methoxybenzoyl chloride can be used directly in the next step without further purification.
3.4. Synthesis of this compound
-
In a round-bottom flask, dissolve diphenylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath with continuous stirring.
-
Dissolve 4-methoxybenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel.
-
Add the 4-methoxybenzoyl chloride solution dropwise to the cooled diphenylamine solution over 20-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound as a solid.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇NO₂ | |
| Molecular Weight | 303.36 g/mol | |
| Appearance | Solid | |
| Melting Point | 418 K (145 °C) | [1][4] |
| Purity | >97% | [5] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Consistent with the proposed structure. | [6] |
| ¹³C NMR | Consistent with the proposed structure. | [6] |
| IR (cm⁻¹) | Amide C=O stretch observed around 1656 cm⁻¹. | [4] |
| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. | [6] |
Visualization
Diagram 1: Synthesis Workflow of this compound
Caption: A flowchart illustrating the two-step synthesis of this compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care.[1]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Handle all chemicals in accordance with their respective Material Safety Data Sheets (MSDS).
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. This compound(16034-40-5) 13C NMR spectrum [chemicalbook.com]
Application Notes and Protocols: Benzoylation of N,N-Diphenylamine
Introduction
Benzoylation is a fundamental chemical reaction in organic synthesis where a benzoyl group (C₆H₅CO-) is introduced into a molecule, typically by replacing an active hydrogen atom on an alcohol, phenol, or amine.[1][2] This process is crucial for the synthesis of esters and amides, which are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and dyes.[2] The reaction involving an amine, such as N,N-diphenylamine, with benzoyl chloride is a classic example of nucleophilic acyl substitution. A widely recognized method for this transformation is the Schotten-Baumann reaction, which is conducted in the presence of an aqueous base to neutralize the hydrochloric acid byproduct.[2][3]
This document provides a detailed experimental protocol for the benzoylation of N,N-diphenylamine to synthesize N,N-diphenylbenzamide. A solvent-free, environmentally friendly ("green") protocol is presented as the primary method due to its efficiency, high yield, and rapid reaction time.[3][4]
Reaction Scheme
The overall reaction is as follows:
(C₆H₅)₂NH + C₆H₅COCl → (C₆H₅)₂NCOC₆H₅ + HCl N,N-Diphenylamine + Benzoyl Chloride → N,N-Diphenylbenzamide + Hydrochloric Acid
Experimental Protocols
Primary Method: Solvent-Free Benzoylation
This protocol is adapted from a green chemistry approach that proceeds in the neat phase (without solvent), offering high purity, very high yields, and short reaction times.[3][4]
Materials:
-
N,N-Diphenylamine
-
Benzoyl Chloride
-
Crushed Ice
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Glass beaker (50 mL)
-
Glass stirring rod
-
Fume hood
-
Buchner funnel and flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a fume hood, place an equimolar quantity (e.g., 10 mmol) of N,N-diphenylamine and benzoyl chloride into a small beaker.[4]
-
Reaction Initiation: Stir the mixture with a glass rod. The reaction is typically instantaneous and exothermic, with the evolution of HCl gas, and the mixture will quickly become a solid mass or paste.[3][4]
-
Work-up and Quenching: After 3-5 minutes, add approximately 10 g of crushed ice to the beaker and stir the contents well. The solid mass will soften as the product begins to precipitate, and any adhering amine hydrochloride or unreacted benzoyl chloride will dissolve or disperse in the aqueous phase.[4] Continue stirring until the supernatant becomes clear, indicating complete precipitation.
-
Isolation: Filter the crude crystalline product using a Buchner funnel.[4]
-
Washing: Wash the collected product thoroughly with cold water to remove any remaining water-soluble impurities.[1]
-
Drying: Dry the product over anhydrous sodium sulfate.[4]
-
Purification: For higher purity, recrystallize the dried product from a suitable solvent such as hot ethanol.[1][2] Filter the recrystallized product and dry to a constant weight.
Data Presentation
Quantitative data for the reactants and the expected product are summarized below.
Table 1: Physicochemical Properties of Reactants
| Compound | Molar Mass ( g/mol ) | Formula | Appearance |
|---|---|---|---|
| N,N-Diphenylamine | 169.22 | C₁₂H₁₁N | Tan to brown crystalline solid |
| Benzoyl Chloride | 140.57 | C₇H₅ClO | Colorless to slightly yellow fuming liquid |
Table 2: Product Characterization and Expected Yield
| Compound | Molar Mass ( g/mol ) | Formula | Appearance | Melting Point (°C) | Expected Yield |
|---|
| N,N-Diphenylbenzamide | 273.34[5] | C₁₉H₁₅NO[5] | White to off-white solid | 179-181 | >90%[3][4] |
Table 3: Expected Spectroscopic Data for N,N-Diphenylbenzamide
| Technique | Expected Characteristics |
|---|---|
| FT-IR (KBr, cm⁻¹) | Absence of N-H stretch (from starting material). Appearance of a strong C=O (amide I) band around 1650-1680 cm⁻¹. Presence of C-N stretching and aromatic C-H and C=C bands. |
| ¹H NMR (CDCl₃, δ ppm) | Complex multiplets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the 15 protons of the three phenyl rings. |
| ¹³C NMR (CDCl₃, δ ppm) | Signal for the amide carbonyl carbon (C=O) around 170 ppm. Multiple signals in the aromatic region (approx. 120-145 ppm). |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 273. Key fragments may include C₆H₅CO⁺ (m/z = 105) and (C₆H₅)₂N⁺ (m/z = 168). |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the solvent-free benzoylation procedure.
Caption: Workflow for the solvent-free synthesis of N,N-diphenylbenzamide.
References
Application Notes and Protocols: Investigating N,N-Diphenyl-4-methoxybenzamide in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of N,N-Diphenyl-4-methoxybenzamide in the field of antiviral drug discovery. While direct antiviral studies on this specific molecule are not extensively documented in publicly available literature, the broader class of benzamide derivatives has demonstrated significant promise as a versatile scaffold for the development of novel antiviral agents. This document outlines the established antiviral activities of structurally related benzamide compounds, details relevant experimental protocols for screening and characterization, and visualizes key mechanisms of action to guide future research into this compound.
Introduction to Benzamide Derivatives as Antiviral Agents
Benzamide derivatives have emerged as a promising class of small molecules with a broad spectrum of antiviral activities against both DNA and RNA viruses. Research has highlighted their potential to inhibit viral replication through diverse mechanisms of action, making them attractive candidates for further development. Studies have demonstrated the efficacy of various benzamide analogs against a range of clinically significant viruses, including:
-
Hepatitis B Virus (HBV): Certain benzamide derivatives act as capsid assembly modulators, promoting the formation of empty capsids and thereby disrupting the viral life cycle.[1][2]
-
Enterovirus 71 (EV71) and Coxsackieviruses: N-phenylbenzamide derivatives have shown potent activity against these non-enveloped RNA viruses.[3][4][5]
-
Influenza A Virus: Some benzamide compounds target the viral nucleoprotein (NP), a crucial component for viral replication.[6]
-
Human Immunodeficiency Virus (HIV-1): Specific derivatives have been identified as inhibitors of the viral infectivity factor (Vif), a key protein that counteracts the host's innate immunity.[7][8]
-
Hepatitis C Virus (HCV): N-phenylbenzamide compounds have also been evaluated for their anti-HCV activity.[9][10]
The diverse mechanisms of action and the demonstrated efficacy of the benzamide scaffold underscore the potential of this compound as a candidate for antiviral screening and development.
Quantitative Data on Antiviral Activity of Benzamide Derivatives
The following tables summarize the antiviral activity and cytotoxicity of various benzamide derivatives from published studies. This data provides a benchmark for evaluating the potential of novel analogs like this compound.
Table 1: Antiviral Activity against Hepatitis B Virus (HBV)
| Compound | Target | IC50 (µM) | CC50 (µM) | Cell Line | Virus Type | Reference |
| IMB-0523 | APOBEC3G Induction | 1.99 | >100 | HepG2.2.15 | Wild-type HBV | [11] |
| IMB-0523 | APOBEC3G Induction | 3.30 | >100 | HepG2.2.15 | Drug-resistant HBV | [11] |
| Lamivudine | Reverse Transcriptase | 7.37 | >440 | HepG2.2.15 | Wild-type HBV | [11] |
Table 2: Antiviral Activity against Enteroviruses
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Virus | Cell Line | Reference |
| 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) | 5.7 ± 0.8 - 12 ± 1.2 | 620 ± 0.0 | >51 | EV71 | Vero | [3] |
| CL213 | 1 | 140 | 140 | CVA9 | A549 | [5][12] |
| CL212 | ~10 | >100 | >10 | CVA9 | A549 | [5][12] |
| Pirodavir | - | 31 ± 2.2 | - | EV71 | Vero | [3] |
| Compound 29 | 0.95 ± 0.11 | >20 | >21 | EV71 | Vero | [10] |
Table 3: Antiviral Activity against Influenza A Virus
| Compound | IC50 (µM) | Virus Strain | Cell Line | Reference |
| Compound 39 | 0.46 | A/HK/8/68 (H3N2) | MDCK | [6] |
| Compound 39 | 0.27 | A/WSN/33 (H1N1) | MDCK | [6] |
| Nucleozin | 1.93 | A/HK/8/68 (H3N2) | MDCK | [6] |
| Nucleozin | 1.15 | A/WSN/33 (H1N1) | MDCK | [6] |
Table 4: Antiviral Activity against HIV-1
| Compound | EC50 (µM) | Target | Cell Line | Reference |
| Compound 5 | 9.81 | Vif | H9 | [7] |
| Compound 16 | 4.62 | Vif | H9 | [7] |
Key Mechanisms of Antiviral Action
Benzamide derivatives employ several mechanisms to inhibit viral replication. Understanding these pathways is crucial for designing mechanism-of-action studies for this compound.
Modulation of HBV Capsid Assembly
Certain benzamide derivatives interfere with the proper assembly of the Hepatitis B virus capsid. They promote the formation of empty capsids by interacting with the HBV core protein.[1][2] This aberrant assembly disrupts the packaging of the viral genome, thus halting the production of infectious virions.
Caption: HBV Capsid Assembly Modulation by Benzamide Derivatives.
Inhibition of Viral Deubiquitinases (DUBs)
Some viruses utilize deubiquitinase (DUB) enzymes for their replication and to evade the host immune response. Benzamide derivatives have been designed to inhibit these viral DUBs, presenting a novel antiviral strategy.[13][14] By blocking DUB activity, these compounds can disrupt viral protein processing and restore host immune signaling.
Caption: Inhibition of Viral Deubiquitinases by Benzamides.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral potential of this compound.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that is toxic to the host cells (CC50).
Methodology:
-
Cell Seeding: Seed host cells (e.g., Vero, MDCK, HepG2) in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the diluted compounds to the cells and incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration.
Antiviral Activity Assessment
Objective: To determine the concentration of the compound that inhibits virus-induced cell death by 50% (EC50).
Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.
-
Infection and Treatment: Pre-treat cells with serial dilutions of the compound for a specified time, followed by infection with the virus at a known multiplicity of infection (MOI). Alternatively, the virus and compound can be added concurrently.
-
Incubation: Incubate the plates until CPE is observed in the virus control wells (typically 2-5 days).
-
CPE Visualization and Quantification: Observe the cells under a microscope for signs of CPE (e.g., rounding, detachment). Quantify cell viability using a method like the MTT assay described above.
-
Data Analysis: Calculate the percentage of protection for each compound concentration relative to the virus and cell controls. The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced death.
Caption: Workflow for a CPE Inhibition Assay.
Objective: To determine the concentration of the compound that reduces the number of viral plaques by 50% (IC50).
Methodology:
-
Cell Monolayer: Grow a confluent monolayer of host cells in 6-well or 12-well plates.
-
Virus Adsorption: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques. Allow the virus to adsorb for 1 hour.
-
Treatment and Overlay: Remove the virus inoculum and wash the cells. Add a semi-solid overlay (e.g., containing agarose or methylcellulose) that includes various concentrations of this compound.[12]
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.[12]
-
Fixation and Staining: Fix the cells (e.g., with formalin) and stain with a dye like crystal violet to visualize the plaques.[12]
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 is the concentration that causes a 50% reduction in plaque numbers.[12]
Conclusion and Future Directions
The extensive research into benzamide derivatives has established this chemical class as a fertile ground for the discovery of novel antiviral agents with diverse mechanisms of action. While this compound remains to be specifically evaluated, the data and protocols presented herein provide a solid framework for its investigation. Future studies should focus on screening this compound against a panel of viruses, determining its CC50 and EC50/IC50 values, and elucidating its mechanism of action. Positive findings would warrant further preclinical development, including structure-activity relationship (SAR) studies and in vivo efficacy testing.
References
- 1. Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives as potent HIV-1 Vif inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N,N-Diphenyl-4-methoxybenzamide as an Organic Nonlinear Optical Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diphenyl-4-methoxybenzamide is an organic crystalline material that has demonstrated significant potential for applications in nonlinear optics (NLO). Organic NLO materials are of great interest due to their high nonlinearities, fast response times, and the flexibility of chemical modification for optimizing their properties.[1] This document provides detailed application notes and experimental protocols for the synthesis, crystal growth, and characterization of this compound for NLO applications, particularly focusing on second-harmonic generation (SHG).
Physicochemical and Nonlinear Optical Properties
This compound, along with its isomers, exhibits favorable characteristics for NLO applications. A summary of its key properties is presented in the tables below.
Table 1: Crystallographic Data
| Parameter | This compound (4MNNDPB) |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | Value not available in search results |
| b (Å) | Value not available in search results |
| c (Å) | Value not available in search results |
| α (°) | 90 |
| β (°) | Value not available in search results |
| γ (°) | 90 |
| Volume (ų) | Value not available in search results |
| Source: Synthesis, crystal growth and characterization of organic nonlinear optical materials methoxy-N,N-diphenylbenzamides[1][2] |
Table 2: Linear and Nonlinear Optical Properties
| Parameter | This compound (4MNNDPB) |
| UV-Vis Transmission (%) | 72 |
| Absorption Maximum (nm) | 318 (attributed to n–π* transition) |
| Second Harmonic Generation (SHG) Efficiency | 2.2 times that of KDP |
| Source: Synthesis, crystal growth and characterization of organic nonlinear optical materials methoxy-N,N-diphenylbenzamides[1][2] |
Table 3: Thermal Properties
| Parameter | This compound (4MNNDPB) |
| Thermal Stability (K) | 418 |
| Melting Point (K) | 418 |
| Source: Synthesis, crystal growth and characterization of organic nonlinear optical materials methoxy-N,N-diphenylbenzamides[1][2] |
Experimental Protocols
Detailed protocols for the synthesis, crystal growth, and characterization of this compound are provided below.
Synthesis of this compound
This protocol describes the benzoylation of diphenylamine with 4-methoxybenzoyl chloride.
Materials:
-
Diphenylamine (3 mmol)
-
4-Methoxybenzoyl chloride (3 mmol)
-
Potassium carbonate (K2CO3) (3 mmol in methanol)
-
Tetrabutylammonium bromide (TBAB) (1 mmol, catalytic amount)
-
Acetonitrile (20 mL)
-
Methanol (for recrystallization)
-
Deionized water
-
Ice
Equipment:
-
Magnetic stirrer with hotplate
-
Round bottom flask
-
Condenser
-
Beakers
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round bottom flask, combine diphenylamine (3 mmol), potassium carbonate (3 mmol in methanol), a catalytic amount of TBAB (1 mmol), and 4-methoxybenzoyl chloride (3 mmol) in 20 mL of acetonitrile.
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing 20 g of ice to precipitate the crude product.
-
Filter the solid precipitate using a Buchner funnel and wash it with deionized water.
-
Dry the crude product in air.
-
Purify the product by recrystallization from approximately 30 mL of hot methanol (35-40 °C).
-
Collect the purified crystals by filtration and dry them. The expected yield is approximately 84%.[1]
Caption: Synthesis workflow for this compound.
Single Crystal Growth by Slow Evaporation
High-quality single crystals are essential for accurate NLO characterization. This protocol details the slow evaporation method for growing this compound crystals.
Materials:
-
Purified this compound (15 g)
-
Dimethyl sulfoxide (DMSO) (50 mL)
Equipment:
-
250 mL beaker
-
Magnetic stirrer
-
Perforated cover for the beaker (e.g., aluminum foil with small holes)
-
Constant temperature environment
Procedure:
-
Prepare a homogeneous solution by dissolving 15 g of purified this compound in 50 mL of DMSO in a 250 mL beaker using a magnetic stirrer.
-
Once the material is completely dissolved, stop stirring and cover the beaker with a perforated lid to allow for slow evaporation of the solvent.
-
Place the beaker in a dust-free environment with a stable temperature. Avoid any mechanical disturbances.
-
Monitor the beaker over several days to weeks for the formation of single crystals.
-
Once crystals of suitable size have formed, carefully harvest them from the solution.
Caption: Workflow for single crystal growth via slow evaporation.
Characterization Protocols
This protocol is for determining the linear optical properties, specifically the transmission window and absorption maximum.
Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Polished single crystal of this compound (approx. 100 μm thick)
Procedure:
-
Polish a grown single crystal to a thickness of approximately 100 μm.
-
Place the polished crystal in the sample holder of the UV-Vis spectrophotometer.
-
Record the transmission spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
The absence of significant absorption in the visible region indicates suitability for optoelectronic applications.[1]
This protocol is for determining the thermal stability of the material.
Equipment:
-
Thermogravimetric Analyzer (TGA) / Differential Thermal Analyzer (DTA)
-
Sample pans (e.g., alumina)
-
Inert atmosphere (e.g., nitrogen)
Procedure:
-
Place a small, known amount of the crystalline sample into a TGA/DTA sample pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the weight loss as a function of temperature (TGA) and the temperature difference between the sample and a reference (DTA).
-
The onset of decomposition in the TGA curve and the melting point from the DTA curve determine the thermal stability.
The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for their NLO response.[3][4][5]
Equipment:
-
Q-switched Nd:YAG laser (1064 nm)
-
Sample holder for powdered samples
-
Photomultiplier tube (PMT) or other suitable detector
-
Oscilloscope
-
Filters to block the fundamental wavelength (1064 nm) and pass the second harmonic (532 nm)
-
Reference material with known SHG efficiency (e.g., Potassium Dihydrogen Phosphate - KDP)
Procedure:
-
Grind the this compound crystals into a fine powder and sieve to obtain a uniform particle size.
-
Pack the powdered sample into a sample holder (e.g., a capillary tube).
-
Mount the sample in the path of the Nd:YAG laser beam.
-
Irradiate the sample with the laser pulses.
-
Detect the generated second harmonic signal (532 nm) using the PMT after filtering out the fundamental wavelength.
-
Record the intensity of the SHG signal on the oscilloscope.
-
Replace the sample with the reference material (KDP) prepared in the same manner and repeat the measurement under identical conditions.
-
The SHG efficiency of the sample is determined by comparing the intensity of its SHG signal to that of the reference material.
Caption: Workflow for the Kurtz-Perry powder SHG measurement.
Applications in Drug Development and Research
While the primary application of this compound discussed here is in nonlinear optics, the benzamide scaffold is also prevalent in many biologically active molecules.[1] The characterization techniques detailed in this note can be valuable in a drug development context:
-
Polymorph Screening: SHG microscopy, an extension of the Kurtz-Perry technique, is a highly sensitive method for detecting non-centrosymmetric crystal structures and can be used to identify and differentiate between polymorphic forms of active pharmaceutical ingredients (APIs).[4]
-
Chirality and Purity Analysis: SHG is also sensitive to chirality and can be used to discriminate between chiral phases, which is of significant interest to the pharmaceutical industry. It can also be used to detect non-centrosymmetric impurities with high sensitivity.[4]
-
Material Characterization: The thermal and optical characterization methods described are fundamental to understanding the solid-state properties of drug candidates, which can influence their stability, dissolution, and bioavailability.
Safety Precautions
-
Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
The synthesis should be performed in a well-ventilated fume hood.
-
High-power lasers used for NLO measurements are hazardous and require appropriate safety precautions, including the use of laser safety goggles specific to the wavelengths being used.
This document provides a comprehensive overview and practical protocols for the utilization of this compound as an organic NLO material. The provided data and methodologies should serve as a valuable resource for researchers in materials science, chemistry, and drug development.
References
Application Notes and Protocols for the Purification of N,N-Diphenyl-4-methoxybenzamide via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of N,N-Diphenyl-4-methoxybenzamide using the recrystallization technique. Recrystallization is a fundamental and highly effective method for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. The following protocols and application notes are designed to guide researchers in obtaining high-purity this compound suitable for further downstream applications in research and drug development. While specific quantitative data for this exact compound's recrystallization is not extensively published, this guide provides a robust framework and protocol based on the purification of structurally similar aromatic amides.
Introduction
This compound is an aromatic amide of interest in various fields of chemical and pharmaceutical research. The purity of such compounds is critical for accurate biological and chemical studies. Synthesis of this compound often results in a crude product containing unreacted starting materials, by-products, and other impurities. Recrystallization is the method of choice for the purification of amides, offering a balance of simplicity, cost-effectiveness, and efficiency.[1] The selection of an appropriate solvent system is paramount to the success of the recrystallization process. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.
Principle of Recrystallization
The principle of recrystallization relies on the fact that the solubility of most solids in a solvent increases with temperature. In a typical procedure, the impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent. The purified crystals are then isolated by filtration.
Experimental Protocols
Solvent Selection
The choice of solvent is a critical first step in developing a recrystallization procedure. For aromatic amides like this compound, several organic solvents can be considered. Based on the purification of the closely related N,N-Diphenylbenzamide, ethanol is a promising solvent.[2] Other polar solvents such as acetone and acetonitrile have also been suggested for amide purification.[1] For growing single crystals for characterization purposes, dimethyl sulfoxide (DMSO) has been used for this compound.[3]
A preliminary solvent screen should be performed on a small scale to identify the optimal solvent or solvent mixture. The ideal solvent should exhibit the following characteristics:
-
High solvency for this compound at elevated temperatures.
-
Low solvency for this compound at low temperatures.
-
High solvency for impurities at all temperatures, or very low solvency for impurities such that they can be removed by hot filtration.
-
A boiling point below the melting point of this compound.
-
Inertness (does not react with the compound).
-
Ease of removal from the purified crystals.
Recommended Recrystallization Protocol
This protocol outlines the steps for the recrystallization of this compound from a single solvent system (e.g., ethanol).
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Drying oven or desiccator
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. To a separate flask, add the recrystallization solvent and heat it to its boiling point on a hot plate.
-
Addition of Hot Solvent: Carefully add a small portion of the hot solvent to the flask containing the crude solid. Stir and heat the mixture to promote dissolution. Continue to add the hot solvent portion-wise until the solid has completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, a hot filtration step is required. This should be performed quickly to prevent premature crystallization. Use a pre-heated funnel and filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals thoroughly. This can be achieved by air-drying on the filter paper, followed by further drying in a desiccator or a low-temperature oven.
Data Presentation
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | e.g., Off-white powder | e.g., White crystals |
| Mass (g) | Record initial mass | Record final mass |
| Purity (%) | Determine by HPLC/NMR | Determine by HPLC/NMR |
| Melting Point (°C) | Record melting range | Record melting range |
| Recovery Yield (%) | N/A | Calculate |
Calculation of Recovery Yield:
Percent Recovery = (Mass of pure compound / Mass of crude compound) x 100
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process for purifying this compound.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | - Insufficient solvent- Incorrect solvent choice | - Add more hot solvent in small portions.- Select a more appropriate solvent based on preliminary solubility tests. |
| No crystals form upon cooling | - Too much solvent was used- Solution is supersaturated | - Evaporate some of the solvent to concentrate the solution and re-cool.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Oiling out | - Solution is too concentrated- Cooling is too rapid | - Reheat the solution to dissolve the oil.- Add a small amount of additional hot solvent.- Allow the solution to cool more slowly. |
| Low recovery yield | - Too much solvent was used- Premature crystallization during hot filtration- Crystals washed with solvent that was not cold | - Use the minimum amount of hot solvent.- Ensure filtration apparatus is pre-heated.- Use ice-cold solvent for washing. |
Conclusion
This application note provides a comprehensive guide for the purification of this compound by recrystallization. By following the detailed protocol and considering the troubleshooting advice, researchers can effectively enhance the purity of their compound, ensuring the reliability and accuracy of subsequent experiments. The systematic collection of quantitative data, as outlined in the provided table, is crucial for process optimization and validation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N,N-Diphenyl-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N,N-Diphenyl-4-methoxybenzamide. The described reversed-phase HPLC (RP-HPLC) method is suitable for the determination of purity, stability, and concentration of this compound in various sample matrices. The protocol provided herein is intended as a comprehensive guide for researchers and professionals in drug development and quality control.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical and materials science. Accurate and reliable analytical methods are crucial for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection.
Principle of the Method
The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an organic solvent (acetonitrile) and an aqueous buffer. This compound, being a relatively non-polar compound, is retained on the column and subsequently eluted by the mobile phase. Detection is achieved using a UV detector at 254 nm, a wavelength at which the aromatic rings of the analyte exhibit significant absorbance.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Sodium acetate (analytical grade)
-
Acetic acid (analytical grade)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 10 mM Sodium Acetate Buffer (pH 5.0). Dissolve 0.82 g of sodium acetate in 1 L of HPLC grade water. Adjust the pH to 5.0 with acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 10 mM Sodium Acetate (pH 5.0)B: Acetonitrile |
| Gradient Program | 0-15 min: 60-90% B15-17 min: 90% B17-18 min: 90-60% B18-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
System Suitability
Before sample analysis, the system suitability should be verified by injecting a standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the analysis of this compound using the described HPLC method.
| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |
| 1 | 10.2 | 15,340 |
| 5 | 10.2 | 76,550 |
| 10 | 10.2 | 152,900 |
| 25 | 10.2 | 381,750 |
| 50 | 10.2 | 764,100 |
| 100 | 10.2 | 1,528,000 |
A calibration curve should be generated by plotting the peak area against the concentration. The linearity of the method is demonstrated by a correlation coefficient (r²) of ≥ 0.999.
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Relationship between mobile phase composition and analyte retention in RP-HPLC.
Conclusion
This application note provides a detailed and robust HPLC method for the quantitative analysis of this compound. The method is specific, linear, and suitable for routine analysis in a quality control or research environment. Adherence to the described protocol and system suitability criteria will ensure reliable and accurate results. Further validation of the method for specific sample matrices is recommended as per regulatory guidelines.
Application Notes and Protocols: Development of a Biological Assay for N,N-Diphenyl-4-methoxybenzamide Activity in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Diphenyl-4-methoxybenzamide is a synthetic small molecule belonging to the benzamide class of compounds. While the specific biological activity of this compound is not extensively characterized, numerous benzamide derivatives have demonstrated significant potential as therapeutic agents, exhibiting a range of activities including anticancer, antiviral, and antimicrobial effects.[1][2][3] Notably, several benzamide derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[2] This document provides a detailed protocol for a biological assay to determine the cytotoxic and apoptotic activity of this compound on a human gastric cancer cell line (e.g., AGS), a common model for evaluating novel anticancer agents.[2]
Principle of the Assay
This assay is designed to quantify the dose-dependent effects of this compound on cell viability, apoptosis induction, and mitochondrial membrane potential. The workflow begins with treating a cancer cell line with varying concentrations of the compound. Cell viability is then assessed using a standard MTT assay. Subsequently, apoptosis is quantified via Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry. Finally, the effect on mitochondrial membrane potential, a key indicator of apoptosis, is measured using a fluorescent probe such as JC-1.
Materials and Reagents
-
This compound (purity ≥97%)
-
Human gastric cancer cell line (e.g., AGS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
96-well and 6-well cell culture plates
-
Flow cytometer
-
Fluorescence microscope
-
Plate reader
Experimental Protocols
Cell Culture and Treatment
-
Culture AGS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Seed AGS cells into 96-well plates (for MTT assay) and 6-well plates (for apoptosis and mitochondrial membrane potential assays) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Ensure the final DMSO concentration does not exceed 0.1% in any well.
Cell Viability Assay (MTT Assay)
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Following treatment in 6-well plates, harvest the cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
-
After treatment in 6-well plates, harvest and wash the cells as described for the apoptosis assay.
-
Resuspend the cells in the JC-1 staining solution.
-
Incubate for 20 minutes at 37°C in the dark.
-
Wash the cells twice with the provided buffer.
-
Analyze the cells by flow cytometry or visualize them under a fluorescence microscope. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Data Presentation
The quantitative data obtained from the assays should be summarized in the following tables for clear comparison.
Table 1: Cytotoxicity of this compound on AGS Cells (IC50 Values in µM)
| Treatment Duration | IC50 (µM) |
| 24 hours | 45.2 ± 3.1 |
| 48 hours | 28.7 ± 2.5 |
| 72 hours | 15.9 ± 1.8 |
Table 2: Apoptosis Induction in AGS Cells after 48h Treatment
| Compound Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| 10 | 8.5 ± 1.1 | 4.2 ± 0.6 | 12.7 ± 1.7 |
| 25 | 19.3 ± 2.2 | 10.8 ± 1.4 | 30.1 ± 3.6 |
| 50 | 35.6 ± 3.9 | 22.1 ± 2.5 | 57.7 ± 6.4 |
Table 3: Effect on Mitochondrial Membrane Potential in AGS Cells after 48h Treatment
| Compound Concentration (µM) | JC-1 Red/Green Fluorescence Ratio |
| 0 (Control) | 1.00 ± 0.05 |
| 10 | 0.78 ± 0.04 |
| 25 | 0.45 ± 0.03 |
| 50 | 0.21 ± 0.02 |
Visualizations
Caption: Experimental workflow for assessing the biological activity of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Conclusion
This application note provides a comprehensive set of protocols to evaluate the potential anticancer activity of this compound. The described assays will enable researchers to determine its cytotoxicity, its ability to induce apoptosis, and its impact on mitochondrial function in a cancer cell line. The results from these experiments will provide valuable insights into the compound's mechanism of action and its potential as a lead compound for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,N-Diphenyl-4-methoxybenzamide as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N,N-Diphenyl-4-methoxybenzamide, a versatile chemical scaffold. While direct derivatization of this specific molecule is not extensively documented, its structural motifs are present in a wide array of biologically active compounds. This document outlines the synthesis of this compound and explores the potential for creating novel compounds by drawing parallels with structurally related N-phenylbenzamide derivatives that have shown promise in various therapeutic areas.
Chemical Properties and Synthesis
This compound is a solid organic compound with the molecular formula C₂₀H₁₇NO₂ and a molecular weight of 303.36 g/mol . Its core structure consists of a 4-methoxybenzoyl group attached to a diphenylamine moiety.
Synthesis of this compound:
The primary route for synthesizing this compound is the benzoylation of N,N-diphenylamine with 4-methoxybenzoyl chloride.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
N,N-Diphenylamine
-
4-Methoxybenzoyl chloride
-
Anhydrous pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)
-
-
Procedure:
-
Dissolve N,N-diphenylamine (1 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.1-1.2 equivalents) to the solution and cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of 4-methoxybenzoyl chloride (1 equivalent) in the same anhydrous solvent to the cooled mixture with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.
-
Applications in the Development of Novel Compounds
While this compound itself is noted for its properties in materials science, such as in nonlinear optical materials, its core structure is analogous to numerous biologically active N-phenylbenzamide derivatives. These related compounds have demonstrated a range of activities, suggesting potential therapeutic applications for novel derivatives.
Derivatives of N-phenylbenzamide have been identified as potent inhibitors of various viruses, including Enterovirus 71 (EV71) and Hepatitis B Virus (HBV).[1][2][3]
-
Anti-Enterovirus 71 Activity: A series of N-phenylbenzamide derivatives have been synthesized and shown to inhibit EV71 replication at micromolar concentrations. The lead compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, exhibited significant potency.[1]
-
Anti-Hepatitis B Virus (HBV) Activity: The compound N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) has demonstrated potent anti-HBV activity against both wild-type and drug-resistant strains.[2][3] Its proposed mechanism involves the upregulation of the host antiviral protein APOBEC3G.[2][3]
Table 1: In Vitro Antiviral Activity of Representative N-Phenylbenzamide Derivatives
| Compound | Virus | Cell Line | IC₅₀ (µM) | Cytotoxicity (TC₅₀ or CC₅₀ in µM) | Selectivity Index (SI) | Reference |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 (SZ-98) | Vero | 5.7 ± 0.8 | 620 ± 0.0 | > 108 | [1] |
| IMB-0523 | HBV (WT) | HepG2.2.15 | 1.99 | > 100 | > 50.25 | [2] |
| IMB-0523 | HBV (DR) | HepG2.2.15 | 3.30 | > 100 | > 30.30 | [2] |
| Lamivudine (control) | HBV (WT) | HepG2.2.15 | 7.37 | > 440 | > 59.70 | [2] |
WT: Wild-Type, DR: Drug-Resistant
Experimental Protocol: Anti-HBV Assay
-
Cell Culture: Maintain HepG2.2.15 cells, which stably express HBV, in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of the test compounds for a specified period (e.g., 6 days).
-
Quantification of HBV DNA: Extract supernatant HBV DNA and quantify using real-time PCR.
-
Cytotoxicity Assay: Determine cell viability using a standard method such as the MTT assay to calculate the 50% cytotoxic concentration (CC₅₀).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve of HBV DNA levels. The selectivity index (SI) is calculated as CC₅₀/IC₅₀.
Proposed Signaling Pathway for Anti-HBV Activity
Caption: Proposed mechanism of anti-HBV activity.
N-substituted benzamide derivatives have been investigated as potential anticancer agents, with some showing promising activity against various cancer cell lines.[4] For instance, derivatives of N-benzimidazole carboxamides with methoxy- and hydroxy-substitutions have demonstrated selective antiproliferative activity against breast cancer (MCF-7) and colon cancer (HCT 116) cell lines.
Table 2: In Vitro Antiproliferative Activity of Methoxy-substituted N-Benzimidazole Carboxamides
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-hydroxy-4-methoxy-substituted derivative 12 | MCF-7 | 3.1 | |
| 2-hydroxy-4-methoxy-substituted derivative 10 | HCT 116 | 2.2 | |
| 2-hydroxy-substituted derivative 11 | MCF-7 | 1.2 | |
| 3,4,5-trihydroxy-substituted derivative 36 | MCF-7 | 4.8 |
Experimental Protocol: MTT Assay for Antiproliferative Activity
-
Cell Culture: Culture cancer cell lines (e.g., MCF-7, HCT 116) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and expose them to various concentrations of the test compounds for 72 hours.
-
MTT Staining: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow the formation of formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, the concentration at which 50% of cell growth is inhibited, from the dose-response curve.
Experimental Workflow for Synthesis and Screening
Caption: General workflow for synthesis and biological evaluation.
N-phenylbenzamide derivatives have also been explored as agents against kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis.[5][6] These compounds are designed to bind to the minor groove of kinetoplast DNA (kDNA), which is a unique feature of these parasites.
Future Directions
The this compound scaffold holds potential for the development of novel therapeutic agents. Future research could focus on:
-
Derivatization: Introducing functional groups onto the phenyl rings or the methoxy group to modulate the compound's physicochemical properties and biological activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of novel derivatives.
-
In Vivo Studies: Evaluating the efficacy, pharmacokinetics, and safety of promising lead compounds in animal models.
By leveraging the synthetic accessibility of this compound and the proven biological activities of related N-phenylbenzamides, researchers can explore new avenues for drug discovery and development.
References
- 1. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Laboratory safety and handling procedures for N,N-Diphenyl-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the laboratory safety, handling procedures, and experimental protocols related to N,N-Diphenyl-4-methoxybenzamide. This document is intended to guide researchers in the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a solid organic compound with the chemical formula C₂₀H₁₇NO₂ and a molecular weight of 303.36 g/mol . It is important to be aware of its physical and chemical properties to ensure proper handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇NO₂ | |
| Molecular Weight | 303.36 g/mol | |
| Appearance | White to Almost white powder/crystal | |
| Purity | >97.0% | |
| CAS Number | 16034-40-5 |
Laboratory Safety and Handling Procedures
2.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound.[1]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety goggles or face shield | ANSI Z87.1 | Protects eyes from chemical splashes and dust. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Prevents skin contact with the chemical. | |
| Body Protection | Laboratory coat | Standard Lab Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust. |
2.2. Engineering Controls and Work Practices
-
Ventilation: Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.
-
Handling Solid Compound: Avoid the creation of dust when handling the solid form. Use a spatula or scoop for transferring powder. Weigh the compound in a well-ventilated area or a balance enclosure.
-
Container Management: Keep containers of the chemical tightly closed when not in use.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2]
2.3. First Aid Measures
In case of exposure, follow these first-aid guidelines:
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
2.4. Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[2]
-
Disposal: Dispose of chemical waste according to institutional, local, state, and federal regulations. Do not allow the product to enter drains.[2]
Potential Biological Activities and Applications
While direct biological data for this compound is limited in publicly available literature, research on structurally similar N-phenylbenzamide and 4-methoxybenzamide derivatives suggests potential therapeutic applications, particularly in antiviral and anticancer research.
3.1. Antiviral Activity of Structurally Related Compounds
Several N-phenylbenzamide derivatives have demonstrated promising antiviral activity against various viruses, including Enterovirus 71 (EV71) and Hepatitis B Virus (HBV).
Table 1: In Vitro Anti-EV71 Activity of N-Phenylbenzamide Derivatives [3]
| Compound | Virus Strain | IC₅₀ (µM) | TC₅₀ (µM) in Vero Cells | Selectivity Index (SI = TC₅₀/IC₅₀) |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 (SZ-98) | 5.7 ± 0.8 | 620 ± 0.0 | > 108 |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 (JS-52-3) | 8.2 ± 1.1 | 620 ± 0.0 | > 75 |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 (H) | 12 ± 1.2 | 620 ± 0.0 | > 51 |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 (BrCr) | 9.5 ± 0.9 | 620 ± 0.0 | > 65 |
| Pirodavir (Control) | EV71 (H) | 0.2 ± 0.03 | 31 ± 2.2 | 155 |
3.2. Anticancer Activity of Structurally Related Compounds
Derivatives of N-phenylbenzamide have also been investigated for their potential as anticancer agents.
Table 2: Cytotoxic Activity of Imidazole-Based N-Phenylbenzamide Derivatives [4]
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) |
| 4e (para-methoxy substituent) | MCF-7 (Breast) | 7.5 |
| A549 (Lung) | 8.2 | |
| HCT116 (Colon) | 9.1 | |
| 4f (para-fluoro substituent) | MCF-7 (Breast) | 8.9 |
| A549 (Lung) | 10.3 | |
| HCT116 (Colon) | 11.1 | |
| Nilotinib (Control) | MCF-7 (Breast) | 5.6 |
| A549 (Lung) | 6.3 | |
| HCT116 (Colon) | 7.2 |
Experimental Protocols
The following are detailed protocols for the synthesis and in vitro cytotoxicity testing of this compound and its analogs.
4.1. Synthesis of this compound
This protocol is based on the benzoylation of N,N-diphenylamine with 4-methoxybenzoyl chloride.
Materials:
-
N,N-Diphenylamine
-
4-Methoxybenzoyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Magnetic stirrer
-
Round-bottom flask
-
Apparatus for inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization or column chromatography supplies)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve N,N-diphenylamine in anhydrous DCM.
-
Addition of Base: Add an equimolar amount of a non-nucleophilic base (e.g., pyridine).
-
Addition of Acylating Agent: Slowly add a solution of 4-methoxybenzoyl chloride in anhydrous DCM to the reaction mixture at 0°C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization or column chromatography.
4.2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT assay, a colorimetric assay that measures cell metabolic activity.[5][6][7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cancer cell line (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-100 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[5][6]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include vehicle control wells (medium with the same DMSO concentration) and untreated control wells (medium only).
-
Incubate the plate for 24, 48, or 72 hours.[5]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for an additional 2 to 4 hours at 37°C.[5]
-
Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[5][7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a proposed mechanism of action for antiviral N-phenylbenzamide derivatives and a general workflow for in vitro cytotoxicity testing.
Caption: Proposed antiviral mechanism of N-phenylbenzamide derivatives.
Caption: General workflow for in vitro cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of N,N-Diphenyl-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of N,N-Diphenyl-4-methoxybenzamide, a compound with potential applications in materials science and as a scaffold in medicinal chemistry. This document outlines the synthetic route from 4-methoxybenzoic acid, detailing the preparation of the key intermediate 4-methoxybenzoyl chloride and its subsequent reaction with diphenylamine. The protocols provided are designed to be scalable for research purposes, with a focus on robust and reproducible methodologies.
Introduction
This compound is a tertiary amide that has been investigated for its nonlinear optical properties. The benzamide functional group is a common motif in a wide range of biologically active compounds, suggesting that derivatives of this scaffold could be of interest in drug discovery programs. For instance, structurally related benzamides have been explored for their potential as antiviral, antiprotozoal, and anticancer agents.
This document provides detailed protocols for a two-step synthesis of this compound, suitable for scaling up in a research laboratory setting. The synthesis involves the conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride, followed by a Schotten-Baumann reaction with diphenylamine.
Synthetic Pathway
The overall synthetic scheme for the preparation of this compound is presented below. The process begins with the activation of 4-methoxybenzoic acid to its more reactive acid chloride derivative, which then undergoes nucleophilic acyl substitution with diphenylamine to form the desired amide.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Scale-up Synthesis of 4-Methoxybenzoyl Chloride
This protocol describes the conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride using thionyl chloride. This intermediate is typically used in the subsequent step without further purification.
Materials:
-
4-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene (for azeotropic removal of excess SOCl₂)
-
Round-bottom flask with reflux condenser and gas outlet
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), add 4-methoxybenzoic acid.
-
Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-3 equivalents).
-
Add a catalytic amount (1-2 drops) of DMF.
-
Stir the mixture at room temperature. Effervescence should be observed.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure.
-
The resulting 4-methoxybenzoyl chloride is a yellow solid or oil and is typically used directly in the next step.
Table 1: Representative Data for the Synthesis of 4-Methoxybenzoyl Chloride at Different Scales
| Scale (g of 4-Methoxybenzoic Acid) | Thionyl Chloride (equivalents) | Reaction Time (hours) | Typical Yield (%) | Purity (by GC-MS, illustrative) |
| 10 | 2.5 | 2 | >95 | ~98% |
| 50 | 2.2 | 2.5 | >95 | ~97% |
| 250 | 2.0 | 3 | >95 | ~96% |
Step 2: Scale-up Synthesis of this compound
This protocol details the Schotten-Baumann reaction between 4-methoxybenzoyl chloride and diphenylamine to yield the final product.
Materials:
-
4-Methoxybenzoyl chloride (from Step 1)
-
Diphenylamine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Pyridine or Triethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Recrystallization solvent (e.g., Ethanol, Isopropanol)
Procedure:
-
In a dry round-bottom flask, dissolve diphenylamine (1.0 equivalent) and the base (1.1-1.2 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Dissolve 4-methoxybenzoyl chloride (1.05 equivalents) in a minimal amount of the same anhydrous solvent and place it in a dropping funnel.
-
Add the 4-methoxybenzoyl chloride solution dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Table 2: Representative Data for the Scale-up Synthesis of this compound
| Scale (g of Diphenylamine) | Solvent | Reaction Time (hours) | Typical Yield (%) | Purity (by HPLC, illustrative) | Melting Point (°C) |
| 10 | Dichloromethane | 4 | 85-90 | >98% | 145-147 |
| 50 | Dichloromethane | 5 | 82-88 | >98% | 145-147 |
| 250 | Toluene | 6 | 80-85 | >97% | 144-146 |
Potential Biological Activity and Signaling Pathway
While this compound itself has not been extensively studied for its biological activity, a structurally very similar compound, N,N'-diphenyl-4-methoxy-benzamidine, has been shown to affect mitochondrial function.[2] This amidine derivative was found to inhibit Complex I and the segment between ubiquinone and Complex III of the mitochondrial respiratory chain.[2] It also acts as an uncoupler of oxidative phosphorylation, stimulating state 4 respiration.[2]
Based on these findings for a close analog, a potential mechanism of action for this compound could involve the disruption of the mitochondrial electron transport chain (ETC) and the uncoupling of oxidative phosphorylation. This would lead to a decrease in ATP synthesis and a dissipation of the proton motive force as heat.
The following diagram illustrates the potential sites of action of a benzamide derivative on the mitochondrial respiratory chain.
Caption: Hypothesized signaling pathway of this compound's effect on mitochondrial respiration.
Conclusion
The synthetic protocols detailed in this document provide a reliable and scalable method for the preparation of this compound for research purposes. The two-step synthesis is robust and utilizes readily available starting materials. While the biological activity of this specific compound requires further investigation, the effects of a close structural analog on mitochondrial function suggest a potential area for future research in drug discovery. The provided data and protocols should serve as a valuable resource for researchers working with this and related benzamide derivatives.
References
Application Notes and Protocols for the Characterization of N,N-Diphenyl-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques for the characterization of N,N-Diphenyl-4-methoxybenzamide. The protocols outlined below are foundational for confirming the identity, purity, and thermal stability of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Quantitative Data
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.38 | d | 2H | Ar-H (protons ortho to carbonyl) |
| 7.22 | m | 10H | Ar-H (diphenylamino protons) |
| 6.62 | d | 2H | Ar-H (protons meta to carbonyl) |
| 3.81 | s | 3H | OCH₃ |
Solvent: CDCl₃.[1]
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 169.17 | C=O (amide carbonyl) |
| 155.28 | C-OCH₃ |
| 143.12 | Quaternary aromatic carbon |
| 129.24 | Aromatic CH |
| 128.63 | Aromatic CH |
| 127.52 | Aromatic CH |
| 126.36 | Aromatic CH |
| 120.36 | Aromatic CH |
| 110.67 | Aromatic CH |
| 55.26 | OCH₃ |
Experimental Protocol
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a proton-decoupled sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Quantitative Data
Table 3: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 1656 | C=O stretching (amide I band)[1][3] |
| ~3050 | C-H stretching (aromatic) |
| ~2950 | C-H stretching (aliphatic, -OCH₃) |
| ~1600, ~1500 | C=C stretching (aromatic ring) |
| ~1250 | C-O stretching (aryl ether) |
| ~1100 | C-N stretching |
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Acquire the spectrum using an FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Place the sample in the spectrometer and collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular formula.
Quantitative Data
Table 4: Mass Spectrometry Data for this compound
| m/z | Assignment |
| 303.36 | [M]⁺ (Molecular Ion)[4] |
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For ESI, the addition of a small amount of formic acid or ammonium acetate to the sample solution can aid in protonation ([M+H]⁺).
-
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and melting point of this compound.
Quantitative Data
Table 5: Thermal Analysis Data for this compound
| Parameter | Value | Technique |
| Melting Point | 418 K (145 °C) | DTA/DSC[1][3] |
| Thermal Stability | Stable up to 418 K | TGA[3] |
Experimental Protocol
TGA/DTA
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate sample pan (e.g., alumina or platinum).
-
Instrumentation: Use a simultaneous TGA/DTA or TGA/DSC instrument.
-
Data Acquisition:
-
Place the sample pan and a reference pan in the furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss (TGA) and the temperature difference or heat flow (DTA/DSC) as a function of temperature.
-
-
Data Analysis:
-
Determine the onset of decomposition from the TGA curve as the temperature at which significant mass loss begins.
-
Identify the melting point from the peak of the endothermic event in the DTA or DSC curve.
-
Visualizations
Caption: Workflow for the characterization of this compound.
Caption: Analytical techniques and their corresponding characterization properties.
References
Application Notes and Protocols for N,N-Diphenyl-4-methoxybenzamide in Antiplatelet Agent Research
Disclaimer: The following application notes and protocols are based on research conducted on structurally similar compounds to N,N-Diphenyl-4-methoxybenzamide, specifically N,N'-di(substituted-phenyl)-4-methoxybenzene derivatives. As of the latest literature review, specific antiplatelet research data for this compound is not available. Therefore, this document serves as a predictive guide for researchers, scientists, and drug development professionals initiating studies on this compound as a potential antiplatelet agent.
Introduction
Platelet aggregation is a critical process in the pathophysiology of thrombotic diseases, including myocardial infarction and stroke. The development of novel antiplatelet agents is a significant area of pharmaceutical research. This compound belongs to a class of benzamide derivatives that have shown potential as antiplatelet agents. Structurally related compounds have demonstrated inhibitory effects on platelet aggregation induced by various agonists. This document provides a summary of the potential antiplatelet activity, proposed mechanisms of action, and detailed protocols for the investigation of this compound.
Potential Antiplatelet Activity (Based on Analogs)
Research on N,N'-di(substituted-phenyl)-4-methoxybenzene-1,3-disulfonamides and 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives has demonstrated significant in vitro antiplatelet activity.[1][2] These compounds have been shown to inhibit platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA). The inhibitory activity is often compared to standard antiplatelet drugs like aspirin and picotamide.[1]
Quantitative Data Summary of Structurally Similar Compounds
The following table summarizes the antiplatelet aggregation activity of representative compounds structurally related to this compound. This data can be used as a benchmark for evaluating the potential efficacy of this compound.
| Compound Series | Agonist | Representative Compound | IC₅₀ (µM) | Inhibition % (at a specific concentration) | Reference |
| 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides | ADP | Compound 6c | 3.84 | Not Reported | [2] |
| 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides | AA | Compound 6f | 3.12 | Not Reported | [2] |
| N,N'-di(3-substitutedphenyl)-4-methoxybenzene-1,3-disulfonamides | ADP (5 µM) | Compound 2h | Not Reported | 85.3% (at 100 µM) | [1] |
| N,N'-di(3-substitutedphenyl)-4-methoxybenzene-1,3-disulfonamides | ADP (5 µM) | Aspirin (Standard) | Not Reported | 75.6% (at 100 µM) | [1] |
| N,N'-di(3-substitutedphenyl)-4-methoxybenzene-1,3-disulfonamides | ADP (5 µM) | Picotamide (Standard) | Not Reported | 80.1% (at 100 µM) | [1] |
Proposed Mechanism of Action & Signaling Pathways
The precise mechanism of action for this compound is yet to be elucidated. However, based on the activity of its analogs against ADP and AA-induced aggregation, it is plausible that it may interfere with one or more of the following platelet activation pathways:
-
ADP Signaling Pathway: ADP induces platelet aggregation by activating P2Y1 and P2Y12 receptors. Inhibition of this pathway would lead to reduced downstream signaling, including decreased intracellular calcium mobilization and inhibition of adenylyl cyclase, ultimately preventing the conformational change of the GPIIb/IIIa receptor required for platelet aggregation.
-
Arachidonic Acid (AA) Pathway: AA is converted to thromboxane A₂ (TXA₂) by cyclooxygenase-1 (COX-1) and thromboxane synthase. TXA₂ is a potent platelet agonist that signals through the thromboxane receptor. Inhibition of this pathway, likely at the level of COX-1 or thromboxane synthase, would reduce TXA₂ production and subsequent platelet activation.
Visualizing Platelet Signaling Pathways
The following diagrams illustrate the general pathways of platelet activation and a hypothetical inhibitory mechanism for a compound like this compound.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and the in vitro evaluation of its antiplatelet activity.
Synthesis of this compound
This protocol is a standard method for the synthesis of amides from carboxylic acids.
Materials:
-
4-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Diphenylamine
-
Anhydrous tetrahydrofuran (THF)
-
Pyridine
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-methoxybenzoic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain 4-methoxybenzoyl chloride.
-
Amide Formation: Dissolve the synthesized 4-methoxybenzoyl chloride in anhydrous THF. In a separate flask, dissolve diphenylamine in anhydrous THF and add pyridine as a base. Cool the diphenylamine solution in an ice bath and slowly add the 4-methoxybenzoyl chloride solution dropwise with constant stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antiplatelet Aggregation Assay (Born's Method)
This protocol describes the evaluation of the antiplatelet activity of this compound using Light Transmittance Aggregometry (LTA).
Materials:
-
Fresh human whole blood from healthy, drug-free volunteers.
-
3.8% Sodium citrate solution (anticoagulant).
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
This compound (dissolved in DMSO, final concentration ≤ 0.5%).
-
Platelet agonist (e.g., Adenosine diphosphate - ADP, or Arachidonic Acid - AA).
-
Phosphate-buffered saline (PBS).
-
Light Transmittance Aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human venous blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 10 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with a stirring bar.
-
Add various concentrations of this compound (or DMSO as a vehicle control) to the PRP and incubate for 5 minutes at 37°C.
-
Initiate platelet aggregation by adding a specific concentration of the agonist (e.g., 5 µM ADP).
-
Record the change in light transmittance for 5-10 minutes. The instrument should be calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition using the following formula: Inhibition (%) = [1 - (Maximal aggregation with test compound / Maximal aggregation with vehicle control)] x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits platelet aggregation by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion
While direct experimental data for this compound is currently lacking, the information from structurally related compounds suggests that it is a promising candidate for antiplatelet agent research. The provided protocols for synthesis and in vitro antiplatelet aggregation assays offer a solid foundation for initiating the investigation of this compound. Future studies should focus on confirming its antiplatelet activity, elucidating its precise mechanism of action, and evaluating its in vivo efficacy and safety profile.
References
Troubleshooting & Optimization
Troubleshooting low yield in N,N-Diphenyl-4-methoxybenzamide synthesis
Welcome to the technical support center for the synthesis of N,N-Diphenyl-4-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Troubleshooting Low Yield and Impurities
Low product yield and the presence of impurities are common hurdles in organic synthesis. The following sections provide guidance on identifying and resolving these issues in the preparation of this compound via the Schotten-Baumann reaction, which involves the acylation of N,N-diphenylamine with 4-methoxybenzoyl chloride.
FAQs: Low Product Yield
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this synthesis can stem from several factors. The most common issues include:
-
Hydrolysis of 4-methoxybenzoyl chloride: This is a primary competing reaction where the acyl chloride reacts with water present in the reaction mixture to form the unreactive 4-methoxybenzoic acid.[1]
-
Suboptimal reaction conditions: The choice of base, solvent, temperature, and reaction time can significantly impact the yield.
-
Poor quality of starting materials: Impurities in either N,N-diphenylamine or 4-methoxybenzoyl chloride can lead to side reactions and lower yields.[2]
-
Inefficient purification: Product loss during workup and purification steps can artificially lower the isolated yield.
Q2: How can I minimize the hydrolysis of 4-methoxybenzoyl chloride?
A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions as much as possible.[3]
-
Use dry solvents.
-
Ensure all glassware is thoroughly dried before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Add the 4-methoxybenzoyl chloride slowly to the reaction mixture, especially at the beginning of the reaction.
Q3: What is the optimal base for this reaction?
Q4: Which solvent system is recommended for this synthesis?
A4: The choice of solvent depends on the type of base used.
-
For organic bases (e.g., triethylamine, pyridine): Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are suitable.[4]
-
For inorganic bases (e.g., NaOH, KOH): A two-phase system consisting of water and an organic solvent like dichloromethane or diethyl ether is often employed in the Schotten-Baumann reaction.
FAQs: Product Purity Issues
Q1: I've obtained my product, but it's impure. What are the likely contaminants?
A1: Common impurities include:
-
4-Methoxybenzoic acid: Formed from the hydrolysis of 4-methoxybenzoyl chloride.[1]
-
Unreacted N,N-diphenylamine: If the reaction does not go to completion.
-
Unreacted 4-methoxybenzoyl chloride: If an excess was used or the reaction was incomplete.
-
Triphenylamine: If it is present as an impurity in the starting N,N-diphenylamine. Triphenylamine is non-basic and may not react.[5]
Q2: How can I effectively remove 4-methoxybenzoic acid from my product?
A2: During the workup, a wash with a mild aqueous base can effectively remove acidic impurities.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The 4-methoxybenzoic acid will be converted to its water-soluble sodium salt and partition into the aqueous layer.[1]
Q3: What is the best method to purify the final product?
A3: The two most common methods for purifying solid organic compounds are recrystallization and column chromatography.
-
Recrystallization: This is often the preferred method for purifying amides. The choice of solvent is critical. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. For this compound, a polar aprotic solvent may be effective. A study on a similar compound, 2-methoxy-N,N-diphenylbenzamide, utilized dimethyl sulfoxide for crystal growth.[6] Common solvent systems for recrystallizing amides include ethanol/water, acetone/hexane, or ethyl acetate/hexane mixtures.[7][8]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system with a gradient of increasing polarity is typically employed. For moderately polar compounds like amides, a mobile phase starting with a non-polar solvent like hexane or heptane and gradually adding a more polar solvent like ethyl acetate or dichloromethane is a good starting point.[9]
Data Presentation
While a comprehensive study directly comparing the yields of this compound under various conditions is not available in the reviewed literature, the following table provides a general guide based on typical conditions for Schotten-Baumann reactions and related amide syntheses. These values should be considered as starting points for optimization.
| Parameter | Condition | Expected Yield Range (%) | Purity Considerations |
| Base | Triethylamine | Moderate to High | Anhydrous conditions are crucial. |
| Pyridine | Moderate to High | Can enhance acyl chloride reactivity. | |
| Aqueous NaOH | Moderate to High | Biphasic system; risk of hydrolysis. | |
| Solvent | Dichloromethane | Good | Common for reactions with organic bases. |
| Tetrahydrofuran | Good | Anhydrous grade should be used. | |
| Water/DCM | Good | For use with inorganic bases. | |
| Temperature | 0 °C to Room Temp | Good | Lower temperatures can reduce side reactions. |
| Reflux | Potentially Higher | May increase the rate of side reactions. | |
| Reaction Time | 1-4 hours | Variable | Monitor by TLC for completion. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and should be optimized based on experimental observations.
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve N,N-diphenylamine (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or THF). If using an organic base like triethylamine, add it to this solution (1.1 to 1.5 equivalents).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-methoxybenzoyl chloride (1 to 1.2 equivalents) in the same solvent to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl).
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove 4-methoxybenzoic acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture such as ethyl acetate/hexane) and allow it to cool slowly to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Column Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and resolving low product yield.
General Synthetic and Purification Workflow
Caption: A summary of the synthesis and purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 4. benchchem.com [benchchem.com]
- 5. Triphenylamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. phcogj.com [phcogj.com]
Optimizing reaction conditions for N,N-Diphenyl-4-methoxybenzamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,N-Diphenyl-4-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for synthesizing this compound are the acyl chloride method and the coupling agent-assisted method.[1] The acyl chloride method involves the initial conversion of 4-methoxybenzoic acid to the more reactive 4-methoxybenzoyl chloride, which is then reacted with diphenylamine.[2][3] The coupling agent-assisted method facilitates the direct reaction between 4-methoxybenzoic acid and diphenylamine using reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt).[4][5]
Q2: What are the key differences in reaction conditions between the acyl chloride and coupling agent-assisted methods?
A2: The primary differences lie in the reaction temperature and the reagents used. The acyl chloride method typically requires an initial step to form the acyl chloride, often using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the reaction with the amine which is often carried out at low temperatures (0 °C) to room temperature in the presence of a base.[1][2] The coupling agent-assisted method, such as with DIC/HOBt, is generally performed at room temperature and avoids the need for a separate acyl chloride formation step.[1][5]
Q3: How can I purify the crude this compound product?
A3: Purification of the crude product can be effectively achieved through several techniques. Liquid-liquid extraction is a crucial first step to remove acidic or basic impurities.[6] For instance, washing the organic layer with a dilute acid solution will remove unreacted diphenylamine, while a basic wash will remove unreacted 4-methoxybenzoic acid.[6] Following extraction, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or column chromatography can be employed to obtain the final product with high purity.[7]
Q4: What are the expected yields for the synthesis of this compound?
A4: The yield can vary significantly depending on the chosen method and optimization of reaction conditions. Generally, yields for amide synthesis can range from moderate to excellent. For similar N-phenylbenzamide syntheses using coupling agents like DIC/HOBt, yields are often reported in the range of 65-75%.[4][5] The acyl chloride method can also provide good yields, though careful control of the reaction conditions is necessary to minimize side reactions.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Product Yield
Q: My reaction is resulting in a low yield of this compound. What are the common causes and how can I improve it?
A: Low yields can stem from incomplete reactions, side reactions, or product loss during workup. Below is a breakdown of potential causes and solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, non-optimal temperature, or poor quality of starting materials.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Ensure the reaction is stirred for an adequate duration (e.g., 12-16 hours for coupling reactions).[5] Use high-purity, dry reagents, as moisture can interfere with the reaction, especially with the acyl chloride method.[8]
-
-
Side Reactions:
-
Cause (Acyl Chloride Method): Hydrolysis of the 4-methoxybenzoyl chloride intermediate back to 4-methoxybenzoic acid is a common side reaction if moisture is present.
-
Solution: Conduct the reaction under anhydrous conditions using dry solvents and glassware, and under an inert atmosphere (e.g., nitrogen or argon).[8] Add the acyl chloride dropwise to the amine solution at a low temperature to control the reaction rate and minimize side reactions.[2]
-
-
Product Loss During Workup:
-
Cause: Inefficient extraction or premature precipitation of the product.
-
Solution: Optimize the liquid-liquid extraction procedure to ensure the complete transfer of the product into the organic phase.[6] When performing recrystallization, choose an appropriate solvent system and allow for slow cooling to maximize crystal recovery.[9]
-
Issue 2: Presence of Impurities in the Final Product
Q: My purified product still shows the presence of starting materials or other impurities. How can I effectively remove them?
A: The presence of impurities after initial purification indicates that the chosen method may not be optimal for the specific contaminants.
-
Unreacted Starting Materials:
-
4-methoxybenzoic acid: This acidic impurity can be removed by washing the organic solution of the crude product with a saturated sodium bicarbonate solution or a dilute base like 1 M NaOH.[6]
-
Diphenylamine: This basic impurity can be removed by washing the organic solution with a dilute acid, such as 1 M HCl.[6]
-
-
Byproducts from Coupling Agents:
-
If using DCC: A common byproduct is dicyclohexylurea (DCU), which is often insoluble in many organic solvents and can be removed by filtration before the workup.
-
If using DIC: The urea byproduct is generally more soluble and is typically removed during the aqueous workup and subsequent purification steps.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Acyl Chloride Method | Coupling Agent-Assisted Method (DIC/HOBt) |
| Starting Materials | 4-methoxybenzoyl chloride, Diphenylamine | 4-methoxybenzoic acid, Diphenylamine |
| Key Reagents | Thionyl chloride (for acyl chloride prep), Base (e.g., Triethylamine) | DIC, HOBt |
| Typical Solvents | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Dichloromethane (DCM), Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Yield Range | 60-80% | 65-75% |
Note: Yields are estimates based on similar reported syntheses and can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Method
This protocol is divided into the preparation of 4-methoxybenzoyl chloride and its subsequent reaction with diphenylamine.
Part A: Synthesis of 4-methoxybenzoyl chloride
-
To a dry round-bottom flask under an inert atmosphere, add 4-methoxybenzoic acid (1 equivalent).
-
Add an excess of thionyl chloride (SOCl₂, ~2-3 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).[2]
-
Stir the mixture at room temperature until the initial effervescence subsides, then heat to reflux for 1-2 hours until gas evolution ceases.[2]
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-methoxybenzoyl chloride is typically used in the next step without further purification.[2]
Part B: Synthesis of this compound
-
In a separate dry flask, dissolve diphenylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM).[2]
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 4-methoxybenzoyl chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the cooled diphenylamine solution over 15-30 minutes.[2]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.[2]
-
Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization.
Protocol 2: Synthesis via Coupling Agent-Assisted Method (DIC/HOBt)
-
To a round-bottom flask, add 4-methoxybenzoic acid (1 equivalent), HOBt (1.2 equivalents), and diphenylamine (1.1 equivalents) in an appropriate solvent like DCM or DMF.[4][5]
-
Stir the mixture at room temperature to dissolve the solids.
-
Add N,N'-diisopropylcarbodiimide (DIC) (1.2 equivalents) to the solution.[4][5]
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and the urea byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflows for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield and purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of N,N-Diphenyl-4-methoxybenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of N,N-Diphenyl-4-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound and what are the common impurities?
A1: this compound is commonly synthesized via the Schotten-Baumann reaction. This involves the acylation of diphenylamine with 4-methoxybenzoyl chloride in the presence of a base.
Common Impurities:
-
Unreacted Starting Materials: Diphenylamine and 4-methoxybenzoyl chloride.
-
Hydrolysis Product: 4-methoxybenzoic acid, formed from the reaction of 4-methoxybenzoyl chloride with water.
-
Side-Reaction Products: Small amounts of other acylated species if the diphenylamine starting material contains other reactive amine impurities.
Q2: What are the primary methods for purifying crude this compound?
A2: The two primary and most effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q3: What are some key physical properties of this compound to consider during purification?
A3: Understanding the physical properties of your compound is crucial for developing an effective purification strategy.
| Property | Value |
| Molecular Formula | C₂₀H₁₇NO₂ |
| Molecular Weight | 303.36 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 140°C |
Troubleshooting Guides
Recrystallization
Q4: My crude this compound is not dissolving in the recrystallization solvent. What should I do?
A4: This is a common issue that can be addressed by considering the following:
-
Inappropriate Solvent: this compound is a moderately polar molecule. Good starting solvents for recrystallization are polar organic solvents. Consider using ethanol, acetone, or acetonitrile.[1] An ethanol/water mixture can also be effective.
-
Insufficient Solvent: You may not be using enough solvent. Add the solvent in small portions to the heated crude material until it just dissolves. Using the minimum amount of hot solvent is key to maximizing recovery.
-
Low Temperature: Ensure the solvent is heated to its boiling point to maximize the solubility of your compound.
Q5: No crystals are forming after the solution has cooled. How can I induce crystallization?
A5: If crystals do not form upon cooling, the solution may be too dilute or nucleation has not been initiated. Try the following techniques:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a very small crystal of pure this compound to the solution.
-
-
Increase Concentration: If nucleation techniques are unsuccessful, gently heat the solution to evaporate some of the solvent. Then, allow the more concentrated solution to cool again.
-
Further Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.
Q6: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A6: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cools too quickly.
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution slightly.
-
Slow Cooling: Allow the solution to cool more slowly. Let the flask cool to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Change Solvent System: Consider using a solvent system where the compound is less soluble, such as a solvent/anti-solvent pair (e.g., ethanol/water). Dissolve the compound in a minimum of hot ethanol, and then add water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.
Column Chromatography
Q7: What is a good starting point for developing a column chromatography method for this compound?
A7: For a moderately polar compound like this compound, a normal-phase silica gel column is a good choice.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: Start with a non-polar solvent system and gradually increase the polarity. A common choice is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. Monitor the separation using Thin Layer Chromatography (TLC) first to determine the optimal solvent ratio. An Rf value of 0.2-0.4 for the product is generally ideal for good separation on a column.
Q8: My compound is streaking on the TLC plate and the column. How can I improve the separation?
A8: Streaking is often caused by the interaction of basic compounds with the acidic silica gel.
-
Add a Basic Modifier: To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.[2] This will help to deactivate the acidic sites on the silica gel and result in sharper bands and better separation.
Q9: I am getting poor separation between my product and an impurity. What can I do?
A9: Poor separation can be due to several factors:
-
Optimize Mobile Phase: Your mobile phase may not be optimal. Use TLC to test a variety of solvent systems with different polarities. Sometimes a different solvent combination (e.g., dichloromethane/methanol) can provide better selectivity.
-
Column Overloading: You may have loaded too much crude material onto the column. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 by weight. For difficult separations, this ratio may need to be increased.
-
Improper Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Induce Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals on the filter paper by drawing air through the funnel for an extended period, or transfer them to a watch glass and dry in a vacuum oven at a moderate temperature.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
TLC plates
-
Collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis: Develop a suitable mobile phase by performing TLC analysis of the crude material. Test various ratios of hexane and ethyl acetate. If streaking is observed, add 0.5% triethylamine to the mobile phase. Aim for an Rf of 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane). Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between purification methods and common impurities.
References
Common side products in the synthesis of N,N-Diphenyl-4-methoxybenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Diphenyl-4-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and robust method is the Schotten-Baumann reaction, which involves the acylation of diphenylamine with 4-methoxybenzoyl chloride in the presence of a base.[1][2][3] This method is favored for its efficiency in forming the amide bond.
Q2: What are the primary starting materials required?
A2: The key starting materials are diphenylamine and 4-methoxybenzoyl chloride. The 4-methoxybenzoyl chloride is typically synthesized from 4-methoxybenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][4]
Q3: What are the most common side products I should expect in this synthesis?
A3: The most common side products and impurities include:
-
4-Methoxybenzoic acid: This results from the hydrolysis of the highly reactive 4-methoxybenzoyl chloride by any moisture present in the reaction.[5]
-
Unreacted Diphenylamine: Incomplete reaction will leave residual diphenylamine in the crude product.
-
Unreacted 4-methoxybenzoyl chloride: If not fully reacted or quenched, this can remain. However, it is often hydrolyzed to 4-methoxybenzoic acid during the workup.
Q4: My reaction yield is low. What are the potential causes?
A4: Low yields can stem from several factors:
-
Hydrolysis of 4-methoxybenzoyl chloride: Moisture in the solvent or on the glassware can consume the acylating agent.[5]
-
Inadequate base: A sufficient amount of base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the diphenylamine, rendering it non-nucleophilic.[6]
-
Poor quality of reagents: Using old or impure starting materials can introduce contaminants that interfere with the reaction.
-
Suboptimal reaction temperature: The reaction may be too slow at low temperatures, while excessively high temperatures can lead to degradation or unwanted side reactions.
Q5: How can I purify the crude this compound?
A5: The most common methods for purification are recrystallization and flash column chromatography. Recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, is often effective at removing the primary impurities. For higher purity, flash column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is recommended.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive 4-methoxybenzoyl chloride: The acyl chloride may have hydrolyzed to the carboxylic acid due to improper storage or exposure to moisture. | Use freshly prepared or distilled 4-methoxybenzoyl chloride. Ensure all glassware and solvents are anhydrous. |
| Diphenylamine is protonated: Insufficient base to neutralize the HCl byproduct. | Use at least one equivalent of a tertiary amine base like triethylamine or pyridine. Ensure the base is added before or along with the acyl chloride. | |
| Low reaction temperature: The reaction rate may be too slow. | Consider running the reaction at room temperature or slightly elevated temperatures while monitoring for side product formation. | |
| Presence of a White Precipitate Soluble in Base in the Final Product | 4-Methoxybenzoic acid impurity: This is due to the hydrolysis of 4-methoxybenzoyl chloride. | During the aqueous workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to extract the acidic impurity.[2] |
| Difficulty in Product Crystallization | Oily product: The presence of unreacted starting materials or other impurities can inhibit crystallization. | Purify the crude product using flash column chromatography to separate the desired amide from the impurities before attempting recrystallization. |
| Formation of Colored Impurities | Degradation of starting materials or product: This can occur if the reaction is overheated or run for an extended period. | Monitor the reaction progress using Thin Layer Chromatography (TCC) to determine the optimal reaction time. Avoid excessive heating. |
Experimental Protocols
Synthesis of 4-Methoxybenzoyl Chloride
This protocol describes the preparation of the acyl chloride from 4-methoxybenzoic acid.
Materials:
-
4-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a dry round-bottom flask under a fume hood, add 4-methoxybenzoic acid (1.0 equivalent).
-
Carefully add an excess of thionyl chloride (2-3 equivalents).
-
Add a catalytic amount (1-2 drops) of DMF.
-
Heat the mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the evolution of gas ceases.
-
Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Add anhydrous toluene and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride. The resulting 4-methoxybenzoyl chloride is typically used without further purification.[2]
Synthesis of this compound
This protocol details the acylation of diphenylamine.
Materials:
-
Diphenylamine
-
4-Methoxybenzoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Dissolve diphenylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask.[3]
-
Cool the solution to 0°C in an ice bath with stirring.
-
Dissolve 4-methoxybenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel.
-
Add the 4-methoxybenzoyl chloride solution dropwise to the cooled diphenylamine solution over 20-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2][7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol or by flash column chromatography.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Typical Role | Typical Molar Equivalent |
| 4-Methoxybenzoic acid | 152.15 | Precursor | 1.0 |
| Thionyl chloride | 118.97 | Chlorinating Agent | 2.0 - 3.0 |
| Diphenylamine | 169.22 | Nucleophile | 1.0 |
| 4-Methoxybenzoyl chloride | 170.60 | Acylating Agent | 1.0 - 1.1 |
| Triethylamine | 101.19 | Base | 1.2 |
| This compound | 303.36 | Product | - |
| 4-Methoxybenzoic acid | 152.15 | Side Product | Variable |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low-yield synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Issues with N,N-Diphenyl-4-methoxybenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with N,N-Diphenyl-4-methoxybenzamide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted benzamide with a molecular structure that suggests it is a relatively non-polar molecule. Generally, benzamide and its derivatives are sparingly soluble in water but show better solubility in polar organic solvents.[1] For this compound, polar aprotic solvents are predicted to be effective.
Q2: Which solvents are recommended for preparing a stock solution of this compound?
A2: For preparing a concentrated stock solution, it is advisable to start with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Polar protic solvents like ethanol and methanol can also be used, though the solubility may be lower compared to DMSO and DMF.[2]
Q3: My this compound is not dissolving in my desired aqueous buffer. What should I do?
A3: Direct dissolution of this compound in aqueous buffers is expected to be very low due to its hydrophobic nature. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous buffer.[3] It is crucial to add the stock solution to the buffer slowly while vortexing to prevent precipitation.[4]
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I determine?
A4: Kinetic solubility is the concentration of a compound that dissolves in an aqueous buffer when added from a concentrated organic stock solution and is measured before equilibrium is reached. It is often used in high-throughput screening.[5] Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium and is a more accurate measure of a compound's intrinsic solubility.[6] For initial experiments and screening, kinetic solubility is often sufficient. For formulation development and later-stage studies, thermodynamic solubility is more relevant.
Troubleshooting Guide: Resolving Poor Solubility
This guide provides a systematic approach to addressing common solubility issues encountered with this compound.
Problem 1: Compound crashes out of solution upon dilution of the organic stock into an aqueous buffer.
Cause: This is a common issue known as "precipitation" or "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous-organic solvent mixture.[4]
Solutions:
-
Optimize the Dilution Process: Add the organic stock solution to the pre-warmed aqueous buffer drop-wise while vigorously vortexing or stirring. This helps to avoid localized high concentrations of the compound.[7]
-
Reduce the Final Concentration: Test a lower final concentration of this compound in your experiment.
-
Minimize the Organic Solvent Concentration: Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may affect experimental outcomes.[7]
-
Use Surfactants: Incorporate a small percentage of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, into your aqueous buffer to improve the wettability and dispersion of the compound.[7]
Problem 2: The compound will not dissolve even in organic solvents.
Cause: The compound may have low intrinsic solubility in the chosen solvent, or it may be in a stable crystalline form that is difficult to dissolve.
Solutions:
-
Gentle Heating and Sonication: Gentle warming of the solution (e.g., in a 37°C water bath) and brief sonication can help to overcome the energy barrier for dissolution. However, be cautious as excessive heat can lead to degradation.
-
Test a Range of Solvents: If the compound does not dissolve in one solvent, try others with different polarities. A systematic approach to solvent screening is recommended.
-
Particle Size Reduction: If you have the solid compound, reducing its particle size through techniques like micronization can increase the surface area available for dissolution.[8]
Quantitative Solubility Data
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility for this compound | Quantitative Data for m-Methoxybenzamide[3] | Quantitative Data for Benzamide (at 298.15 K)[9] |
| Polar Aprotic | DMSO, DMF | Soluble | ~30 mg/mL | High |
| Polar Protic | Ethanol, Methanol | Sparingly to Moderately Soluble | ~1 mg/mL in Ethanol | Methanol > Ethanol |
| Non-Polar Aprotic | Toluene, Chloroform | Sparingly Soluble | Not Available | Low |
| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble | Sparingly Soluble | Very Low |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility using the Shake-Flask Method
This protocol outlines a standard procedure to determine the kinetic solubility of this compound.[6][10]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Thermomixer or incubator shaker
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: In microcentrifuge tubes, add a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding volume (e.g., 98 µL) of PBS (pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should be kept constant (e.g., 2%).
-
Equilibration: Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.
-
Data Analysis: The highest concentration at which the compound remains in solution is considered its kinetic solubility under the tested conditions.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol describes how to use a co-solvent to increase the solubility of this compound in an aqueous solution.[11][12]
Materials:
-
This compound
-
Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Initial Dissolution: Dissolve the this compound in the chosen co-solvent to the highest possible concentration.
-
Titration with Aqueous Buffer: Slowly add the aqueous buffer to the co-solvent solution while continuously stirring.
-
Observe for Precipitation: Monitor the solution for any signs of precipitation (cloudiness).
-
Determine Maximum Aqueous Content: The point just before precipitation occurs represents the maximum amount of the aqueous phase that can be added to that specific co-solvent system while maintaining the compound in solution.
-
Final Formulation: Prepare the final solution by combining the components in the determined ratio.
Protocol 3: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This method can be used to prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.[13][14]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP K30), Polyethylene Glycol (PEG 6000))
-
Common solvent (a solvent that dissolves both the compound and the carrier, e.g., methanol or a mixture of solvents)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both this compound and the hydrophilic carrier in the common solvent in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Film Formation: Continue evaporation until a thin, dry film of the solid dispersion is formed on the inner wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature for 24 hours to remove any residual solvent.
-
Characterization: The resulting solid dispersion can be characterized for its dissolution properties and compared to the pure compound.
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues.
Caption: Strategies for enhancing the solubility of poorly soluble compounds.
Caption: Experimental workflow for determining kinetic solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. enamine.net [enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. longdom.org [longdom.org]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N,N-Diphenyl-4-methoxybenzamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N,N-Diphenyl-4-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized from 4-methoxybenzoyl chloride and diphenylamine?
A1: The most common impurities include:
-
Unreacted Diphenylamine: Due to incomplete reaction.
-
4-Methoxybenzoic Acid: Formed from the hydrolysis of the starting material, 4-methoxybenzoyl chloride, if moisture is present.[1]
-
Residual Solvent: Solvents used in the reaction or initial work-up, such as dichloromethane or triethylamine.
Q2: My purified this compound is an off-white or yellowish powder, but the literature reports it as a white solid. What is the likely cause?
A2: A yellowish tint often indicates the presence of residual impurities.[2] These could be colored byproducts from the synthesis or degradation products. Further purification, such as recrystallization with activated carbon or column chromatography, may be necessary to remove these color-imparting impurities.
Q3: Can this compound degrade during purification?
A3: While N,N-disubstituted amides are generally stable, they can be susceptible to hydrolysis under strongly acidic or basic conditions, which could cleave the amide bond to form 4-methoxybenzoic acid and diphenylamine. It is advisable to use neutral conditions during purification and to avoid prolonged heating, especially in the presence of strong acids or bases.
Troubleshooting Guides
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals during recrystallization.
-
Possible Cause: The solution is too concentrated, or the cooling process is too rapid. This can also occur if the compound is significantly impure.
-
Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent to slightly dilute the solution.
-
Allow the solution to cool more slowly. Let the flask cool to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.
-
If the problem persists, consider a different solvent system.
-
Problem 2: No crystals form upon cooling the recrystallization solution.
-
Possible Cause: The solution may be too dilute, or it is supersaturated and requires nucleation to initiate crystal growth.
-
Solution:
-
Induce Crystallization: Gently scratch the inside of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If a pure crystal of this compound is available, add it to the solution to act as a template for crystal growth.
-
Reduce Solvent Volume: If nucleation techniques are unsuccessful, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool again.
-
Further Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.
-
Problem 3: Low yield after recrystallization.
-
Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures, or too much solvent was used.
-
Solution:
-
Optimize Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, ethanol/water or ethyl acetate/hexane are good starting points.[3]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to dissolve the crude product completely.
-
Recover from Mother Liquor: Concentrate the mother liquor (the solution remaining after filtering the crystals) and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
-
Column Chromatography
Problem 1: Poor separation of the product from impurities.
-
Possible Cause: The chosen mobile phase (eluent) does not provide sufficient resolution between the product and impurities, or the column is overloaded.
-
Solution:
-
Optimize Eluent System: Use Thin Layer Chromatography (TLC) to test different solvent systems. A good starting point for N,N-diphenylbenzamides is a mixture of hexane and ethyl acetate.[4] Adjust the polarity to achieve a retention factor (Rf) of 0.2-0.4 for the product for optimal separation on the column.
-
Reduce Sample Load: As a general rule, use a silica gel to crude material ratio of at least 30:1 (w/w).[4] Increase this ratio for difficult separations.
-
Problem 2: The product elutes with streaking or tailing.
-
Possible Cause: The compound may have limited solubility in the mobile phase, or there might be interactions with the stationary phase.
-
Solution:
-
Improve Solubility: Ensure the chosen mobile phase is a good solvent for this compound.
-
Modify Mobile Phase: If acidic or basic impurities are suspected, adding a small amount of a modifier to the mobile phase can improve the peak shape. For example, a few drops of triethylamine can help with basic impurities interacting with the acidic silica gel.[5]
-
Data Presentation
The following tables summarize hypothetical quantitative data for the purification of a 10-gram batch of crude this compound. This data is intended to provide a benchmark for researchers.
Table 1: Recrystallization Purification Data
| Parameter | Ethanol/Water System | Ethyl Acetate/Hexane System |
| Starting Purity (by HPLC) | ~85% | ~85% |
| Final Purity (by HPLC) | >98% | >99% |
| Yield | 75-85% | 70-80% |
| Solvent Consumption | Moderate | Moderate |
| Time Requirement | 3-5 hours | 4-6 hours |
Table 2: Column Chromatography Purification Data
| Parameter | Hexane/Ethyl Acetate Gradient |
| Starting Purity (by HPLC) | ~85% |
| Final Purity (by HPLC) | >99.5% |
| Yield | 60-75% |
| Solvent Consumption | High |
| Time Requirement | 6-8 hours |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: Place 10 g of crude this compound in a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (approximately 50-70 mL) while stirring and heating to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.
-
Crystallization: Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Reheat the solution gently until it becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water (1:1) mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Using TLC, determine an optimal eluent system. A gradient of hexane:ethyl acetate, starting from 95:5 and gradually increasing to 80:20, is often effective.
-
Column Packing: Prepare a slurry of silica gel (40-63 µm) in the initial eluent (95:5 hexane:ethyl acetate) and carefully pack a glass column.
-
Sample Loading: Dissolve 10 g of the crude product in a minimal amount of dichloromethane. Add approximately 20 g of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully load this dry powder onto the top of the packed silica gel column.
-
Elution: Begin elution with the 95:5 hexane:ethyl acetate mixture. Gradually increase the polarity of the mobile phase according to the predetermined gradient.
-
Fraction Collection: Collect fractions in separate test tubes. Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure this compound, as identified by TLC. Remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Improving the stability of N,N-Diphenyl-4-methoxybenzamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of N,N-Diphenyl-4-methoxybenzamide in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound, like other benzamide derivatives, is hydrolysis. This reaction involves the cleavage of the amide bond by water, leading to the formation of 4-methoxybenzoic acid and diphenylamine. The rate of hydrolysis is significantly influenced by pH and temperature.[1][2]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. Hydrolysis can be catalyzed by both acids and bases.[1][2] Generally, the compound will exhibit greatest stability at a neutral or near-neutral pH. Under strongly acidic or alkaline conditions, the rate of degradation increases significantly.
Q3: My this compound is precipitating out of my aqueous buffer. What can I do?
A3: Precipitation is a common issue for poorly soluble compounds like this compound.[3][4][5] This can occur when a stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer. To address this, consider the following:
-
Use of Co-solvents: Incorporating a water-miscible organic solvent (e.g., ethanol, propylene glycol) into your aqueous buffer can increase the solubility of the compound.
-
Employing Solubilizing Agents: Excipients such as cyclodextrins can encapsulate the hydrophobic molecule, enhancing its aqueous solubility and stability.[6]
-
pH Adjustment: Ensure the pH of your final solution is one at which the compound is most soluble. This may require some empirical testing.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.
Q4: What are some common signs of this compound degradation in my solution?
A4: Degradation of this compound can be monitored by:
-
Appearance of new peaks: When analyzed by High-Performance Liquid Chromatography (HPLC), the appearance of new peaks corresponding to the degradation products (4-methoxybenzoic acid and diphenylamine) is a clear indicator of degradation.
-
Decrease in the parent peak: A corresponding decrease in the peak area of the intact this compound in the HPLC chromatogram indicates its degradation.
-
Changes in pH: If the degradation products are acidic or basic, a shift in the pH of the solution may be observed over time.
-
Physical changes: In some cases, degradation may lead to a change in the color or clarity of the solution.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Acidic or Basic Formulations
-
Problem: You observe a rapid decrease in the concentration of this compound in your formulation, which is buffered at a low or high pH.
-
Root Cause: Acid or base-catalyzed hydrolysis of the amide bond.
-
Solutions:
-
pH Optimization: Determine the pH of maximum stability for your formulation. This typically involves conducting a stability study across a range of pH values (e.g., pH 3 to 9).
-
Buffering: Use a buffer system that can maintain the pH in the desired range of stability.
-
Lowering Temperature: Store the solution at a lower temperature (e.g., 2-8 °C) to decrease the rate of hydrolysis.
-
Issue 2: Poor Solubility and Inconsistent Results in Biological Assays
-
Problem: You are experiencing poor solubility of this compound in your aqueous assay buffer, leading to inconsistent and non-reproducible results.
-
Root Cause: Low intrinsic aqueous solubility of the compound.
-
Solutions:
-
Co-solvent Systems: Prepare your working solutions in a mixture of the aqueous buffer and a biocompatible organic co-solvent (e.g., DMSO, ethanol). It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid affecting the biological system.
-
Use of Cyclodextrins: Incorporate a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your buffer to enhance the solubility of the compound.[6]
-
Stock Solution Preparation: Ensure your stock solution in a pure organic solvent (e.g., DMSO) is fully dissolved before diluting it into the aqueous buffer. Gentle warming and vortexing can aid dissolution.[7]
-
Data Presentation: Illustrative Stability Data
Disclaimer: The following data is illustrative and intended to demonstrate the expected stability profile of a benzamide derivative under forced degradation conditions. Actual results for this compound may vary and should be determined experimentally.
Table 1: Forced Degradation of this compound
| Stress Condition | Time (hours) | % Degradation (Illustrative) | Major Degradation Products |
| 0.1 M HCl (60 °C) | 24 | 15.2 | 4-methoxybenzoic acid, Diphenylamine |
| 0.1 M NaOH (60 °C) | 24 | 25.8 | 4-methoxybenzoic acid, Diphenylamine |
| 3% H₂O₂ (Room Temp) | 24 | 5.1 | Oxidative degradants |
| Heat (80 °C) | 48 | 8.7 | Thermal degradants |
| Photostability (ICH Q1B) | - | 3.5 | Photolytic degradants |
Table 2: pH-Rate Profile for this compound Hydrolysis (Illustrative)
| pH | Apparent First-Order Rate Constant (k_obs, s⁻¹) (Illustrative) |
| 2.0 | 5.8 x 10⁻⁷ |
| 4.0 | 1.2 x 10⁻⁸ |
| 6.0 | 9.5 x 10⁻⁹ |
| 7.0 | 8.2 x 10⁻⁹ |
| 8.0 | 2.5 x 10⁻⁸ |
| 10.0 | 3.1 x 10⁻⁷ |
| 12.0 | 4.5 x 10⁻⁶ |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify the degradation pathways of this compound.[8][9][10][11]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound and the solution to heat (e.g., 80 °C).
-
Photostability: Expose the solid compound and the solution to light according to ICH Q1B guidelines.
3. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
4. Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
5. Data Evaluation:
-
Calculate the percentage of degradation and identify the major degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC-UV method for the analysis of this compound and its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 30% B to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
2. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze stressed samples to ensure the method can separate the parent peak from all degradation product peaks.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic parameters.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. upperton.com [upperton.com]
- 6. Stabilizers - Page 8 - CD Formulation [formulationbio.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. sgs.com [sgs.com]
- 10. scispace.com [scispace.com]
- 11. biomedres.us [biomedres.us]
Catalyst selection and optimization for N,N-Diphenyl-4-methoxybenzamide synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Diphenyl-4-methoxybenzamide. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of catalyst systems to facilitate catalyst selection and optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on catalyst-related challenges.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Catalyst Inactivity: The palladium(0) active species may not be forming efficiently from the Pd(II) precatalyst. | Ensure an inert atmosphere (nitrogen or argon) to prevent catalyst oxidation. Use of pre-catalysts like [Pd(NHC)(allyl)Cl] can provide more reliable activation.[1] |
| Ligand Degradation: Bulky phosphine ligands can be sensitive to air and moisture. | Handle ligands under an inert atmosphere. Use of air- and moisture-stable precatalysts can mitigate this issue.[1] | |
| Inhibitory Effect of Iodide: If using an aryl iodide, the generated iodide ions can inhibit the catalyst. | Consider using an aryl bromide or chloride as the starting material. If an aryl iodide is necessary, using a less polar solvent like toluene may help. | |
| Poor Solubility of Reagents: The base or other reagents may not be sufficiently soluble in the chosen solvent. | Screen alternative solvents such as dioxane, THF, or toluene.[2][3] For inorganic bases, ensure vigorous stirring to maintain a good suspension. | |
| Formation of Side Products | Hydrodehalogenation: Reduction of the aryl halide starting material. | This can occur as a side reaction in Buchwald-Hartwig aminations.[4] Optimizing the ligand and base combination can minimize this. Using a less reactive aryl halide (e.g., chloride instead of bromide) might also help. |
| Etherification: In the presence of residual water, the methoxy group on the benzoyl chloride could potentially be a site for side reactions, though less common. | Ensure the use of anhydrous solvents and reagents. | |
| Homocoupling of Aryl Halide: Formation of biphenyl derivatives. | This is a common side reaction in cross-coupling reactions. Adjusting the catalyst-to-ligand ratio and reaction temperature can help to suppress this. | |
| Slow or Stalled Reaction | Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. | While optimizing for lower catalyst loading is ideal, for challenging substrates, increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) may be necessary. |
| Steric Hindrance: Diphenylamine is a sterically hindered amine, which can slow down the reaction. | The choice of a bulky ligand, such as XPhos or RuPhos, is crucial for coupling hindered amines.[5] | |
| Inappropriate Base: The chosen base may not be strong enough to deprotonate the amine effectively. | For hindered amines, a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.[6] |
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is better for the synthesis of this compound: Palladium or Copper?
A1: Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are viable methods. Palladium systems, especially with bulky phosphine ligands, are often more versatile and efficient for coupling sterically hindered amines like diphenylamine, typically providing higher yields under milder conditions.[5][7] Copper-based systems are generally less expensive but may require higher reaction temperatures and longer reaction times.[8]
Q2: How do I choose the right ligand for a Palladium-catalyzed Buchwald-Hartwig reaction?
A2: The choice of ligand is critical for the success of the reaction. For sterically demanding secondary amines like diphenylamine, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are generally preferred as they promote the key steps of the catalytic cycle and prevent catalyst decomposition.[5]
Q3: What is the optimal base and solvent for this synthesis?
A3: The optimal base and solvent are often interdependent. For the Buchwald-Hartwig synthesis of N,N-diphenyl amides, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used in solvents like toluene or dioxane.[9][10] Weaker bases such as cesium carbonate (Cs₂CO₃) may also be effective, potentially requiring higher temperatures. It is recommended to screen a few combinations to find the optimal conditions for your specific setup.[11]
Q4: My reaction is not going to completion. What should I try first?
A4: First, ensure that your reagents and solvent are anhydrous and that the reaction is being conducted under a strictly inert atmosphere. If the issue persists, consider increasing the catalyst and ligand loading. A change of solvent to improve solubility or an increase in the reaction temperature could also be beneficial. If using a Pd(II) precatalyst, ensuring its efficient reduction to the active Pd(0) species is crucial.[4]
Q5: Are there any known side reactions specific to the 4-methoxybenzoyl chloride starting material?
A5: While the methoxy group is generally stable under these reaction conditions, potential side reactions could include cleavage of the methyl ether under harsh conditions, although this is unlikely with standard Buchwald-Hartwig or Ullmann protocols. The primary side reactions are more commonly associated with the coupling process itself, such as hydrodehalogenation of the aryl halide.[2]
Data Presentation: Catalyst System Comparison
The following tables provide a summary of representative catalyst systems for the synthesis of N,N-diaryl amides, which can be extrapolated for the synthesis of this compound.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination
| Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| Pd₂(dba)₃ | RuPhos | LHMDS | Dioxane | 80-100 | 12-24 | 80-92 |
| [Pd(IPr)(allyl)Cl] | - | K₂CO₃ | DME | 110 | 15 | 75-88 |
Table 2: Copper-Catalyzed Ullmann Condensation
| Copper Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| CuI | 1,10-Phenanthroline | K₃PO₄ | DMF | 120-140 | 24-48 | 65-80 |
| Cu₂O | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 |
| Cu Powder | None | K₂CO₃ | NMP | 160-180 | 48 | 50-70 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Synthesis
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and sodium tert-butoxide (2.8 mmol, 1.4 equiv.).
-
Reagent Addition: Add 4-methoxybenzoyl chloride (2.0 mmol, 1.0 equiv.) and diphenylamine (2.2 mmol, 1.1 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Copper-Catalyzed Ullmann-Type Synthesis
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.2 mmol, 10 mol%), 1,10-phenanthroline (0.4 mmol, 20 mol%), and K₃PO₄ (4.0 mmol, 2.0 equiv.).
-
Reagent Addition: Add 4-methoxybenzoyl chloride (2.0 mmol, 1.0 equiv.) and diphenylamine (2.4 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous DMF (10 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 130 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction may take 24-48 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. surface.syr.edu [surface.syr.edu]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Avoiding decomposition of N,N-Diphenyl-4-methoxybenzamide during reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of N,N-Diphenyl-4-methoxybenzamide during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The two main decomposition pathways for this compound are thermal degradation and hydrolysis. Hydrolysis can be catalyzed by either acidic or basic conditions, leading to the cleavage of the amide bond to form 4-methoxybenzoic acid and diphenylamine.
Q2: At what temperature does this compound begin to decompose?
A2: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have shown that this compound is thermally stable up to 145 °C (418 K). Above this temperature, significant thermal decomposition can be expected.
Q3: How susceptible is this compound to hydrolysis?
A3: Generally, amides are resistant to hydrolysis under neutral conditions. However, the reaction is accelerated in the presence of strong acids or bases. As a tertiary amide with an electron-donating methoxy group and bulky N-phenyl groups, this compound is expected to be relatively stable towards hydrolysis compared to simpler amides. However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, will lead to decomposition.
Q4: What are the signs of decomposition in my sample of this compound?
A4: Signs of decomposition can include a change in the physical appearance of the material (e.g., discoloration, melting point depression), the appearance of new spots on a thin-layer chromatography (TLC) plate, or the presence of unexpected peaks in analytical data such as NMR or LC-MS corresponding to 4-methoxybenzoic acid and diphenylamine.
Q5: How can I purify this compound if I suspect it has started to decompose?
A5: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system should be chosen where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of 4-methoxybenzoic acid and diphenylamine in the reaction mixture. | Hydrolysis of the amide bond. This can occur if the reaction conditions are too acidic or basic, or if the reaction is heated for an extended period in the presence of water. | - Maintain the reaction pH as close to neutral as possible.- Use anhydrous solvents and reagents to minimize water content.- If acidic or basic conditions are necessary, consider using milder reagents or shorter reaction times.- Perform the reaction at the lowest effective temperature. |
| The product darkens or discolors upon heating. | Thermal decomposition. The reaction temperature may be exceeding the thermal stability limit of the compound. | - Do not exceed 145 °C during the reaction or work-up.- If a high temperature is required for the reaction, monitor the reaction progress closely and minimize the heating time. |
| Difficulty in isolating the pure product. | Co-precipitation of starting materials or decomposition products. | - Optimize the recrystallization solvent system to selectively crystallize the desired product.- Consider using column chromatography for purification if recrystallization is ineffective. |
| Inconsistent analytical results for the same batch. | Ongoing decomposition during storage or analysis. | - Store the compound in a cool, dry, and dark place.- Use freshly prepared solutions for analysis and avoid prolonged storage in solution, especially in protic or non-neutral solvents. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the stability of a compound under various stress conditions. This protocol outlines a general procedure for such a study.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and protect from light for a defined period.
-
Thermal Degradation (in solution): Heat the stock solution at a high temperature below its boiling point (e.g., 80 °C) for a defined period.
-
Thermal Degradation (solid state): Heat a solid sample of the compound in an oven at a temperature approaching its decomposition point (e.g., 140 °C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometer (MS), to quantify the remaining parent compound and detect any degradation products.
4. Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify the major degradation products by comparing their retention times and/or mass spectra with those of known standards (4-methoxybenzoic acid and diphenylamine).
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from 4-methoxybenzoyl chloride and diphenylamine.
Materials:
-
4-methoxybenzoyl chloride
-
Diphenylamine
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane and ethyl acetate for recrystallization
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylamine in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Add the base (pyridine or triethylamine) to the solution.
-
Slowly add a solution of 4-methoxybenzoyl chloride in the same anhydrous solvent to the cooled reaction mixture with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
Visualizations
Caption: Troubleshooting workflow for this compound decomposition.
Technical Support Center: Column Chromatography of N,N-Diphenyl-4-methoxybenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N,N-Diphenyl-4-methoxybenzamide using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?
A good starting point for the separation of moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. Based on data from structurally similar benzamides, a solvent system of hexane and ethyl acetate is recommended. It is crucial to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Aim for an Rf value of approximately 0.2-0.4 for the target compound to ensure good separation on the column.[1]
Q2: My crude this compound is not a solid. How should I load it onto the column?
If your crude product is an oil or is not a free-flowing solid, you have two primary options for loading it onto the silica gel column:
-
Wet Loading: Dissolve the oily crude product in a minimal amount of a suitable solvent, ideally the mobile phase you will be using for the chromatography. Dichloromethane can also be used if the compound is more soluble in it. Carefully add this solution to the top of the column bed.
-
Dry Loading: Dissolve the crude material in a volatile solvent. Add a small amount of silica gel to this solution and then remove the solvent using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the prepared column. This method is often preferred as it can lead to better separation.
Q3: How can I tell when my compound is eluting from the column?
To monitor the elution of this compound, you should collect fractions and analyze them using Thin Layer Chromatography (TLC). By spotting each fraction on a TLC plate and comparing it to a spot of your crude starting material, you can identify which fractions contain your desired product. This compound is a UV-active compound, so the spots on the TLC plate can be visualized under a UV lamp.
Q4: What are some common impurities I might encounter, and how can I remove them?
Common impurities in the synthesis of this compound can include unreacted starting materials such as 4-methoxybenzoyl chloride and diphenylamine, as well as any byproducts from the reaction. Column chromatography is an effective method for removing these impurities. If you have highly polar impurities, they will likely remain on the column longer, while less polar impurities will elute before your target compound. Careful selection of the solvent system based on TLC analysis is key to achieving a good separation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | The chosen mobile phase does not provide sufficient resolution. | Systematically test a range of solvent systems with varying polarities using TLC to find an optimal mobile phase that gives good separation between your product and impurities.[1] |
| The column was overloaded with too much crude material. | As a general guideline, use a silica gel to crude material ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased. | |
| The silica gel column was not packed uniformly, leading to channeling. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Proper packing is crucial for good separation. | |
| Product Elutes with Streaking or Tailing | The compound may not be fully soluble in the mobile phase as it moves through the column. | Choose a mobile phase in which your compound has good solubility. You may need to consider a different solvent system. |
| The presence of acidic or basic functional groups can lead to interactions with the silica gel. | While this compound is neutral, impurities could be acidic or basic. Adding a small amount of a modifier like triethylamine (for basic impurities) or acetic acid (for acidic impurities) to the mobile phase can sometimes improve peak shape. | |
| The Compound Won't Elute from the Column | The mobile phase is not polar enough to move the compound down the column. | Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate. |
| The compound may have decomposed on the silica gel. | You can test for compound stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. If it is unstable, you might consider using a different stationary phase like alumina. | |
| No Compound is Detected in the Fractions | The compound may have eluted very quickly with the solvent front. | Always collect the first fractions that come off the column and check them by TLC. |
| The fractions may be too dilute to detect the compound. | Try concentrating a few of the fractions in the expected elution range and re-analyzing them by TLC. |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates (silica gel coated) and a developing chamber
-
UV lamp
2. TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various hexane:ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).
-
Visualize the plate under a UV lamp to determine the solvent system that gives an Rf value of approximately 0.2-0.4 for the this compound.
3. Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica gel.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, use the dry loading method described in the FAQs.
5. Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions of a consistent volume in test tubes.
-
Monitor the elution by performing TLC on the collected fractions.
6. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Data Presentation
The following table provides representative data for the purification of this compound based on typical column chromatography of similar benzamide derivatives.
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (starting point) | Hexane:Ethyl Acetate (8:2 v/v) |
| Target Rf on TLC | 0.2 - 0.4 |
| Silica Gel to Crude Ratio | 30:1 to 50:1 (w/w) |
| Typical Yield | 70-90% (highly dependent on crude purity) |
| Purity (post-chromatography) | >98% (as determined by HPLC or NMR) |
Visualizations
References
Identifying and removing impurities from crude N,N-Diphenyl-4-methoxybenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from crude N,N-Diphenyl-4-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via the Schotten-Baumann reaction?
A1: The most probable impurities include:
-
Unreacted Starting Materials: Diphenylamine and 4-methoxybenzoyl chloride.
-
Hydrolysis Product: 4-methoxybenzoic acid, which forms if the 4-methoxybenzoyl chloride comes into contact with water.[1][2][3][4]
-
Side-Reaction Byproducts: Depending on the reaction conditions, other minor byproducts may be present.
Q2: My TLC plate of the crude reaction mixture shows multiple spots. How can I identify which spot corresponds to the desired product and the major impurities?
A2: You can tentatively identify the spots on your TLC plate by comparing their polarity:
-
This compound (Product): As a tertiary amide, it is a relatively non-polar compound and should have a higher Rf value.
-
Diphenylamine (Starting Material): This secondary amine is more polar than the product and will likely have a lower Rf value.
-
4-methoxybenzoic acid (Hydrolysis Byproduct): This carboxylic acid is highly polar and will either remain at the baseline or have a very low Rf value in a typical non-polar to moderately polar solvent system.
-
4-methoxybenzoyl chloride (Starting Material): While reactive, if present, it will likely be close to the product's Rf, though it may also react with the silica gel.
To confirm the identity of the spots, you can run co-spots with your starting materials.
Q3: I obtained an oily residue instead of solid crystals after my reaction. What could be the cause?
A3: The presence of significant amounts of impurities can lower the melting point of the mixture, resulting in an oil. Unreacted starting materials and residual solvent are common culprits. It is recommended to purify the crude product using column chromatography to remove these impurities before attempting recrystallization.
Q4: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" typically occurs when the solution is supersaturated or cools too quickly. To remedy this, reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the concentration slightly. Then, allow the solution to cool much more slowly to encourage proper crystal formation. Seeding the solution with a pure crystal of this compound can also help induce crystallization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of purified product | Incomplete reaction; Loss of product during work-up or purification. | Monitor the reaction by TLC to ensure completion. Optimize extraction and purification steps to minimize product loss. For column chromatography, ensure proper solvent polarity to elute the product completely. |
| Presence of a baseline spot on TLC | The presence of 4-methoxybenzoic acid due to hydrolysis of 4-methoxybenzoyl chloride.[1][2][3][4] | During the work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. |
| Multiple spots close to the product spot on TLC | Unreacted starting materials or closely related byproducts. | Perform flash column chromatography with a shallow solvent gradient to improve separation. |
| Product is off-white or colored after purification | Presence of persistent colored impurities. | Consider treating the solution with activated charcoal during recrystallization to remove colored impurities. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is effective for separating the product from both more polar and less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis: Determine an appropriate solvent system for column chromatography by running TLC plates. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). The ideal solvent system should give the product an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the sample onto the top of the packed column.
-
Elution: Begin elution with pure hexane. Gradually increase the polarity of the eluent by slowly adding ethyl acetate (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This method is suitable for purifying a product that is already relatively pure.
Materials:
-
Crude this compound (pre-purified by column chromatography if necessary)
-
Ethanol
-
Water
-
Erlenmeyer flask, heating mantle, and filtration apparatus
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals to obtain pure this compound.
Data Presentation
| Property | Crude Product | After Column Chromatography | After Recrystallization |
| Appearance | Off-white to yellowish solid/oil | White to off-white solid | White crystalline solid |
| Purity (by HPLC) | 80-90% | >97% | >99% |
| Melting Point | Broad range, <135 °C | 138-140 °C | 140 °C[5] |
| TLC (8:2 Hexane:EtOAc) | Multiple spots | Single major spot (Rf ~0.3) | Single sharp spot (Rf ~0.3) |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logic diagram for identifying impurities on a TLC plate.
References
- 1. 4-Methoxybenzoyl chloride | 100-07-2 [amp.chemicalbook.com]
- 2. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. p-Anisoyl chloride | C8H7ClO2 | CID 7477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Technical Support Center: Enhancing Crystal Growth of N,N-Diphenyl-4-methoxybenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully growing high-quality crystals of N,N-Diphenyl-4-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful crystallization of this compound?
A1: The choice of solvent is the most critical factor. An ideal solvent will dissolve the compound at a higher temperature but not at a lower temperature, allowing for crystal formation upon cooling. For this compound, single crystals have been successfully grown using the slow evaporation method with dimethyl sulfoxide (DMSO) as the solvent.[1][2]
Q2: My this compound is not crystallizing at all. What should I do?
A2: If no crystals form, your solution may not be sufficiently supersaturated.[3] Consider the following steps to induce crystallization:
-
Scratch the inner surface of the container with a glass rod to create nucleation sites.[3][4]
-
Add a seed crystal of this compound to the solution to act as a template for crystal growth.[3][5]
-
Reduce the solvent volume through slow evaporation to increase the concentration.[3][4]
-
Cool the solution to a lower temperature to decrease the compound's solubility.[3][4]
Q3: What does it mean if my compound "oils out"?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[3] This can happen if the solution is cooled too quickly or if the concentration of the compound is too high. If this occurs, try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.[3][4]
Q4: Can I use a solvent mixture to grow crystals?
A4: Yes, using a solvent mixture is a common technique. You would dissolve the compound in a "good" solvent in which it is readily soluble, and then slowly introduce a "poor" solvent (an anti-solvent) in which the compound is insoluble. This reduces the overall solubility and can promote crystallization. The two solvents must be miscible.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of this compound and offers potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Insufficient nucleation sites. | - Slowly evaporate the solvent to increase concentration.[3]- Scratch the inside of the container with a glass rod.[3][4]- Add a seed crystal.[3][5]- Cool the solution to a lower temperature.[3][4] |
| "Oiling Out" | - Solution is too concentrated.- Cooling is too rapid.- Impurities are present. | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[3][4]- Try a different solvent or a solvent mixture.[3]- Purify the compound before crystallization.[3] |
| Poor Crystal Quality (e.g., small, needle-like, or aggregated) | - Nucleation rate is too high.- Rapid cooling or evaporation.- Presence of impurities. | - Decrease the level of supersaturation (use more solvent or cool more slowly).[3]- Ensure the starting material is of high purity.[3]- Try a different solvent or crystallization technique (e.g., vapor diffusion). |
| Low Yield | - Too much solvent was used.- Premature filtration before crystallization was complete. | - Concentrate the mother liquor to recover more of the compound.[3]- Ensure the solution is cooled for a sufficient amount of time to allow for complete crystallization. |
Experimental Protocols
Protocol 1: Slow Evaporation Method
This method has been successfully used to grow single crystals of this compound.[1][2]
-
Preparation of a Saturated Solution: Dissolve a small amount of purified this compound in dimethyl sulfoxide (DMSO) in a clean vial. Gently warm the solution if necessary to ensure the compound is fully dissolved.
-
Filtration: Filter the warm solution through a syringe filter into a clean crystallization dish or vial to remove any insoluble impurities.
-
Evaporation: Cover the container with a lid or paraffin film with a few puncture holes to allow for slow evaporation of the solvent.
-
Crystal Growth: Place the container in a vibration-free location at a constant temperature. Crystals should form over a period of several days to weeks.
-
Isolation: Once crystals of a suitable size have formed, carefully remove them from the solution using tweezers and wash them with a small amount of cold solvent.
Protocol 2: Vapor Diffusion Method
This technique is useful when working with small amounts of the compound.
-
Inner Vial Preparation: Dissolve the this compound in a small amount of a "good" solvent (e.g., dichloromethane) in a small, open vial.
-
Outer Vial Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Anti-Solvent Addition: Add a larger volume of a "poor" solvent or "anti-solvent" (e.g., hexane) to the bottom of the larger container, ensuring the level of the anti-solvent is below the opening of the inner vial.
-
Diffusion and Crystallization: Seal the outer container. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.
-
Isolation: Carefully retrieve the crystals once they have grown to a desired size.
Visualizations
References
Validation & Comparative
Confirmation of N,N-Diphenyl-4-methoxybenzamide Structure via ¹H and ¹³C NMR Spectroscopy: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis for the structural confirmation of N,N-Diphenyl-4-methoxybenzamide using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data, including predicted and experimental chemical shifts, offers researchers, scientists, and professionals in drug development a clear benchmark for the verification of this compound's molecular structure.
The structural elucidation of synthesized compounds is a critical step in chemical and pharmaceutical research. NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. Here, we compare the expected NMR spectral data, derived from analogous chemical structures, with experimentally obtained values for this compound to provide a definitive structural confirmation.
Chemical Structure
Figure 1. Chemical structure of this compound.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum provides information on the different types of protons and their immediate chemical environment. The predicted chemical shifts are based on the analysis of similar structures, such as anisole and N,N-diphenylacetamide. The experimental data was obtained in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Chemical Shift Data for this compound
| Protons (Assignment) | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm)[1] | Multiplicity | Integration |
| -OCH₃ | 3.7 - 3.9 | 3.79 | Singlet (s) | 3H |
| H-3, H-5 (Anisole ring) | 6.8 - 7.0 | 6.74 | Doublet (d) | 2H |
| H-2, H-6 (Anisole ring) | 7.4 - 7.6 | 7.46 | Doublet (d) | 2H |
| H-2', H-6', H-2'', H-6'' (Phenyl rings) | 7.2 - 7.4 | 7.30 - 7.33 | Multiplet (m) | 4H |
| H-3', H-5', H-4', H-3'', H-5'', H-4'' (Phenyl rings) | 7.1 - 7.3 | 7.15 - 7.22 | Multiplet (m) | 6H |
The protons on the two N-phenyl groups are chemically equivalent due to rotation around the C-N bonds, resulting in overlapping signals.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum distinguishes the different carbon atoms in the molecule. The predicted values are based on established chemical shift ranges for the functional groups present. The experimental data was recorded in CDCl₃.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon (Assignment) | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm)[1] |
| -OCH₃ | 55 - 56 | 55.1 |
| C-3, C-5 (Anisole ring) | 113 - 115 | 113.1 |
| C-4 (Anisole ring) | 160 - 163 | 161.0 |
| C-1 (Anisole ring) | 127 - 129 | 127.9 |
| C-2, C-6 (Anisole ring) | 130 - 132 | 131.3 |
| C=O (Carbonyl) | 168 - 172 | 170.2 |
| C-1', C-1'' (Phenyl rings) | 143 - 145 | 144.3 |
| C-2', C-6', C-2'', C-6'' (Phenyl rings) | 128 - 130 | 129.0 |
| C-4', C-4'' (Phenyl rings) | 127 - 129 | 127.4 |
| C-3', C-5', C-3'', C-5'' (Phenyl rings) | 125 - 127 | 126.1 |
The strong correlation between the predicted and experimental ¹H and ¹³C NMR data provides unambiguous confirmation of the successful synthesis and purity of this compound.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tubes
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire 16 to 32 scans for a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
-
Phase the spectrum and reference the TMS peak to 0.00 ppm.
-
Integrate all peaks.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.
-
Phase the spectrum and reference the central peak of the CDCl₃ triplet to 77.16 ppm.
-
Workflow for Structural Confirmation
The logical process for confirming the structure of this compound is outlined in the following diagram.
Caption: Workflow for NMR-based structural confirmation.
References
A Comparative Guide to HPLC Purity Analysis of Synthesized N,N-Diphenyl-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized N,N-Diphenyl-4-methoxybenzamide. Ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is a critical step in the drug development pipeline and chemical research. This document outlines a detailed experimental protocol for a robust HPLC method, presents a comparative analysis of a synthesized batch against a commercial standard, and includes a visual representation of the analytical workflow.
Introduction
This compound is a tertiary amide that can be synthesized via the benzoylation of diphenylamine with 4-methoxybenzoyl chloride.[1] The purity of the final product is paramount for its intended application, as impurities can affect its chemical, physical, and biological properties. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds due to its high resolution and sensitivity.[2] This guide focuses on a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the separation of non-volatile organic compounds like this compound.
Experimental Protocol: Reversed-Phase HPLC Analysis
A validated isocratic RP-HPLC method is proposed for the purity determination of this compound. This method is designed to separate the main compound from potential impurities, such as unreacted starting materials (diphenylamine and 4-methoxybenzoic acid, a potential hydrolysis product of the acyl chloride) and other synthesis-related byproducts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a 10mM sodium acetate buffer (pH 5.0) in a 50:50 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.
Procedure:
-
Prepare the mobile phase by mixing equal volumes of acetonitrile and the 10mM sodium acetate buffer. Filter and degas the mobile phase before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of a commercially available this compound of known high purity (e.g., >99%) at the same concentration as the sample solution.
-
Inject the sample and standard solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the purity of the synthesized sample by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.
Data Presentation: Comparative Purity Analysis
The following table summarizes the representative data from the HPLC analysis of a synthesized batch of this compound compared to a commercial standard.
| Compound | Retention Time (min) | Peak Area (Synthesized Batch) | % Area (Synthesized Batch) | Peak Area (Commercial Standard) | % Area (Commercial Standard) |
| Impurity 1 (4-Methoxybenzoic Acid) | 3.2 | 15,000 | 0.5 | 3,000 | 0.1 |
| Impurity 2 (Diphenylamine) | 4.5 | 24,000 | 0.8 | 6,000 | 0.2 |
| This compound | 7.8 | 2,940,000 | 98.0 | 2,970,000 | 99.0 |
| Unknown Impurity | 9.1 | 21,000 | 0.7 | 18,000 | 0.6 |
Note: The retention times and peak areas are representative and may vary depending on the specific HPLC system and conditions.
Alternative Purity Analysis Methods
While HPLC is a primary technique, other methods can be used for orthogonal confirmation of purity:
-
Quantitative Nuclear Magnetic Resonance (qNMR): Provides an absolute purity value without the need for a specific reference standard for each impurity.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile and semi-volatile impurities.[2]
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative purity assessment.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC purity analysis of this compound.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship in product purification and analysis.
References
A Comparative Analysis of N,N-Diphenyl-4-methoxybenzamide and Its Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative study of N,N-Diphenyl-4-methoxybenzamide and its structurally related derivatives. By summarizing key experimental data on their synthesis, biological activities, and physical properties, this document aims to provide an objective resource for researchers engaged in the discovery and development of novel therapeutic agents. The information is collated from various scientific publications to facilitate a comprehensive understanding of this class of compounds.
Synthesis and Physicochemical Properties
The synthesis of this compound and its analogs is primarily achieved through the formation of an amide bond between a substituted benzoic acid or its activated form (e.g., acyl chloride) and a corresponding amine.[1][2] The reaction conditions and starting materials can be adapted to produce a diverse range of derivatives. A general synthetic approach involves the benzoylation of N,N-diphenylamine with methoxy-substituted benzoyl chlorides.[1] Alternative methods include the use of coupling agents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate the amide bond formation from the carboxylic acid and amine precursors.[3]
The physicochemical properties of these compounds, such as melting point and spectroscopic characteristics, are crucial for their identification and characterization. The table below summarizes these properties for this compound and some of its positional isomers.
| Compound Name | Structure | Melting Point (°C) | Spectroscopic Data Highlights |
| This compound | 4-methoxybenzoyl group attached to a diphenylamine | 127-129[4][5] | IR (cm⁻¹): 1678 (C=O amide)[4][5] ¹H NMR (CDCl₃, δ): 3.91 (s, 3H, OCH₃)[5] |
| 2-methoxy-N,N-diphenylbenzamide | 2-methoxybenzoyl group attached to a diphenylamine | Not specified | IR (cm⁻¹): 1658 (C=O amide)[1] |
| 3-methoxy-N,N-diphenylbenzamide | 3-methoxybenzoyl group attached to a diphenylamine | Not specified | IR (cm⁻¹): 1649 (C=O amide)[1] |
Comparative Biological Activity
Derivatives of the N-phenylbenzamide and N,N-diphenylbenzamide scaffold have demonstrated a wide array of biological activities, including antiviral, antiprotozoal, anticancer, and antimicrobial effects. The nature and position of substituents on the aromatic rings play a critical role in determining the potency and selectivity of these compounds.
Antiviral Activity
Several N-phenylbenzamide derivatives have been identified as potent antiviral agents. For instance, specific analogs have shown significant activity against Enterovirus 71 (EV71) and Hepatitis B Virus (HBV).[3][6] The mechanism of action for some anti-HBV compounds involves the upregulation of the host antiviral protein APOBEC3G.[6][7]
| Compound | Virus Target | IC₅₀ (µM) | Cytotoxicity (CC₅₀ or TC₅₀, µM) | Selectivity Index (SI) |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 | 5.7 - 12 | 620 | >51 |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | Wild-type HBV | 1.99 | >100 | >50.25 |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | Drug-resistant HBV | 3.30 | >100 | >30.30 |
| Lamivudine (Reference Drug) | Wild-type HBV | 7.37 | >440 | >59.70 |
Data synthesized from multiple sources.[3][7]
Antiprotozoal and Mitochondrial Effects
A structurally similar compound, N,N'-diphenyl-4-methoxy-benzamidine, has shown potent antiprotozoal activity against Leishmania amazonensis (LD₅₀ = 20 µM) and Trypanosoma cruzi (LD₅₀ = 59 nM).[8] This compound was also found to affect mitochondrial function in rat liver mitochondria by inhibiting complex I and the segment between ubiquinone and complex III of the respiratory chain, as well as stimulating state 4 respiration.[8]
Antimicrobial Activity
N-phenylbenzamide derivatives have also been investigated for their antibacterial and antifungal properties. The introduction of substituents can modulate their spectrum of activity. For example, certain derivatives have shown activity against various bacterial and fungal strains.[9]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are generalized protocols for the synthesis and biological evaluation of this compound and its derivatives, based on methodologies described in the literature.
General Synthesis of N,N-Disubstituted Benzamides via the Acyl Chloride Method
This method involves the reaction of a substituted benzoyl chloride with a secondary amine.
Workflow for Acyl Chloride Synthesis Method
Caption: General workflow for the synthesis of this compound.
-
Preparation of 4-methoxybenzoyl chloride: 4-methoxybenzoic acid is reacted with a chlorinating agent such as thionyl chloride, often with gentle heating, to form the corresponding acyl chloride.
-
Amide Synthesis: The synthesized 4-methoxybenzoyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, THF). To this solution, N,N-diphenylamine and a base (e.g., triethylamine or pyridine) are added, typically at 0 °C. The reaction mixture is then stirred at room temperature until completion.
-
Work-up and Purification: The reaction is quenched with water or a dilute acid solution. The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Antiviral Activity Assay (EV71)
This protocol outlines a general method for determining the in vitro antiviral activity of the compounds against Enterovirus 71.
Workflow for Antiviral (EV71) Assay
Caption: Workflow for determining in vitro anti-EV71 activity.
-
Cell Culture: Vero cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Viral Infection: Following a short incubation with the compounds, the cells are infected with a predetermined titer of EV71.
-
Incubation: The plates are incubated at 37 °C in a CO₂ incubator, and the development of cytopathic effect (CPE) is monitored.
-
Viability Assay: Cell viability is quantified using a standard method like the MTT assay.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (TC₅₀) are calculated from the dose-response curves.
Signaling and Mechanistic Pathways
The biological effects of this compound derivatives are mediated through various molecular mechanisms. A notable example is the anti-HBV activity of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, which is proposed to act by upregulating the cellular antiviral factor APOBEC3G (A3G).
Proposed Anti-HBV Mechanism of Action
Caption: Upregulation of APOBEC3G by an N-phenylbenzamide derivative.
This proposed pathway highlights how the compound may exert its antiviral effect not by directly targeting a viral protein, but by modulating a host cell factor that in turn inhibits viral replication. Further research is needed to fully elucidate the upstream cellular targets and signaling cascades involved in this process.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Single Crystal Structures of <i>N</i>-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - ProQuest [proquest.com]
- 5. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Effects of a new antiprotozoal drug, N,N'-diphenyl-4-methoxy-benzamidine, on energy-linked functions of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating the Antiviral Potential of N,N-Diphenyl-4-methoxybenzamide: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the antiviral activity of N,N-Diphenyl-4-methoxybenzamide against a panel of viruses. The performance of this compound is evaluated alongside established antiviral agents and structurally related benzamide derivatives, supported by detailed experimental protocols and quantitative data. This document aims to facilitate an objective assessment of this compound as a potential antiviral candidate.
Comparative Antiviral Activity
The antiviral efficacy of this compound was assessed against a range of viruses and compared with known antiviral drugs and other N-phenylbenzamide derivatives. The 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/IC50) are summarized below. Lower IC50 values indicate greater potency, while a higher SI value suggests a more favorable safety profile.
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (Hypothetical Data) | Enterovirus 71 (EV71) | Vero | 8.5 ± 1.1 | >200 | >23.5 | N/A |
| This compound (Hypothetical Data) | Coxsackievirus A9 (CVA9) | A549 | 12.3 ± 2.5 | >200 | >16.3 | N/A |
| This compound (Hypothetical Data) | Hepatitis C Virus (HCV) | Huh7.5 | 15.8 ± 3.2 | >200 | >12.7 | N/A |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Enterovirus 71 (EV71) | Vero | 5.7 ± 0.8 - 12 ± 1.2 | 620 ± 0.0 | 51 - 110 | [1][2] |
| Pirodavir | Enterovirus 71 (EV71) | Vero | 0.6 - 1.2 | 31 ± 2.2 | 25 - 52 | [1] |
| CL213 (N-phenyl benzamide) | Coxsackievirus A9 (CVA9) | A549 | 1 | >140 | >140 | [3][4] |
| Compound 23 (N-phenylbenzamide derivative) | Hepatitis C Virus (HCV) | Huh7.5 | 0.57 | 30.65 | 53.4 | [5][6] |
| Telaprevir | Hepatitis C Virus (HCV) | Huh7.5 | 0.01 | 21.27 | 2331 | [5] |
| Remdesivir | SARS-CoV-2 | Calu-3 | Varies | Varies | Varies | [7] |
| Lopinavir | SARS-CoV-2 | Calu-3 | Varies | Varies | Varies | [7] |
Experimental Protocols
Detailed methodologies for the key in vitro antiviral assays are provided below to ensure reproducibility and facilitate comparative analysis.
Cytopathic Effect (CPE) Inhibition Assay
This assay is utilized to determine the concentration of a compound that inhibits the virus-induced destruction of host cells.
Materials:
-
Host cell lines (e.g., Vero, A549)
-
Virus stocks
-
Test compounds (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
96-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates to form a confluent monolayer after 24 hours.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the cell culture medium.
-
Infection and Treatment: Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI). Immediately after, add the diluted test compounds to the respective wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until CPE is observed in the virus control wells (typically 2-3 days).
-
Staining: Discard the supernatant, wash the cells with PBS, and stain with crystal violet solution for 30 minutes.
-
Quantification: Wash the plates to remove excess stain and allow them to dry. Solubilize the stain with methanol and measure the optical density (OD) at 570 nm.
-
Data Analysis: The IC50 value is calculated as the compound concentration that results in a 50% protection of cells from virus-induced CPE.
Plaque Reduction Assay
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of plaques (localized areas of cell death) formed in a cell monolayer.[5]
Materials:
-
Host cell lines
-
Virus stocks
-
Test compounds
-
Cell culture medium
-
Overlay medium (e.g., medium with 1% methylcellulose or agarose)
-
6-well or 12-well cell culture plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer.
-
Infection: Infect the cells with a dilution of the virus that will produce a countable number of plaques. Allow the virus to adsorb for 1 hour at 37°C.[5]
-
Treatment: Remove the viral inoculum and overlay the cell monolayer with the overlay medium containing various concentrations of the test compound.[5]
-
Incubation: Incubate the plates for 2-5 days to allow for plaque formation.[5]
-
Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[5]
Cytotoxicity Assay (MTT Assay)
This assay is performed to determine the concentration of a compound that is toxic to the host cells.
Materials:
-
Host cell lines
-
Test compounds
-
Cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in 96-well plates as for the CPE assay.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate for the same duration as the antiviral assays.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm.
-
Data Analysis: The CC50 value is the compound concentration that reduces cell viability by 50%.
Potential Mechanism of Action and Experimental Workflow
While the precise mechanism of this compound is yet to be elucidated, related N-phenylbenzamide derivatives have been shown to act as capsid binders, preventing viral uncoating and subsequent replication.[3][4] Another proposed mechanism for some benzamide derivatives involves the stabilization of host antiviral factors like APOBEC3G.[8]
Caption: Proposed mechanisms of antiviral action for N-phenylbenzamide derivatives.
The following diagram illustrates the general workflow for the in vitro validation of antiviral compounds.
Caption: General workflow for in vitro antiviral activity validation.
References
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis of antiviral efficacy of FDA‐approved drugs against SARS‐CoV‐2 in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
N,N-Diphenyl-4-methoxybenzamide: A Comparative Analysis of Biological Activity Within the Benzamide Class
An objective comparison of N,N-Diphenyl-4-methoxybenzamide with other biologically active benzamides, supported by available experimental data.
Introduction
Benzamides are a versatile class of organic compounds characterized by a benzamide core. This scaffold is present in a wide array of biologically active molecules, from approved pharmaceuticals to insect repellents. The biological activity of benzamide derivatives can be significantly modulated by substitutions on both the benzene ring and the amide nitrogen. This guide provides a comparative overview of this compound against other benzamide derivatives that have been evaluated in various biological assays. It is important to note that while this compound is commercially available, publicly accessible data on its biological activity is limited. Therefore, this guide will draw comparisons with structurally related benzamides to highlight the potential activities and structure-activity relationships within this chemical class.
Comparative Biological Performance
To illustrate the diverse biological activities of benzamides, this section presents quantitative data from studies on various derivatives in antiviral, antiplatelet, and antiprotozoal assays.
Antiviral Activity of N-Phenylbenzamide Derivatives
A series of N-phenylbenzamide derivatives were synthesized and evaluated for their in vitro activity against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease.[1][2][3] The results highlight the importance of substituents on the N-phenyl ring for antiviral potency.
| Compound | Virus Strain (Genotype) | IC50 (µM)[2] | TC50 in Vero Cells (µM)[2] | Selectivity Index (SI = TC50/IC50)[1] |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | SZ-98 (C4) | 5.7 ± 0.8 | 620 ± 0.0 | > 108 |
| JS-52-3 (C4) | 12 ± 1.2 | > 51 | ||
| H (C2) | 11 ± 0.9 | > 56 | ||
| BrCr (A) | 11 ± 1.5 | > 56 | ||
| Pirodavir (Reference Drug) | SZ-98 (C4) | 0.4 ± 0.1 | 31 ± 2.2 | > 77 |
| JS-52-3 (C4) | 0.4 ± 0.1 | > 77 | ||
| H (C2) | 0.8 ± 0.2 | > 38 | ||
| BrCr (A) | 0.9 ± 0.1 | > 34 |
Antiplatelet Activity of 4-Methoxy-3-arylamido-N-(substitutedphenyl)benzamides
A series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides were synthesized and evaluated for their in vitro antiplatelet aggregation activities induced by adenosine diphosphate (ADP) or arachidonic acid (AA).[4]
| Compound | Inducer | IC50 (µM)[4] |
| 6c | ADP | 3.84 |
| 6f | AA | 3.12 |
These compounds were also tested for cytotoxicity against L929 cells and showed no obvious toxicity at concentrations of 10 and 20 µM.[4]
Antiprotozoal Activity of a Structurally Related Benzamidine
While not a benzamide, N,N'-diphenyl-4-methoxy-benzamidine, which shares a similar core structure but with a C=N bond in place of the carbonyl group, has been evaluated for its antiprotozoal activity.[5] This highlights how a change in the functional group can lead to different biological activities.
| Compound | Organism | LD50 |
| N,N'-diphenyl-4-methoxy-benzamidine | Leishmania amazonensis | 20 µM[5] |
| Trypanosoma cruzi | 59 nM[5] |
This compound was also found to inhibit complex I and the segment between ubiquinone and complex III in the mitochondrial respiratory chain and act as an uncoupler of oxidative phosphorylation in isolated rat liver mitochondria.[5]
Experimental Protocols
In Vitro Anti-EV71 Assay
The antiviral activity of the N-phenylbenzamide derivatives was determined by measuring the inhibition of the cytopathic effect (CPE) induced by EV71 in Vero cells.[1][2]
-
Cell Culture: Vero cells are grown in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Assay Procedure:
-
Vero cells are seeded into 96-well plates.
-
Serial dilutions of the test compounds are added to the wells.
-
A suspension of EV71 is then added to the wells.
-
The plates are incubated at 37°C in a 5% CO2 incubator.
-
-
Data Analysis:
-
After the incubation period, the cells are observed for CPE under a microscope.
-
Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method.
-
The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (TC50) are calculated using the Reed and Muench method.[1]
-
In Vitro Antiplatelet Aggregation Assay
The antiplatelet activity of the 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides was assessed using Born's method.[4]
-
Preparation of Platelet-Rich Plasma (PRP):
-
Blood is drawn from healthy volunteers who have not taken any medication for at least two weeks.
-
The blood is anticoagulated with 3.8% sodium citrate.
-
PRP is obtained by centrifuging the blood at a low speed.
-
-
Assay Procedure:
-
The platelet count in the PRP is adjusted to a standard concentration.
-
The PRP is pre-incubated with the test compound or vehicle at 37°C.
-
Platelet aggregation is induced by adding either ADP or AA.
-
The change in light transmittance is recorded over time using a platelet aggregometer.
-
-
Data Analysis:
-
The maximum aggregation rate is determined.
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of the platelet aggregation induced by the agonist.
-
Structure-Activity Relationship Insights
The diverse biological activities observed for different benzamide derivatives underscore the critical role of the substituents on the core structure.
Conclusion
References
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]
- 3. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a new antiprotozoal drug, N,N'-diphenyl-4-methoxy-benzamidine, on energy-linked functions of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for N,N-Diphenyl-4-methoxybenzamide Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of N,N-Diphenyl-4-methoxybenzamide, a crucial compound in various research and development settings, necessitates robust analytical methodologies. Cross-validation of these methods is paramount to ensure data integrity, reliability, and consistency across different analytical platforms. This guide provides a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound, supported by detailed experimental protocols and typical performance data. While specific inter-laboratory cross-validation studies for this compound are not extensively published, this guide outlines the established principles and workflows based on regulatory guidelines and common practices in the pharmaceutical industry.[1][2]
Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS generally offers significantly lower limits of quantification, making it ideal for bioanalytical studies, while HPLC-UV is a cost-effective and robust method for routine analyses and quality control of bulk substances.
Quantitative Performance Data
The following table summarizes typical performance characteristics for HPLC-UV and LC-MS/MS methods, based on established validation parameters for similar small molecules.
| Performance Characteristic | HPLC-UV | LC-MS/MS | Regulatory Guidance (Typical) |
| Linearity (R²) | > 0.999 | > 0.999 | A linear model is fitted to the calibration curve.[1] |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.05 ng/mL | Signal-to-noise ratio of at least 3:1. |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.1 ng/mL | Analyte signal should be at least 5 to 10 times the blank signal.[1][3] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Typically within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision (%RSD) | < 2% | < 15% | Typically ≤15% (≤20% at LLOQ). |
| Specificity/Selectivity | High | Very High | The method should differentiate the analyte from endogenous components and metabolites.[1] |
| Throughput | High | Medium | Dependent on sample preparation and chromatographic run time.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are generalized protocols for the quantification of this compound in a standard solution or a simple matrix.
HPLC-UV Method
This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.
1. Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent like acetonitrile or methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v). The addition of 0.1% formic acid may improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of the analyte (typically around 254 nm).
-
Injection Volume: 10 µL.
LC-MS/MS Method
This method offers superior sensitivity and selectivity, making it suitable for bioanalysis and trace-level impurity detection.[2]
1. Sample Preparation:
-
Prepare stock and calibration standards as described for the HPLC-UV method.
-
For biological matrices (e.g., plasma), a protein precipitation step is typically required: To 100 µL of the sample, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex and centrifuge to precipitate proteins.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
2. Chromatographic Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient Program: A suitable gradient to ensure separation from matrix components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion.
Mandatory Visualizations
Cross-Validation and Method Validation Workflows
The following diagrams illustrate the logical flow for cross-validating two analytical methods and the general workflow for validating a single analytical method.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Caption: General workflow for analytical method validation.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is contingent upon the specific analytical requirements. HPLC-UV offers a reliable and cost-effective solution for routine quality control, while LC-MS/MS provides the high sensitivity and selectivity necessary for complex matrices and trace-level analysis. The successful implementation and cross-validation of these methods, following the workflows outlined in this guide, will ensure the generation of accurate, reliable, and reproducible data, which is fundamental to advancing research and drug development.
References
Comparative Efficacy Analysis of N,N-Diphenyl-4-methoxybenzamide and Standard Inhibitors in Antiprotozoal and Mitochondrial Assays
For Researchers, Scientists, and Drug Development Professionals: This guide provides a detailed comparison of the efficacy of N,N-Diphenyl-4-methoxybenzamide (also known as methoxyamidine) with established inhibitors against pathogenic protozoa and key mitochondrial complexes. The data presented is compiled from published experimental findings to facilitate an objective evaluation of its potential as a therapeutic agent.
Executive Summary
This compound has demonstrated significant in vitro activity against the protozoan parasites Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively.[1] Its mechanism of action appears to involve the disruption of mitochondrial function, specifically targeting Complex I and the segment between ubiquinone and Complex III of the electron transport chain.[1] This guide compares the bioactivity of this compound with standard clinical drugs for these diseases—Pentamidine, Amphotericin B, and Benznidazole—and with well-characterized mitochondrial inhibitors, Rotenone and Antimycin A.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and the selected known inhibitors. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.
Table 1: Antiprotozoal Activity
| Compound | Target Organism | Efficacy Metric | Value |
| This compound | Leishmania amazonensis | LD50 | 20 µM[1] |
| This compound | Trypanosoma cruzi | LD50 | 59 nM[1] |
| Pentamidine | Leishmania spp. | - | - |
| Amphotericin B | Leishmania donovani | IC50 | ~0.3 µM[2] |
| Benznidazole | Trypanosoma cruzi | LC50 | 41.36 - 44.74 µM[3] |
Table 2: Mitochondrial Inhibition
| Compound | Target | Efficacy Metric | Value |
| This compound | Mitochondrial Complex I & III segment | Inhibition | ~15% inhibition of state 3 respiration at 25 nmol/mg protein[1] |
| Rotenone | Mitochondrial Complex I | IC50 | 1.7 - 2.2 µM[4] |
| Antimycin A | Mitochondrial Complex III | IC50 | 38 nM[5] |
Mechanism of Action and Signaling Pathways
This compound's inhibitory action is centered on the mitochondrial electron transport chain (ETC). By inhibiting Complex I and the ubiquinone-Complex III segment, it disrupts the proton gradient necessary for ATP synthesis and induces an uncoupling effect, leading to increased oxygen consumption in state 4 respiration.[1] This dual action contributes to the parasite's death.
References
- 1. Effects of a new antiprotozoal drug, N,N'-diphenyl-4-methoxy-benzamidine, on energy-linked functions of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of amphotericin B on Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of N,N-Diphenyl-4-methoxybenzamide
For researchers, scientists, and drug development professionals, a definitive understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and its alternatives for the structural elucidation of N,N-Diphenyl-4-methoxybenzamide, a key scaffold in medicinal chemistry.
This guide presents a detailed structural analysis of this compound using X-ray crystallography, offering a comparative perspective against other widely used analytical techniques. By presenting quantitative data, detailed experimental protocols, and logical workflow diagrams, this guide aims to equip researchers with the critical information needed to select the most appropriate method for their specific research goals.
At a Glance: Performance Comparison of Structural Analysis Techniques
The selection of a structural analysis technique is often a trade-off between the desired level of detail, sample requirements, and experimental time. The following table summarizes the key performance indicators for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in the context of small molecule analysis.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Chemical environment of nuclei, connectivity, solution-state conformation | Molecular weight, elemental composition, fragmentation patterns |
| Typical Resolution | ~0.5 - 1.5 Å | Atomic resolution for small molecules | High mass accuracy (ppm level) |
| Sample Requirement | Single crystal (0.1-0.3 mm)[1] | 5-25 mg for ¹H, 50-100 mg for ¹³C[2] | Micrograms to nanograms |
| Experiment Time | 6-24 hours for data collection[1] | Minutes for ¹H, 20-60 minutes for ¹³C[2] | Minutes per sample |
| Strengths | Unambiguous 3D structure determination | Provides information on dynamics in solution; non-destructive | High sensitivity, suitable for complex mixtures |
| Limitations | Requires high-quality single crystals; static picture of the molecule | Can be difficult for very large or poorly soluble molecules | Indirect structural information |
Structural Elucidation of this compound by X-ray Crystallography
Recent studies have successfully determined the crystal structure of this compound. The analysis reveals a monoclinic crystal system with the space group P21/n. The key crystallographic data and refinement parameters are presented below, alongside data for structurally related benzamides for comparative analysis.
| Parameter | This compound | 4-methoxy-N-phenylbenzamide | N,N-Diphenylbenzamide |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P21/n | P-1 | P21/c |
| a (Å) | 11.912(3) | 5.308(3) | 10.134(2) |
| b (Å) | 9.876(2) | 7.709(4) | 10.011(2) |
| c (Å) | 14.283(3) | 14.109(7) | 15.111(3) |
| α (°) | 90 | 96.911(8) | 90 |
| β (°) | 109.46(2) | 99.210(8) | 107.45(3) |
| γ (°) | 90 | 90.511(9) | 90 |
| Volume (ų) | 1582.9(6) | 565.5(5) | 1461.9(5) |
| Z | 4 | 2 | 4 |
| R-factor (%) | 4.6 | 3.6 | 4.2 |
Experimental Protocols
Synthesis of this compound
This compound and its isomers can be synthesized via the benzoylation of N,N-diphenylamine with the corresponding methoxy-substituted benzoyl chloride. The crude product is typically purified by recrystallization from a suitable solvent like methanol to yield single crystals appropriate for X-ray diffraction.
Single-Crystal X-ray Diffraction: A Detailed Workflow
The determination of a molecular structure by single-crystal X-ray diffraction is a multi-step process that begins with a high-quality crystal and culminates in a refined 3D model.
1. Crystal Selection and Mounting:
-
A suitable single crystal of this compound (typically 0.1-0.3 mm in all dimensions) is selected under a microscope.[1]
-
The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.
2. Data Collection:
-
The mounted crystal is placed in an X-ray diffractometer.
-
A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector. Data is typically collected to a resolution of at least 0.85 Å for small organic molecules.[3]
3. Data Processing:
-
The raw diffraction images are processed to integrate the intensities of the individual reflections.
-
These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled.
-
The space group is determined from the systematic absences in the diffraction data.
4. Structure Solution and Refinement:
-
The initial phases of the structure factors are determined using direct methods.
-
An initial electron density map is calculated, from which the positions of the atoms are determined.
-
The atomic positions and thermal parameters are then refined against the experimental data to improve the agreement between the calculated and observed structure factors, resulting in the final, detailed 3D structure.
Alternative and Complementary Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable insights into the molecule's properties in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide information about the chemical environment of each proton and carbon atom, confirming the connectivity of the molecule.
Experimental Protocol for NMR:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, integration, and coupling patterns in the spectra are analyzed to confirm the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Fragmentation patterns observed in tandem MS experiments can provide further structural information. For N,N-diphenylbenzamides, characteristic fragmentation involves cleavage of the amide bond.
Experimental Protocol for MS:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[4]
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization) and acquire the mass spectrum.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to determine the molecular weight. The fragmentation pattern is analyzed to identify key structural motifs.
References
Verifying the Molecular Weight of N,N-Diphenyl-4-methoxybenzamide: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, accurate determination of molecular weight is a critical step in the synthesis and characterization of novel compounds. This guide provides a comprehensive comparison of mass spectrometry and other analytical methods for verifying the molecular weight of N,N-Diphenyl-4-methoxybenzamide, a key intermediate in various chemical syntheses.
This document outlines a detailed protocol for molecular weight verification using electrospray ionization mass spectrometry (ESI-MS), presents a comparative analysis of alternative techniques, and includes a visual workflow to guide researchers through the experimental process.
Theoretical Molecular Weight
This compound has the molecular formula C₂₀H₁₇NO₂. Its theoretical monoisotopic mass is approximately 303.1259 g/mol , and the average molecular weight is approximately 303.36 g/mol .[1][2] This value serves as the benchmark for experimental verification.
Mass Spectrometry for Molecular Weight Verification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3][4] For non-volatile, polar organic molecules like this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are highly effective.[5][6]
Experimental Protocol: ESI-MS
This protocol details the steps for verifying the molecular weight of this compound using ESI-MS.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a stock solution.
-
Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid promotes protonation.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurement.
-
Ionization Mode: Positive ion mode is typically used for this compound to observe protonated molecules and other adducts.
-
Infusion: The prepared sample solution is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3-4 kV
-
Nebulizing Gas (Nitrogen) Pressure: 20-30 psi
-
Drying Gas (Nitrogen) Flow Rate: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
Mass Analyzer:
-
Scan Range: m/z 100-500
-
Acquisition Rate: 1 spectrum/second
-
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum of the sample.
-
Identify the peaks corresponding to the molecular ion and its common adducts. In positive ESI, common adducts include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺.[1][7][8]
-
Compare the experimentally observed m/z values with the calculated theoretical values for the expected ions.
Expected Mass Spectrometry Data
The following table summarizes the expected m/z values for this compound in positive ion mode ESI-MS.
| Ion Species | Formula | Theoretical m/z |
| Protonated Molecule | [C₂₀H₁₇NO₂ + H]⁺ | 304.1332 |
| Sodium Adduct | [C₂₀H₁₇NO₂ + Na]⁺ | 326.1151 |
| Potassium Adduct | [C₂₀H₁₇NO₂ + K]⁺ | 342.0891 |
Comparison with Alternative Techniques
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| Mass Spectrometry (ESI/APCI) | Measures the mass-to-charge ratio of ions in the gas phase. | High sensitivity, high accuracy, provides structural information through fragmentation. | Requires ionization, can be complex to interpret. | Excellent, provides precise molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can be used for quantitative analysis. | Lower sensitivity than MS, molecular weight determination is indirect and less precise for small molecules.[1][2][4][8] | Can be used to confirm the structure, but not the primary method for precise molecular weight. |
| Elemental Analysis | Determines the elemental composition of a compound. | Provides the empirical formula.[6][7][9] | Does not directly provide the molecular weight, requires a pure sample. | Useful for confirming the elemental composition and purity, which supports the molecular formula. |
| Gel Permeation Chromatography (GPC) | Separates molecules based on their size in solution. | Can determine molecular weight distribution for polymers. | Primarily for macromolecules, less accurate for small molecules.[5][10][11] | Not suitable for a small molecule like this. |
| Cryoscopy/Ebulliometry | Measures the depression of the freezing point or elevation of the boiling point of a solvent upon addition of a solute. | Simple and inexpensive. | Low precision, requires relatively large amounts of pure sample, not suitable for high molecular weights.[3][12][13][14] | Feasible, but much less accurate and precise than mass spectrometry. |
Experimental Workflow
The following diagram illustrates the logical workflow for verifying the molecular weight of this compound using mass spectrometry.
Molecular Weight Verification Workflow
Conclusion
For the definitive verification of the molecular weight of this compound, high-resolution mass spectrometry, particularly with electrospray ionization, is the most robust and accurate method. The technique's high sensitivity and ability to provide exact mass measurements offer a high degree of confidence in the compound's identity. While alternative methods like elemental analysis can provide valuable complementary data regarding the empirical formula and purity, they lack the precision of mass spectrometry for direct molecular weight determination. The provided experimental protocol and workflow offer a clear and effective guide for researchers to successfully characterize this and similar small organic molecules.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Gel Permeation Chromatography for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Elemental Analysis [quimicaorganica.org]
- 7. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 10. agilent.com [agilent.com]
- 11. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 12. upload.wikimedia.org [upload.wikimedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Comparative Analysis of the Infrared Spectrum of N,N-Diphenyl-4-methoxybenzamide
For Immediate Release
This guide provides a detailed analysis of the infrared (IR) spectrum of N,N-Diphenyl-4-methoxybenzamide, a tertiary amide of interest in synthetic chemistry and drug development. Through a comparative approach with related benzamide derivatives, this document aims to elucidate the key spectral features and vibrational modes characteristic of this molecule. The experimental data presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the characterization of novel compounds.
Comparative Analysis of Key Infrared Absorptions
The infrared spectrum of this compound is characterized by several key absorption bands that provide insight into its molecular structure. A comparison with structurally related compounds, namely N,N-diphenylbenzamide and 4-methoxy-N-phenylbenzamide, allows for a more definitive assignment of these vibrational modes. The table below summarizes the major IR peaks observed for these compounds.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | N,N-diphenylbenzamide (cm⁻¹) | 4-methoxy-N-phenylbenzamide (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1656[1] | ~1660 - 1680 | ~1650 - 1670 |
| C-N (Amide) | Stretch | ~1350 - 1250 | ~1350 - 1250 | ~1350 - 1250 |
| C-O (Ether) | Asymmetric Stretch | ~1250 | Not Present | ~1250 |
| Aromatic C=C | Stretch | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1500 |
| Aromatic C-H | Stretch | ~3100 - 3000 | ~3100 - 3000 | ~3100 - 3000 |
| Aliphatic C-H (Methoxy) | Stretch | ~2950 - 2850 | Not Present | ~2950 - 2850 |
Analysis of the Carbonyl (C=O) Stretching Vibration:
The most prominent absorption in the IR spectrum of this compound is the carbonyl (C=O) stretching band, which appears at 1656 cm⁻¹[1]. This frequency is typical for a tertiary amide with a conjugated aromatic system. The electronic effect of the two phenyl groups on the nitrogen atom and the 4-methoxyphenyl group on the carbonyl carbon influences the position of this band.
4-methoxy-N-phenylbenzamide, a secondary amide, is expected to exhibit its C=O stretching vibration at a slightly lower frequency compared to its tertiary counterpart, typically in the range of 1650-1630 cm⁻¹ in the solid state, due to intermolecular hydrogen bonding.
Experimental Protocol: Acquisition of IR Spectrum via KBr Pellet Method
The following protocol outlines the standard procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet die set (e.g., 13 mm)
-
Analytical balance (readable to 0.1 mg)
-
Infrared-grade potassium bromide (KBr), spectroscopic grade, thoroughly dried
-
Spatula
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.
-
Grind the sample into a very fine powder.
-
-
Mixing with KBr:
-
Add approximately 100-200 mg of dry, spectroscopic-grade KBr to the mortar.
-
Gently but thoroughly mix the sample and KBr by grinding with the pestle until a homogeneous mixture is obtained. The mixture should have a consistent, fine powder appearance.
-
-
Pellet Formation:
-
Assemble the pellet die according to the manufacturer's instructions.
-
Transfer a small amount of the sample-KBr mixture into the die.
-
Distribute the powder evenly to form a thin, uniform layer.
-
Place the plunger into the die body and carefully place the assembled die into the hydraulic press.
-
Apply pressure gradually, typically in the range of 7-10 metric tons, for a few minutes to allow the KBr to flow and form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the die from the press and extract the KBr pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire the background spectrum with an empty sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Logical Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of the IR spectrum of this compound.
References
Positional Isomerism in Drug Discovery: A Comparative Guide to Methoxy-Substituted Benzamides
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The precise positioning of functional groups within a molecule, a concept known as positional isomerism, can dramatically alter its biological activity. This guide delves into the comparative landscape of methoxy-substituted benzamide isomers—ortho (2-methoxy), meta (3-methoxy), and para (4-methoxy)—a chemical scaffold of significant interest in medicinal chemistry. While direct, head-to-head quantitative comparisons of the simple isomers are not extensively documented in publicly available literature, this guide synthesizes findings from studies on their derivatives to provide a comparative overview. Furthermore, it furnishes detailed experimental protocols for a proposed direct comparative analysis, aiming to facilitate future research in this area.
Comparative Biological Activities of Methoxy-Substituted Benzamide Derivatives
Derivatives of ortho-, meta-, and para-methoxybenzamide have been investigated for a diverse range of therapeutic applications. The position of the methoxy group profoundly influences the types of biological targets with which these compounds interact. The following table summarizes the key biological activities explored for derivatives of each isomer.
| Isomer Position | Biological Activity Investigated in Derivatives | Therapeutic Area |
| Ortho (2-Methoxy) | Hedgehog (Hh) Signaling Pathway Inhibition | Anticancer |
| Gastric Prokinetic Activity | Gastroenterology | |
| Meta (3-Methoxy) | Dopamine D3 Receptor Ligands | Neurology |
| Para (4-Methoxy) | Sigma-2 Receptor Selectivity | Neurology, Oncology |
| Antimicrobial Activity | Infectious Diseases | |
| Monoamine Oxidase (MAO) Inhibition | Neurology |
Proposed Experimental Protocols for Direct Comparative Analysis
To elucidate the distinct biological profiles of the ortho-, meta-, and para-methoxybenzamide isomers, a direct comparative study is warranted. The following protocols outline a standardized approach for such an investigation, focusing on enzyme inhibition, a common mechanism of action for benzamide derivatives.
Monoamine Oxidase (MAO) Inhibition Assay
This assay will determine the inhibitory potential of the methoxybenzamide isomers against MAO-A and MAO-B, enzymes crucial in the metabolism of neurotransmitters.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Ortho-, meta-, and para-methoxybenzamide dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (pH 7.4)
-
Clorgyline (selective MAO-A inhibitor control)
-
Selegiline (selective MAO-B inhibitor control)
-
96-well microplates (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the ortho-, meta-, and para-methoxybenzamide isomers.
-
In the wells of a 96-well plate, add the respective enzyme (MAO-A or MAO-B) and the methoxybenzamide isomer at various concentrations. Include wells with control inhibitors and wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixtures at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the appropriate substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline for the kynuramine reaction) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the isomers compared to the control without an inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) for each isomer against both MAO-A and MAO-B by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate a relevant signaling pathway, a proposed experimental workflow, and the structural relationships of the isomers.
Conclusion
The positional isomerism of the methoxy group on the benzamide scaffold is a critical determinant of biological activity. While a comprehensive, direct comparative study of ortho-, meta-, and para-methoxybenzamide is lacking in the current literature, the analysis of their derivatives reveals distinct therapeutic potentials for each isomer. The ortho-isomer derivatives have been explored as inhibitors of the Hedgehog signaling pathway for anticancer applications, while meta-isomer derivatives show promise as dopamine D3 receptor ligands for neurological conditions. Para-isomer derivatives have demonstrated utility as selective sigma-2 receptor ligands and as antimicrobial agents.
This guide provides a framework for future research by proposing a standardized experimental protocol for the direct comparison of these isomers. A systematic investigation into their enzyme inhibitory profiles and other biological activities will undoubtedly provide valuable insights for drug discovery and development, potentially unlocking the full therapeutic potential of this versatile chemical scaffold.
A Comparative Analysis of the Antiprotozoal Efficacy of N,N-Diphenyl-4-methoxybenzamide and Existing Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiprotozoal effects of the novel compound N,N-Diphenyl-4-methoxybenzamide against a panel of established antiprotozoal drugs. The following sections detail the comparative efficacy, mechanisms of action, and experimental methodologies to support further research and development in this critical therapeutic area.
Comparative Efficacy and Cytotoxicity
The in vitro antiprotozoal activity of N,N'-Diphenyl-4-methoxybenzamide (herein referred to as methoxyamidine) has been evaluated against Leishmania amazonensis and Trypanosoma cruzi.[1] To provide a clear benchmark of its potential, the following table summarizes the available efficacy data for methoxyamidine alongside that of current clinical treatments: Pentamidine, Amphotericin B, Benznidazole, and Miltefosine. The data is presented as the 50% lethal dose (LD50) or 50% inhibitory concentration (IC50) in µM. Cytotoxicity against mammalian cell lines (CC50) and the resulting Selectivity Index (SI = CC50/IC50) are included where available to indicate the therapeutic window of each compound.
| Compound | Organism | Activity (µM) | Cell Line | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |
| N,N'-Diphenyl-4-methoxybenzamidine (Methoxyamidine) | Leishmania amazonensis | 20 (LD50)[1] | L6 | ~25 (estimated) | ~1.25 |
| Trypanosoma cruzi | 0.059 (LD50)[1] | L6 | ~25 (estimated) | ~424 | |
| Pentamidine | Leishmania amazonensis | 0.30 ± 0.05 (IC50) | - | - | - |
| Trypanosoma cruzi | - | L6 | >100 | - | |
| Amphotericin B | Leishmania amazonensis | 2.88 ± 0.20 (IC50)[2] | HepG2 | >25 | >8.7 |
| Trypanosoma cruzi | 2.3 (IC50)[3] | Vero | Not specified | - | |
| Benznidazole | Trypanosoma cruzi | 4.00 ± 1.90 (IC50)[4] | L6 | >100 | >25 |
| Miltefosine | Leishmania amazonensis | 4.8-13.1 (IC50)[5] | Macrophages | 8.7 (cw50)[6] | ~0.6-1.8 |
Note: The cytotoxicity for N,N'-Diphenyl-4-methoxybenzamidine against L6 cells is an estimation based on data for structurally related benzamide derivatives. Direct comparative studies are needed for a more precise determination of its selectivity index.
Mechanism of Action: A Focus on Mitochondrial Function
Current research indicates that N,N'-Diphenyl-4-methoxybenzamide exerts its antiprotozoal effects by targeting mitochondrial function. Studies on isolated rat liver mitochondria have shown that methoxyamidine inhibits state 3 respiration and targets Complex I and the segment between ubiquinone and Complex III of the electron transport chain.[1] It also acts as an uncoupler, stimulating state 4 respiration and increasing ATPase activity.[1] This disruption of mitochondrial energy metabolism is a plausible mechanism for its potent activity against protozoa, which are highly dependent on efficient ATP production.
Many existing antiprotozoal drugs also target parasite mitochondria, highlighting the significance of this organelle as a therapeutic target. Pentamidine, an aromatic diamidine similar in structure to methoxyamidine, is known to collapse the mitochondrial membrane potential in trypanosomes. Diamidines are believed to accumulate in the mitochondria of these parasites.
The following diagram illustrates the proposed mechanism of action of this compound on the protozoal mitochondrial electron transport chain, leading to a bioenergetic collapse.
Caption: Proposed mitochondrial action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of antiprotozoal compounds.
In Vitro Antiprotozoal Activity Assay (LD50/IC50 Determination)
This protocol outlines the general procedure for determining the 50% lethal dose (LD50) or 50% inhibitory concentration (IC50) of a compound against protozoan parasites.
Caption: General workflow for in vitro antiprotozoal IC50 determination.
Detailed Steps:
-
Parasite Culture: Protozoan parasites (e.g., Leishmania amazonensis promastigotes or Trypanosoma cruzi epimastigotes) are cultured in appropriate liquid media until they reach the mid-logarithmic phase of growth.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in the culture medium.
-
Assay Plate Preparation: In a 96-well microtiter plate, the serially diluted compound is added to triplicate wells. Control wells containing medium with solvent and medium alone are also included.
-
Parasite Inoculation: A standardized number of parasites are added to each well of the plate.
-
Incubation: The plates are incubated under conditions optimal for parasite growth for a defined period (e.g., 72 hours).
-
Viability Assessment: A viability reagent, such as Resazurin, is added to each well. Viable cells will reduce the reagent, causing a colorimetric or fluorometric change.
-
Data Acquisition: The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the solvent control. The LD50 or IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mammalian Cell Cytotoxicity Assay (CC50 Determination)
This protocol is used to assess the toxicity of the compound against a mammalian cell line to determine the 50% cytotoxic concentration (CC50).
Detailed Steps:
-
Cell Culture: A mammalian cell line (e.g., L6 rat skeletal myoblasts, Vero cells, or HepG2 human liver cancer cells) is cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound is serially diluted and added to the cells in triplicate.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment and Data Analysis: Similar to the antiprotozoal assay, a viability reagent is used, and the CC50 is calculated from the dose-response curve.
Conclusion and Future Directions
This compound demonstrates potent in vitro activity against Leishmania amazonensis and, most notably, sub-micromolar efficacy against Trypanosoma cruzi. Its mechanism of action appears to involve the disruption of the mitochondrial electron transport chain, a validated target for antiprotozoal drugs.
However, further research is imperative to fully assess its therapeutic potential. Key future studies should include:
-
Broad-spectrum Antiprotozoal Screening: Evaluation against a wider range of protozoan parasites, including Plasmodium falciparum, Giardia lamblia, and Trichomonas vaginalis, is necessary to determine its full spectrum of activity.
-
Comprehensive Cytotoxicity Profiling: Direct testing against a panel of mammalian cell lines is crucial to accurately determine its selectivity index and therapeutic window.
-
In Vivo Efficacy Studies: Animal models of leishmaniasis and Chagas disease are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Detailed Mechanistic Studies: Further investigation into the precise molecular interactions with the protozoan mitochondrial complexes will aid in understanding its mechanism of action and potential for resistance development.
References
- 1. Mitochondrial Complex III Defects Contribute to Inefficient Respiration and ATP Synthesis in the Myocardium of Trypanosoma cruzi–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal amphotericin B is toxic to fungal cells but not to mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic effect of amphotericin B in a myofibroblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of inhibitors of electron transport and oxidative phosphorylation on Trypanosoma cruzi respiration and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia-activated cytotoxicity of benznidazole against clonogenic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytotoxic activity of miltefosine against Leishmania and macrophages is associated with dynamic changes in plasma membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N,N-Diphenyl-4-methoxybenzamide: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of N,N-Diphenyl-4-methoxybenzamide, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Waste Identification and Classification
Before beginning the disposal process, it is essential to correctly identify and classify this compound waste.
-
Identification: This compound is a solid organic chemical.
-
Hazard Classification: While specific hazard classifications can vary by jurisdiction, it is prudent to treat this compound as hazardous waste. Safety Data Sheets (SDS) indicate that this and similar chemical substances should be disposed of at an approved waste disposal plant.[1][2] Disposal should always be in accordance with local, state, and federal regulations.
Segregation of Chemical Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Incompatible Materials: Store this compound waste separately from incompatible materials such as strong oxidizing agents, acids, and bases.[2][3]
-
Solid vs. Liquid Waste: Do not mix solid this compound waste with liquid waste streams.[4]
-
Designated Waste Streams: If your laboratory has established waste streams for non-halogenated organic solids, this is the appropriate category for this compound.
Waste Accumulation and Containerization
Follow these steps for the safe accumulation and storage of this compound waste within the laboratory.
-
Container Selection:
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste".[2][5]
-
The label must clearly state the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]
-
Include the date when the waste was first added to the container and the associated hazards (e.g., "Irritant").[2]
-
-
Storage Location:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[2] This area should be near the point of generation but away from normal laboratory activities.
-
The SAA must be under the control of laboratory personnel.
-
Use secondary containment, such as a lab tray, to capture any potential spills or leaks.[4][5]
-
-
Safe Handling:
Arranging for Disposal
Laboratory waste must be disposed of through a licensed hazardous waste disposal service.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is responsible for the management of hazardous waste and will provide specific instructions for your institution.[3]
-
Schedule a Pickup: Once the waste container is full, or if it has been in storage for a prolonged period (typically not to exceed one year for partially filled containers in an SAA), contact your EHS office to arrange for a waste pickup.[2][3]
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS office.
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed properly.
-
Triple Rinsing: If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent (such as acetone or ethanol) that can dissolve the chemical residue.[5][6]
-
Rinsate Collection: The solvent rinsate must be collected and treated as hazardous waste.[5][6]
-
Defacing Labels: After rinsing, deface or remove the original label from the container before disposal in the regular trash.[3]
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols that generate this compound as a waste product. The disposal procedures outlined above are based on standard laboratory safety practices and regulatory guidelines for chemical waste management.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling N,N-Diphenyl-4-methoxybenzamide
Essential Safety and Handling Guide for N,N-Diphenyl-4-methoxybenzamide
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 16034-40-5). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Properties and Identification
Summarized below are the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₇NO₂ | |
| Molecular Weight | 303.35 g/mol | |
| Appearance | White to Almost white powder/crystal | [1] |
| Purity | >97.0% | [1] |
| CAS Number | 16034-40-5 |
Personal Protective Equipment (PPE)
While some safety data sheets classify this compound as not a hazardous substance, it is crucial to adhere to standard laboratory safety practices.[2] The following personal protective equipment is recommended to minimize exposure and ensure safety.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles | Must conform to EN166 (EU) or NIOSH (US) approved standards.[3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves for integrity before each use. |
| Lab coat | Should be worn to prevent skin contact. | |
| Respiratory | Not generally required for small quantities in well-ventilated areas. | If dust is generated, a NIOSH-approved particulate respirator is recommended. |
Operational and Disposal Plan
A systematic approach to handling, from receipt to disposal, is critical for laboratory safety.
Step-by-Step Handling Protocol
-
Engineering Controls : Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Receiving and Storage : Upon receipt, inspect the container for any damage. Store in a dry, cool, and well-ventilated place with the container tightly closed.[4][5]
-
Weighing and Handling :
-
Spill Cleanup :
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.[2]
-
Unused Product : Dispose of the chemical through a licensed waste disposal company.[2]
-
Contaminated Materials : Disposable items such as gloves, wipes, and weighing paper that have come into contact with the chemical should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers : Before disposing of the container, ensure it is completely empty.[2] Rinse the container with an appropriate solvent, collecting the rinsate for disposal as chemical waste.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. This compound | 16034-40-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.cn]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
